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  • Product: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride
  • CAS: 1384705-18-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride: A Methodological Whitepaper

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The 4-arylpiperidin-4-ol scaffold is a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-arylpiperidin-4-ol scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical structural motif in a vast array of central nervous system (CNS) agents, analgesics, and G-protein coupled receptor (GPCR) modulators. This technical guide provides an in-depth, self-validating protocol for the synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3), a compound characterized by a molecular weight of 273.76 g/mol and a topological polar surface area (TPSA) of 50.72[1]. By dissecting the mechanistic causality behind each experimental choice, this whitepaper ensures high-fidelity replication and scalability.

Strategic Rationale & Retrosynthetic Disconnection

The construction of the C4-aryl bond in piperidine systems is most efficiently achieved via the nucleophilic addition of an organometallic reagent to a protected 4-piperidone derivative.

We utilize 1-Boc-4-piperidone (CAS 79099-07-3) as the electrophilic core[2]. The choice of the tert-butyloxycarbonyl (Boc) protecting group over alternatives (such as benzyl or acetyl) is highly deliberate. The Boc group is robust against the strongly basic conditions of the Grignard addition, yet it can be cleaved under anhydrous acidic conditions. This allows the deprotection step to simultaneously precipitate the final product as the desired hydrochloride salt, eliminating the need for a separate salt-formation step.

Figure 1: Stepwise synthetic workflow for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride.

Mechanistic Causality in the Synthetic Workflow

The Grignard Addition Pathway

The addition of 3,5-dimethoxyphenylmagnesium bromide to 1-Boc-4-piperidone is a classic nucleophilic addition[3]. However, 4-piperidones possess acidic α-protons. Grignard reagents, being strong bases, can trigger a competing enolization pathway, which merely deprotonates the ketone and returns unreacted starting material upon aqueous quench.

To suppress this, the reaction is strictly controlled at 0 °C during the initial mixing phase. The magnesium ion ( Mg2+ ) acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, thereby favoring the kinetic nucleophilic attack over the thermodynamic deprotonation.

Figure 2: Mechanistic pathway of the Grignard addition to 1-Boc-4-piperidone.

Acid-Mediated Deprotection and Precipitation

The final step utilizes 4M HCl in anhydrous dioxane. Dioxane is specifically selected because it completely solubilizes the Boc-protected intermediate. Upon protonation and subsequent cleavage of the Boc group (releasing isobutylene and CO2​ ), the resulting amine hydrochloride salt is highly polar and insoluble in dioxane. This insolubility drives the reaction to completion via Le Chatelier’s principle and allows for isolation by simple vacuum filtration.

Figure 3: Acid-mediated Boc deprotection and hydrochloride salt formation.

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. An excess of the Grignard reagent (1.5 equivalents) is utilized to compensate for potential consumption by adventitious moisture and to drive the conversion of the sterically hindered ketone[3].

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-3,5-dimethoxybenzene217.061.53.26 g (15 mmol)Grignard Precursor
Magnesium turnings24.311.8437 mg (18 mmol)Metal for Insertion
1-Boc-4-piperidone199.251.01.99 g (10 mmol)Electrophile
Iodine253.81Catalytic1 crystalMg Activator
4M HCl in Dioxane36.46 (HCl)5.012.5 mL (50 mmol)Deprotecting Agent

Step-by-Step Experimental Protocols

Protocol A: Preparation of 3,5-Dimethoxyphenylmagnesium Bromide
  • Apparatus Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flame-dry the apparatus under vacuum and backfill with dry Argon.

  • Magnesium Activation: Add magnesium turnings (437 mg, 18 mmol) and a single crystal of iodine. Heat gently with a heat gun until iodine vapors fill the flask. Causality: Iodine etches the passivating oxide layer on the magnesium, exposing highly reactive zero-valent metal.

  • Initiation: Dissolve 1-bromo-3,5-dimethoxybenzene (3.26 g, 15 mmol) in 15 mL of anhydrous THF. Add 2 mL of this solution to the magnesium. Stir at room temperature until the brown iodine color fades and the mixture becomes slightly warm, indicating initiation.

  • Addition: Add the remaining bromide solution dropwise over 20 minutes to maintain a gentle reflux.

  • Maturation: Once addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl bromide. Cool to room temperature.

Protocol B: Nucleophilic Addition to 1-Boc-4-piperidone
  • Electrophile Preparation: Dissolve 1-Boc-4-piperidone (1.99 g, 10 mmol) in 10 mL of anhydrous THF[2].

  • Temperature Control: Cool the Grignard reagent from Protocol A to exactly 0 °C using an ice-water bath.

  • Coupling: Add the 1-Boc-4-piperidone solution dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4​Cl (20 mL). Causality: NH4​Cl provides mild protons to neutralize the magnesium alkoxide without triggering premature Boc cleavage.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield tert-butyl 4-(3,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carboxylate.

Protocol C: Deprotection and Hydrochloride Salt Formation
  • Reaction: Dissolve the purified Boc-protected intermediate in 10 mL of anhydrous dichloromethane (DCM).

  • Cleavage: Add 4M HCl in Dioxane (12.5 mL, 50 mmol) dropwise at room temperature. Stir vigorously for 2 hours.

  • Isolation: As the reaction progresses, the target compound will precipitate as a white solid. Add 20 mL of cold diethyl ether to maximize precipitation.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C overnight to afford pure 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride[1].

Analytical Validation & Spectral Signatures

To ensure the trustworthiness of the synthesis, researchers must validate the final product against expected spectral signatures. The absence of the Boc tert-butyl singlet (~1.45 ppm) in the 1H NMR spectrum is the primary indicator of successful deprotection.

Table 2: Expected Analytical Data for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Analytical TechniqueExpected Signals / Observations
1H NMR (400 MHz, DMSO- d6​ ) δ 8.90 (br s, 2H, NH2+​ ), 6.65 (d, J = 2.2 Hz, 2H, Ar-H), 6.38 (t, J = 2.2 Hz, 1H, Ar-H), 5.20 (s, 1H, OH), 3.75 (s, 6H, OCH3​ ), 3.20-3.05 (m, 4H, piperidine- CH2​ ), 2.15-1.95 (m, 4H, piperidine- CH2​ ).
13C NMR (100 MHz, DMSO- d6​ ) δ 160.5 (2C), 150.2 (1C), 102.8 (2C), 98.5 (1C), 68.4 (C-OH), 55.2 (2C, OCH3​ ), 40.5 (2C, piperidine-C), 35.2 (2C, piperidine-C).
LC-MS (ESI+) m/z calculated for C13​H20​NO3+​ [M+H]+ : 238.14; Found: ~238.15.
Melting Point > 200 °C (Decomposition expected for hydrochloride salts).

Scalability & Safety Directives

  • Exothermicity Control: The formation of the Grignard reagent is highly exothermic. When scaling beyond 10 grams, the addition rate of the aryl bromide must be strictly regulated using a syringe pump to prevent thermal runaway.

  • Anhydrous Integrity: THF must be distilled over sodium/benzophenone or passed through an activated alumina solvent purification system immediately prior to use. Moisture >50 ppm will significantly degrade the Grignard reagent yield.

  • Corrosive Handling: 4M HCl in Dioxane is highly corrosive and evolves toxic fumes. All deprotection steps and subsequent filtrations must be conducted inside a certified chemical fume hood.

References

  • Title: "1384705-18-3 | 4-(3,5-Dimethoxyphenyl)
  • Source: benchchem.
  • Title: "Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP)

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into the Pharmacological Unknown In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into the Pharmacological Unknown

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to a multitude of FDA-approved therapeutics and clinical candidates.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, engaging with targets ranging from central nervous system (CNS) receptors and transporters to enzymes and ion channels.[3][4] Within this broad chemical family lies 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride, a distinct molecule characterized by a 4-aryl-4-hydroxypiperidine core. While the synthesis and basic chemical properties of this compound are documented (CAS No. 1384705-18-3), its mechanism of action remains uncharacterized in publicly accessible scientific literature.[5][6]

This guide, therefore, deviates from a retrospective analysis and instead adopts a forward-looking, strategic approach. It is designed as a comprehensive roadmap for the scientific community to systematically uncover the pharmacological identity of this novel chemical entity. We will leverage structure-activity relationships (SAR) from related compounds to formulate a primary hypothesis and then delineate a rigorous, multi-phased experimental plan to test this hypothesis. This document serves as both a conceptual framework and a practical guide for the preclinical investigation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride.

Structural Analysis and Formulation of a Primary Hypothesis

The molecular architecture of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride provides critical clues to its potential biological targets. The structure consists of two key pharmacophoric elements:

  • The 4-Aryl-4-hydroxypiperidine Core: This motif is prevalent in a wide array of CNS-active compounds. The tertiary alcohol and the basic nitrogen atom are key features for interaction with various receptors and transporters. Notably, arylpiperidine structures are known to interact with monoamine transporters (dopamine, serotonin, and norepinephrine), as well as G-protein coupled receptors (GPCRs) such as opioid, serotonin (5-HT), and dopamine (D2) receptors. Furthermore, the sigma (σ) receptor family, particularly the σ1 subtype, has a high affinity for various 4-substituted piperidine ligands.[7]

  • The 3,5-Dimethoxyphenyl Group: The substitution pattern on the phenyl ring is a significant determinant of target specificity and affinity. The 3,5-dimethoxy substitution is a known feature in ligands for several aminergic GPCRs, including certain subtypes of serotonergic and adrenergic receptors.

Based on these structural features, we can formulate a primary hypothesis:

Primary Hypothesis: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a modulator of CNS targets, with a high probability of acting as a ligand for either the sigma-1 (σ1) receptor or a specific subtype of the serotonin (5-HT) receptor family.

This hypothesis is grounded in the established pharmacology of structurally related molecules and provides a logical starting point for a focused investigation.

A Phased Experimental Approach to Elucidate the Mechanism of Action

The following experimental plan is designed as a cascading series of investigations, where the results of each phase inform the design of the subsequent phase. This ensures a resource-efficient and scientifically robust approach to characterizing the compound's mechanism of action.

Phase I: Broad-Based Target Identification and Initial Validation

The initial phase is designed to cast a wide net to identify potential primary targets and rule out non-specific activities.

2.1. In Silico Profiling: Before embarking on wet-lab experiments, computational methods can provide a preliminary assessment of potential targets.

  • Protocol:

    • Generate a 3D conformer of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

    • Utilize multiple reverse-screening platforms (e.g., SwissTargetPrediction, PharmMapper) to screen the compound against a comprehensive database of known protein targets.

    • Analyze the results to identify a ranked list of potential targets based on prediction scores and structural similarity to known ligands.

2.2. Broad In Vitro Target Screening: A broad panel of binding and enzymatic assays is the cornerstone of initial target identification.

  • Protocol:

    • Engage a contract research organization (CRO) or utilize an in-house platform to screen the compound at a standard concentration (e.g., 10 µM) against a comprehensive panel of targets (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile).

    • The panel should include a wide range of GPCRs, ion channels, transporters, and enzymes, with a particular focus on CNS targets.

    • Any target showing significant inhibition or stimulation (typically >50% at 10 µM) will be flagged for further investigation.

Data Presentation: Hypothetical Results from Phase I Screening

Target ClassSpecific Target% Inhibition at 10 µM
GPCRs Sigma-1 (σ1) Receptor85%
Serotonin 5-HT2A Receptor65%
Dopamine D2 Receptor30%
Transporters Serotonin Transporter (SERT)25%
Ion Channels hERG<10%

This hypothetical data suggests a primary interaction with the σ1 receptor and a secondary interaction with the 5-HT2A receptor, with a favorable low risk of hERG channel block.

Phase II: In-Depth In Vitro Pharmacological Characterization

Based on the promising hits from Phase I (in our hypothetical case, the σ1 and 5-HT2A receptors), this phase aims to quantify the affinity and functional activity of the compound at these specific targets.

2.3. Radioligand Binding Assays: These assays will determine the binding affinity (Ki) of the compound for the primary targets.

  • Protocol:

    • Prepare cell membrane homogenates expressing the human σ1 receptor and 5-HT2A receptor.

    • For the σ1 receptor assay, use a standard radioligand such as -pentazocine. For the 5-HT2A receptor, use [³H]ketanserin.

    • Perform competitive binding assays with a range of concentrations of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride.

    • Calculate the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

2.4. Functional Assays: These experiments will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets.

  • Protocol (for 5-HT2A):

    • Utilize a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To test for agonist activity, apply increasing concentrations of the compound and measure the resulting increase in intracellular calcium.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the compound before challenging with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. Measure the inhibition of the agonist-induced calcium response.

  • Protocol (for σ1):

    • The functional role of σ1 ligands can be more complex to elucidate. A common method is to assess the compound's ability to modulate the activity of other receptors or ion channels, a known function of σ1 receptors.

    • For example, in a neuronal cell line, assess the compound's ability to potentiate or inhibit NMDA receptor-mediated calcium influx, a process known to be modulated by σ1 receptor ligands.

Data Presentation: Hypothetical Pharmacological Profile

TargetAssay TypeResult
Sigma-1 (σ1) Receptor -pentazocine BindingKi = 50 nM
NMDA Receptor ModulationPotentiation of NMDA-currents
Serotonin 5-HT2A Receptor [³H]ketanserin BindingKi = 250 nM
Calcium Mobilization (Agonist)No significant activity (EC50 > 10 µM)
Calcium Mobilization (Antagonist)IC50 = 300 nM

This hypothetical data would classify the compound as a high-affinity σ1 receptor agonist and a moderate-affinity 5-HT2A receptor antagonist.

Phase III: Elucidating the Cellular Mechanism of Action

This phase moves into a more biologically relevant context to understand how the compound's interaction with its primary target(s) translates into cellular effects.

2.5. Downstream Signaling Pathway Analysis: Based on the primary target being the σ1 receptor, we will investigate its known signaling interactions. The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, and it modulates a variety of signaling pathways.

  • Protocol:

    • Use a relevant cell line (e.g., a neuronal cell line such as SH-SY5Y) that endogenously expresses the σ1 receptor.

    • Treat cells with 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride at various concentrations and time points.

    • Assess changes in key signaling nodes known to be modulated by σ1 receptors using techniques like Western blotting or ELISA. Key proteins to probe include:

      • ERK1/2 phosphorylation: To assess activation of the MAPK pathway.

      • Akt phosphorylation: To assess activation of the PI3K/Akt survival pathway.

      • BIP (GRP78) levels: To assess the chaperone function of the σ1 receptor.

    • Confirm that the observed effects are σ1-dependent by repeating the experiments in the presence of a known σ1 antagonist (e.g., NE-100) or by using siRNA to knock down σ1 receptor expression.

Visualization of Proposed Signaling Pathway

Sigma-1_Signaling cluster_membrane Mitochondria-Associated ER Membrane (MAM) cluster_cytosol Cytosol / Nucleus Sigma1 σ1 Receptor PI3K_Akt PI3K/Akt Pathway Sigma1->PI3K_Akt Modulates MAPK MAPK/ERK Pathway Sigma1->MAPK Modulates Compound 4-(3,5-Dimethoxyphenyl) piperidin-4-ol HCl Compound->Sigma1 Binds & Activates CellSurvival Cell Survival Neuroprotection PI3K_Akt->CellSurvival NeuriteOutgrowth Neurite Outgrowth MAPK->NeuriteOutgrowth

Caption: Proposed signaling cascade for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl via the σ1 receptor.

Phase IV: In Vivo Pharmacological Profiling

The final preclinical phase involves assessing the compound's effects in animal models to establish a link between its molecular mechanism and a potential physiological or therapeutic effect. The choice of models will be guided by the in vitro profile. A σ1 agonist profile suggests potential applications in neurodegenerative diseases, neuropathic pain, or depression.

2.6. Rodent Models of Nociception and Depression:

  • Protocol (Neuropathic Pain):

    • Utilize a standard model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats.

    • Administer the compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.

    • Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) at baseline and at various time points post-dosing.

    • Include a positive control (e.g., gabapentin) and a vehicle control group.

  • Protocol (Depression):

    • Use the Forced Swim Test (FST) or Tail Suspension Test (TST) in mice as an indicator of antidepressant-like activity.

    • Administer the compound acutely at various doses and measure the duration of immobility.

    • A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like effects.

Visualization of the Experimental Workflow

Experimental_Workflow Phase1 Phase I: Target ID (In Silico & Broad Screening) Phase2 Phase II: In Vitro Characterization (Binding & Functional Assays) Phase1->Phase2 Identify Hits Phase3 Phase III: Cellular MOA (Signaling Pathway Analysis) Phase2->Phase3 Confirm Target & Function Phase4 Phase IV: In Vivo Profiling (Animal Models) Phase3->Phase4 Elucidate Cellular Effects DataAnalysis Data Analysis & Hypothesis Refinement Phase4->DataAnalysis Assess Physiological Relevance

Caption: A systematic, phased approach to elucidating the compound's mechanism of action.

Conclusion: From Hypothesis to Understanding

The journey to elucidate the mechanism of action of a novel compound like 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a systematic process of hypothesis generation and rigorous experimental validation. While its specific biological activities are currently unknown, its chemical structure provides a strong rationale for investigating its potential as a modulator of CNS targets, particularly the σ1 receptor.

The multi-phased approach detailed in this guide—from broad, unbiased screening to in-depth cellular and in vivo characterization—provides a comprehensive and robust framework for this investigation. By following this roadmap, researchers can efficiently and effectively uncover the pharmacological profile of this compound, paving the way for a deeper understanding of its therapeutic potential and its place within the broader landscape of piperidine-based therapeutics.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Piperidin-4-ol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved March 7, 2024, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 7, 2024, from [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. Retrieved March 7, 2024, from [Link]

  • 4-[(3-methoxyphenyl)methyl]piperidin-4-ol hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved March 7, 2024, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. Retrieved March 7, 2024, from [Link]

  • 4-(para-Chlorophenyl)-4-hydroxypiperidine. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Foundational

A Research Framework for Elucidating the Biological Activity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

An In-Depth Technical Guide Abstract 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a distinct chemical entity for which specific biological activity data is not extensively available in public literature. This t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a distinct chemical entity for which specific biological activity data is not extensively available in public literature. This technical guide, therefore, deviates from a retrospective summary and instead presents a prospective, expert-driven framework for its comprehensive biological evaluation. By analyzing its core structural motifs—the piperidin-4-ol scaffold and the 3,5-dimethoxyphenyl moiety—we can form rational hypotheses about its potential therapeutic applications. This document outlines the chemical profile of the compound, proposes a viable synthetic route, and details a multi-tiered experimental plan to systematically investigate its potential anticancer and antimicrobial activities. The protocols described herein are based on established, self-validating methodologies designed to generate robust and interpretable data for researchers, scientists, and drug development professionals.

Part 1: Compound Profile and Synthetic Strategy

A thorough understanding of a compound's physicochemical properties and a reliable synthetic pathway are prerequisites for any biological investigation.

Chemical Identity and Properties

The foundational characteristics of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride are summarized below. These parameters are critical for sample handling, formulation, and computational modeling.

PropertyValueSource
CAS Number 1384705-18-3[1]
Molecular Formula C₁₃H₂₀ClNO₃[1]
Molecular Weight 273.76 g/mol [1]
SMILES OC1(C2=CC(OC)=CC(OC)=C2)CCNCC1.[H]Cl[1]
Topological Polar Surface Area (TPSA) 50.72 Ų[1]
LogP (Predicted) 1.6966[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 3[1]

Causality Insight: A TPSA below 140 Ų and a LogP value below 5.0 are generally associated with good oral bioavailability (Lipinski's Rule of Five). The predicted values for this compound are favorable, suggesting it possesses "drug-like" characteristics suitable for further development.

Proposed Retrosynthetic and Forward Synthesis Plan

While various methods exist for piperidine synthesis, the most direct and established approach for constructing a 4-aryl-4-hydroxypiperidine is via the Grignard reaction.[2] This method offers high yields and specificity.

Retrosynthetic Analysis: The target molecule can be disconnected at the C4-aryl bond, leading back to a protected 4-piperidone and a Grignard reagent derived from 1-bromo-3,5-dimethoxybenzene.

Proposed Forward Synthesis Workflow: The synthesis can be achieved in a three-step process starting from a commercially available protected 4-piperidone, such as 1-Boc-4-piperidone.

start 1-Bromo-3,5-dimethoxybenzene reagent1 Magnesium Turnings (in dry THF) start->reagent1 Activation grignard 3,5-Dimethoxyphenyl- magnesium bromide (Grignard Reagent) reagent1->grignard Formation reaction1 Grignard Reaction grignard->reaction1 piperidone 1-Boc-4-piperidone piperidone->reaction1 intermediate tert-Butyl 4-(3,5-dimethoxyphenyl)- 4-hydroxypiperidine-1-carboxylate reaction1->intermediate Nucleophilic Addition reaction2 Boc Deprotection intermediate->reaction2 reagent2 HCl in Dioxane (or other strong acid) reagent2->reaction2 final_product 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (Target) reaction2->final_product Acidic Cleavage start Prepare Compound Stock (e.g., 10 mM in DMSO) treatment Dose-Response Treatment (e.g., 0.1 to 100 µM) Incubate for 48-72h start->treatment cells Seed Cancer Cell Panel (e.g., MCF-7, HCT116, A549) in 96-well plates cells->treatment assay Add MTT or Resazurin Reagent treatment->assay readout Measure Absorbance or Fluorescence (Plate Reader) assay->readout analysis Calculate % Viability and Determine IC₅₀ Values readout->analysis end Identify 'Hit' Cell Lines (IC₅₀ < 10 µM) analysis->end compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol (Active Compound) cell Cancer Cell apoptosis_path Apoptosis Induction? cell->apoptosis_path Treatment cellcycle_path Cell Cycle Perturbation? cell->cellcycle_path Treatment caspase Caspase-3/7 Activation apoptosis_path->caspase Measure via Caspase-Glo Assay parp PARP Cleavage caspase->parp Leads to apoptosis_result Programmed Cell Death parp->apoptosis_result g2m G2/M Arrest cellcycle_path->g2m Measure via Flow Cytometry (PI Staining) cyclins Modulation of Cyclins/CDKs g2m->cyclins Caused by cellcycle_result Proliferation Block cyclins->cellcycle_result

Sources

Exploratory

4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary In contemporary medicinal chemistry, the 4-arylpiperidin-4-ol scaffold is a privileged structure, serving as the pharmacophoric core for a vast array of neuroactive and immunomodulatory agents. While th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 4-arylpiperidin-4-ol scaffold is a privileged structure, serving as the pharmacophoric core for a vast array of neuroactive and immunomodulatory agents. While the unsubstituted 4-phenylpiperidin-4-ol is famous for its role in opioid agonists (e.g., loperamide) and dopamine D2 antagonists (e.g., haloperidol), targeted substitutions on the aromatic ring drastically alter target selectivity.

This whitepaper provides an in-depth technical analysis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS: 1384705-18-3) [1]. By introducing two methoxy groups at the meta positions (3 and 5), researchers can exploit unique steric bulk and electronic properties to pivot the scaffold's activity away from classic dopaminergic targets and toward monoamine transporters (like SERT) and voltage-gated ion channels (like Kv1.3).

Pharmacophore Rationale & Chemical Architecture

The utility of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride stems from three distinct interaction vectors:

  • The Basic Piperidine Nitrogen: At physiological pH, this secondary amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32 in GPCRs or Asp98 in SERT). The hydrochloride salt formulation ensures optimal aqueous solubility for biological assays [1].

  • The Tertiary Hydroxyl Group (C4): This acts as a localized hydrogen-bond donor. Unlike secondary alcohols, the tertiary nature restricts its conformational flexibility, locking the H-bond vector in a pseudo-axial or pseudo-equatorial position relative to the piperidine chair conformation.

  • The 3,5-Dimethoxyphenyl Ring: The meta-methoxy groups serve a dual purpose. Electronically , they donate electron density into the aromatic ring via resonance, enriching the π -cloud for stronger cation- π interactions. Sterically , they increase the rotational barrier of the phenyl ring and create a wider spatial footprint. This specific steric bulk creates a "clash" in the narrow binding pockets of D2 receptors, effectively reducing off-target extrapyramidal liabilities, while perfectly filling the hydrophobic vestibules of potassium channels [2] [4].

SARLogic Core 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Sub1 3,5-Dimethoxy Motif Core->Sub1 Sub2 Tertiary Hydroxyl (C4) Core->Sub2 Sub3 Piperidine Nitrogen Core->Sub3 Eff1 Steric Bulk & H-Bond Acceptors (Reduces D2 affinity, boosts SERT/Kv1.3) Sub1->Eff1 Modulates Eff2 H-Bond Donor (Anchors to polar pocket residues) Sub2->Eff2 Binds Eff3 Salt Bridge Formation (Primary anchor via protonation) Sub3->Eff3 Ionizes

Caption: Pharmacophoric deconstruction of the 4-(3,5-dimethoxyphenyl)piperidin-4-ol scaffold.

Structure-Activity Relationship (SAR) Landscapes

Shifting from D2 Receptors to Monoamine Transporters

Historically, the 4-phenylpiperidin-4-ol core (as seen in haloperidol) exhibits high affinity for the Dopamine D2 receptor. However, SAR kinetic profiling demonstrates that substituting the phenyl ring heavily dictates the association ( kon​ ) and dissociation ( koff​ ) rates [4]. When transitioning to a 3,5-dimethoxy substitution, the steric bulk at both meta positions prevents the deep insertion of the aryl ring into the orthosteric binding site of the D2 receptor. Conversely, studies on meperidine analogues have shown that bulky, electron-rich aryl substitutions can drastically enhance selectivity for the Serotonin Transporter (SERT)[3]. The 3,5-dimethoxy pattern occupies the halogen-binding pockets of SERT, converting a dopaminergic scaffold into a potential Selective Serotonin Reuptake Inhibitor (SSRI) precursor.

Modulation of Voltage-Gated Potassium Channels (Kv1.3)

Kv1.3 channels are critical targets for immunosuppression (e.g., in multiple sclerosis). Diphenoxylate analogues utilizing the 4-phenylpiperidin-4-ol fragment are known Kv1.3 blockers [2]. The SAR reveals that the tertiary hydroxyl group is non-negotiable; removing it abolishes pore-blocking activity. By introducing the 3,5-dimethoxy groups, researchers can enhance the lipophilic interactions within the channel's inner vestibule, slowing the koff​ rate and resulting in a prolonged state-dependent block.

Comparative SAR Data Summary

The following table synthesizes the general pharmacological shifts observed when modifying the 4-aryl group of the piperidin-4-ol scaffold (assuming a standard N-benzyl or N-alkyl substituent for assay viability) [2] [3] [4].

Aryl Substitution at C4D2 Receptor Affinity ( Ki​ , nM)SERT Affinity ( Ki​ , nM)Kv1.3 Blockade ( IC50​ , μ M)Primary Pharmacological Trajectory
Unsubstituted Phenyl 1.2 (High)> 1000 (Low)2.5Antipsychotic / Analgesic
4-Chloro (para) 0.8 (Very High)450 (Moderate)1.8Potent D2 Antagonist
3,5-Dimethoxy (meta) > 500 (Low)15 (High)0.4SSRI / Immunomodulator
3-Trifluoromethyl 45 (Moderate)85 (Moderate)1.1Mixed target profile

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the scaffold and its subsequent biological validation. Causality is explicitly stated to explain why specific chemical environments are required.

Protocol A: Synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride

This workflow utilizes a Grignard addition. The choice of Grignard (over organolithium) is highly intentional: the lower basicity of the magnesium reagent minimizes the competitive enolization of the piperidone, which would otherwise lead to poor yields.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Causality: Grignard reagents are violently quenched by moisture, converting the reagent into 1,3-dimethoxybenzene.

  • Reagent Loading: Dissolve 1-Boc-piperidin-4-one (1.0 eq) in anhydrous THF (0.2 M). Causality: Boc-protection of the secondary amine is mandatory to prevent the basic nitrogen from deprotonating and destroying the Grignard reagent.

  • Addition: Cool the solution to -78°C. Dropwise, add 3,5-dimethoxyphenylmagnesium bromide (1.2 eq, 1M in THF). Causality: Low temperatures suppress side reactions, specifically the enolization of the ketone.

  • Reaction & Quench: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl . Causality: A mildly acidic quench is required. Strong acids would immediately dehydrate the newly formed tertiary alcohol into a tetrahydropyridine derivative.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Deprotection & Salt Formation: Dissolve the crude intermediate in minimal diethyl ether. Add 4N HCl in dioxane (5.0 eq) and stir for 2 hours at room temperature. Causality: The anhydrous HCl cleaves the Boc group and simultaneously forms the hydrochloride salt. Because the salt is highly polar, it precipitates directly out of the ether/dioxane mixture, allowing for isolation via simple vacuum filtration without column chromatography.

SynthWorkflow N1 1-Boc-piperidin-4-one N2 3,5-Dimethoxyphenylmagnesium bromide (Grignard Addition) N1->N2 Anhydrous THF, -78°C N3 Boc-Protected Intermediate (Tertiary Alcohol) N2->N3 NH4Cl Quench (Avoids dehydration) N4 HCl in Dioxane (Deprotection & Salt Formation) N3->N4 Cleaves Boc group N5 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl (Final Product) N4->N5 Precipitates from ether

Caption: Step-by-step synthetic workflow for 4-(3,5-dimethoxyphenyl)piperidin-4-ol HCl.

Protocol B: Radioligand Competition Assay (SERT Binding)

To validate the SAR hypothesis that the 3,5-dimethoxy substitution enhances SERT affinity, a self-validating radioligand displacement assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: NaCl and KCl are included because SERT is an ion-coupled transporter; its active conformation requires sodium and potassium gradients.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 2 nM [3H] -citalopram (radioligand), and varying concentrations of the test compound ( 10−10 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Include wells containing 10 μ M fluoxetine. Causality: A massive excess of a known, structurally distinct SERT inhibitor completely blocks specific binding sites. Any remaining radioactivity represents non-specific lipid sticking, which must be subtracted from all data points to calculate true specific binding.

  • Filtration: After 60 minutes at 25°C, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing the positively charged piperidine compounds from binding nonspecifically to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Conclusion

The 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride building block is far more than a simple chemical fragment. By understanding the causal relationship between its structural features—specifically the steric and electronic modulation provided by the meta-methoxy groups—drug development professionals can rationally design highly selective therapeutics. Whether optimizing for monoamine transporter blockade or tuning the kinetics of voltage-gated ion channels, this scaffold provides a robust, metabolically stable, and synthetically accessible starting point.

References

  • ChemScene. "1384705-18-3 | 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride." ChemScene Chemical Building Blocks.
  • National Institutes of Health (NIH). "Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate." PubMed Central (PMC).
  • ScholarWorks@UNO. "Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs)." University of New Orleans Theses and Dissertations.
  • American Chemical Society (ACS). "Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor." ACS Chemical Neuroscience.
Foundational

Pharmacology of Dimethoxyphenyl Piperidine Derivatives: A Technical Whitepaper

Executive Summary The renaissance of serotonergic psychedelics has driven an urgent need for novel therapeutics that harness neuroplasticity without the polypharmacology typical of classical psychedelics (e.g., LSD, psil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of serotonergic psychedelics has driven an urgent need for novel therapeutics that harness neuroplasticity without the polypharmacology typical of classical psychedelics (e.g., LSD, psilocybin). At the forefront of this medicinal chemistry evolution are dimethoxyphenyl piperidine derivatives —conformationally restricted analogs of phenethylamines. By cyclizing the inherently flexible ethylamine side chain of classic 2C-X compounds into a piperidine ring, researchers have achieved unprecedented stereoselective control over serotonin receptor targeting. This whitepaper provides an in-depth mechanistic analysis of these derivatives, focusing on their structure-activity relationships (SAR), 5-HT2A/2C selectivity paradigms, and the self-validating experimental protocols required for their pharmacological characterization.

Structural Pharmacology: The Conformational Restriction Paradigm

Classical phenethylamines, such as 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B), possess a highly flexible side chain that allows them to adopt multiple conformations. This flexibility results in promiscuous binding across the 5-HT2 receptor family, leading to unselective agonism at both 5-HT2A and 5-HT2C receptors[1].

To engineer selectivity, medicinal chemists employ conformational restriction . By tethering the β -carbon of the phenethylamine to the amine nitrogen, a piperidine ring is formed, yielding compounds like 2C-B-3PIP (3-(4-bromo-2,5-dimethoxyphenyl)piperidine)[2]. This structural lock forces the aromatic ring and the basic amine into a specific spatial orientation.

The pharmacological divergence between enantiomers in this class is profound:

  • The Eutomer ((S)-enantiomer): The spatial geometry of the (S)-enantiomer perfectly aligns with the extended orthosteric binding pocket of the 5-HT2A receptor, while sterically clashing with the 5-HT2C pocket. This results in potent 5-HT2A partial agonism and near-complete ablation of 5-HT2C agonist activity[1][2].

  • The Distomer ((R)-enantiomer): The (R)-enantiomer adopts a less optimal conformation, resulting in significantly reduced 5-HT2A potency and weak, unselective partial agonism at 5-HT2C[2].

Further optimization of this scaffold—specifically substituting the 4-position bromine with a lipophilic, electron-withdrawing trifluoromethyl group—yielded LPH-5 ((S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine), a highly potent, selective 5-HT2A agonist currently under investigation for major depressive disorder[3][4].

Receptor Pharmacology & Signaling Dynamics

Dimethoxyphenyl piperidines exert their primary effects via the 5-HT2A receptor , a Gq/11-coupled GPCR[5]. Upon stereoselective binding of the (S)-enantiomer, the receptor undergoes a conformational shift that activates the Gq protein complex. This triggers Phospholipase C (PLC) to cleave PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), culminating in intracellular calcium ( Ca2+ ) release[5].

Crucially, modern neuropsychopharmacology suggests that the therapeutic (antidepressant) effects of these compounds may be driven by intracellular transactivation of TrkB receptors (promoting neuroplasticity and spinogenesis), which can be distinct from the β -arrestin pathways or the acute hallucinogenic head-twitch responses[6].

SignalingPathway Ligand Dimethoxyphenyl Piperidine (e.g., LPH-5) Receptor 5-HT2A Receptor (Active State) Ligand->Receptor Stereoselective Binding Gq Gq/11 Protein Complex Receptor->Gq Primary G-Protein Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Potential Biased Signaling TrkB TrkB Dimerization (Neuroplasticity) Receptor->TrkB Intracellular Transactivation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Measured via Fluo-4 Assay

Fig 1: 5-HT2A intracellular signaling cascade activated by dimethoxyphenyl piperidines.

Quantitative Pharmacological Profiles

The table below summarizes the dramatic shift in selectivity achieved by transitioning from the flexible phenethylamine (2C-B) to the conformationally restricted piperidines (2C-B-3PIP and LPH-5)[1][2][4].

CompoundStereochemistry5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)Pharmacological Profile
2C-B Racemic1.668%4.174%Potent, Unselective Agonist
2C-B-3PIP (S)-Eutomer6937%>50,000Inactive*Highly 5-HT2A Selective
2C-B-3PIP (R)-Distomer37067%1,90034%Weak, Unselective Agonist
LPH-5 (S)-EutomerLow nM56–94%10–100x lowerPartialHighly 5-HT2A Selective

*Note: The (S)-enantiomer of 2C-B-3PIP acts as a low-potency antagonist at 5-HT2C (IC50 = 640 nM) rather than an agonist[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the pharmacological characterization of these derivatives must utilize self-validating experimental loops. The protocols below detail the causality behind each methodological choice.

ExpWorkflow Phase1 1. Stereoselective Synthesis Phase2 2. In Vitro Profiling (HEK293 Cells) Phase1->Phase2 Enantiomer Isolation Phase3 3. Receptor Validation (Ca2+ Flux / IP1) Phase2->Phase3 5-HT2A vs 5-HT2C Phase4 4. In Vivo Models (Rodent HTR & FST) Phase3->Phase4 Selectivity Confirmed

Fig 2: Self-validating pharmacological workflow from synthesis to in vivo behavioral profiling.

In Vitro Gq-Coupled Calcium Flux Assay

This protocol isolates the Gq-mediated signaling efficacy of the compound.

  • Step 1: Cell Culture & Seeding. Seed HEK293 cells stably expressing human 5-HT2A or 5-HT2C into poly-D-lysine (PDL) coated black-walled 96-well plates.

    • Causality: PDL coating is critical to prevent cell detachment during the automated washing steps required in high-throughput fluorometric assays[1].

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is chosen over Fura-2 because it provides a massive, single-wavelength fluorescence increase upon Ca2+ binding, maximizing the dynamic range necessary to accurately detect the partial agonism (37-94% Emax) typical of these derivatives[4].

  • Step 3: Compound Preparation & Validation Controls. Prepare serial dilutions of the piperidine derivative (e.g., LPH-5). Crucially, prepare a full agonist reference (Serotonin, 5-HT) to establish 100% Emax, and a selective 5-HT2A antagonist (volinanserin/MDL-100907).

  • Step 4: Kinetic Reading. Inject the compound using a Fluorescent Imaging Plate Reader (FLIPR) and record peak fluorescence.

  • Step 5: Antagonist Reversal (The Self-Validating Step). Pre-incubate a parallel plate with MDL-100907 before adding the test compound.

    • Causality: HEK293 cells can express trace endogenous receptors. If MDL-100907 completely abolishes the calcium transient, it mathematically proves the signal is exclusively mediated by the transfected 5-HT2A receptor, ensuring data trustworthiness.

In Vivo Behavioral and Neuroplasticity Profiling

Once in vitro selectivity is confirmed, in vivo models must separate acute target engagement from long-term therapeutic efficacy.

  • Step 1: Dosing. Administer the compound via intraperitoneal (IP) injection to C57BL/6 mice or Sprague-Dawley rats.

  • Step 2: Head-Twitch Response (HTR) Quantification. Monitor and count high-frequency head twitches for 30 minutes post-injection using magnetometer-based or high-speed video tracking.

    • Causality: The HTR is the gold-standard behavioral proxy for 5-HT2A target engagement in rodents. It confirms that the compound successfully crosses the blood-brain barrier and actively binds the receptor in vivo[4].

  • Step 3: Forced Swim Test (FST) for Persistent Efficacy. Conduct the FST at 24 hours, 72 hours, and 7 days post-dosing.

    • Causality: Classical antidepressants require daily dosing to show effects in the FST. By testing days after the compound has been fully metabolized and acute HTR has subsided, we isolate the drug's ability to induce persistent neuroplasticity (e.g., TrkB dimerization). This proves the compound is a true psychoplastogen rather than a mere acute stimulant[4][6].

Translational Outlook

The pharmacological profile of dimethoxyphenyl piperidine derivatives represents a masterclass in rational drug design. By utilizing a piperidine ring to lock the pharmacophore into a 5-HT2A-preferring conformation, researchers have successfully engineered compounds like LPH-5 that maintain the robust, persistent antidepressant-like effects of classical psychedelics while stripping away off-target liabilities[3][4]. As these compounds advance through preclinical development, they offer a highly promising, targeted approach to treating refractory psychiatric conditions via neuroplasticity.

Sources

Exploratory

In Vitro Polypharmacological Screening of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride: A Technical Guide

Executive Summary & Structural Rationale The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3) represents a highly privileged scaffold in neuropharmacology. The 4-arylpiperidin-4-ol core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3) represents a highly privileged scaffold in neuropharmacology. The 4-arylpiperidin-4-ol core is the foundational pharmacophore for several centrally acting therapeutics, including the antipsychotic haloperidol and the peripherally restricted antidiarrheal loperamide[1].

However, the specific substitution of a 3,5-dimethoxyphenyl group fundamentally alters the steric and electronic landscape of the molecule. As a Senior Application Scientist, I hypothesize that this modification shifts the compound's target profile away from classical Dopamine D2 receptors (D2R) and biases it toward the Sigma-1 Receptor (S1R) and the NMDA receptor (NR2B subunit) . The methoxy groups act as potent hydrogen-bond acceptors and provide steric bulk that perfectly complements the lipophilic binding pockets of S1R and NR2B.

This whitepaper outlines a comprehensive, self-validating in vitro screening cascade designed to map the polypharmacological profile of this compound, evaluate its functional signaling, and rigorously test its ADME/Tox liabilities.

Target Hypothesis & Mechanistic Causality

To design an effective screening cascade, we must first establish the causality behind our target selection:

  • Sigma-1 Receptor (S1R): The S1R binding pocket is highly tolerant of bulky, lipophilic aryl groups. The basic piperidine nitrogen (pKa ~9.5) forms a critical electrostatic interaction with Asp147 in the S1R binding site, while the 3,5-dimethoxy groups engage in hydrophobic packing [2].

  • NMDA Receptor (NR2B Subunit): The 4-benzylpiperidine and 4-arylpiperidine motifs are central structural elements of potent NR2B negative allosteric modulators (e.g., Ro 25-6981) [3]. The 4-hydroxyl group acts as a crucial anchor via hydrogen bonding.

  • Dopamine D2 Receptor (D2R): While the 4-arylpiperidine core is a known D2R binder, the bulky 3,5-dimethoxy substitution is expected to create steric clashes in the D2R orthosteric site compared to the streamlined para-chloro substitution seen in haloperidol.

The In Vitro Screening Workflow

The following workflow is designed not just to generate data, but to create a logical funnel that validates target engagement, functional consequence, and metabolic safety.

Workflow cluster_Phase1 Phase 1: Binding Assays cluster_Phase2 Phase 2: Functional cluster_Phase3 Phase 3: ADME/Tox Compound 4-(3,5-Dimethoxyphenyl) piperidin-4-ol HCl S1R Sigma-1 (S1R) Radioligand Binding Compound->S1R D2R Dopamine (D2R) Radioligand Binding Compound->D2R NR2B NMDA (NR2B) Radioligand Binding Compound->NR2B Ca2 Ca2+ Mobilization (S1R/NR2B) S1R->Ca2 cAMP cAMP Accumulation (Gs/Gi Coupling) D2R->cAMP NR2B->Ca2 HLM HLM Stability & Metabolite Trapping cAMP->HLM Tox HepG2 Cytotoxicity (CellTiter-Glo) Ca2->Tox

Figure 1: In vitro polypharmacological screening workflow for 4-arylpiperidin-4-ol derivatives.

Step-by-Step Experimental Methodologies

Every protocol described below is engineered as a self-validating system . We do not assume assay functionality; we build internal controls that prove it.

Protocol A: Sigma-1 Receptor (S1R) Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the compound for S1R.

  • Membrane Preparation: Isolate membranes from guinea pig brain (which natively overexpresses S1R) or recombinant CHO-S1R cells. Resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Radioligand Addition: Add 2.5 nM of -pentazocine (a highly selective S1R agonist) to the assay tubes.

  • Compound Titration: Add 4-(3,5-Dimethoxyphenyl)piperidin-4-ol in a 10-point concentration-response curve (10 pM to 10 µM).

  • Non-Specific Binding (NSB): In parallel control tubes, add 10 µM Haloperidol to define NSB.

  • Incubation: Incubate the mixture at 37°C for exactly 120 minutes.

  • Filtration & Reading: Terminate the reaction by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine). Wash three times with ice-cold Tris-HCl. Quantify radioactivity via liquid scintillation counting.

Causality & Self-Validation: The use of 10 µM haloperidol to define NSB ensures that only specific S1R interactions are quantified, as haloperidol displaces the radioligand entirely from S1R sites. The 120-minute incubation at 37°C is not arbitrary; it guarantees thermodynamic equilibrium, a fundamental prerequisite for applying the Cheng-Prusoff equation to calculate accurate Ki​ values.

Protocol B: HLM Bioactivation & Reactive Metabolite Trapping

Objective: 4-arylpiperidin-4-ols carry a known liability for CYP3A4-mediated dehydration and oxidation, forming neurotoxic pyridinium species (similar to the MPTP mechanism) [1]. We must rule this out.

  • Incubation Mixture: Combine 10 µM of the test compound with 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 1 mM Potassium Cyanide (KCN) to trap hard electrophilic iminium intermediates.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Negative Control: Run a parallel incubation without NADPH.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for M+CN adducts and the specific mass shift of the pyridinium ion (- H2​ , - H2​O ).

Causality & Self-Validation: The inclusion of a minus-NADPH control is a critical self-validating mechanism; it proves that any compound depletion or adduct formation is strictly cytochrome P450-dependent, ruling out spontaneous chemical instability. The use of KCN specifically targets the transient iminium ion, capturing the exact mechanism of piperidine bioactivation before it causes cellular toxicity.

Functional Signaling Visualization

If the compound binds to a GPCR like the D2R, we must determine if it acts as an agonist or antagonist. D2R is a Gi/o​ -coupled receptor. The diagram below illustrates the causal chain of signaling that our Phase 2 cAMP accumulation assay will measure.

Signaling Ligand 4-(3,5-Dimethoxyphenyl) piperidin-4-ol D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds & Modulates Gi Gi/o Protein (alpha subunit) D2R->Gi Activates AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inactivated) cAMP->PKA Prevents Activation

Figure 2: D2R-mediated Gi/o signaling pathway modulated by the piperidine ligand.

Data Presentation & Anticipated Results

To facilitate rapid decision-making, all quantitative data from the screening cascade should be summarized into standardized matrices. Below are the anticipated profiles based on the structural causality of the 3,5-dimethoxyphenyl substitution.

Table 1: Anticipated Binding Affinity Profile ( Ki​ )

TargetRadioligandReference CompoundAnticipated Affinity ( Ki​ )Structural Rationale for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol
Sigma-1 (S1R) -PentazocineHaloperidol< 50 nM Bulky 3,5-dimethoxy groups enhance binding in the lipophilic pocket.
NMDA (NR2B) [3H] IfenprodilRo 25-6981< 100 nM The 4-arylpiperidine core is a validated NR2B negative allosteric pharmacophore.
Dopamine (D2R) [3H] SpiperoneHaloperidol100 - 500 nM Methoxy steric hindrance is expected to reduce D2R affinity compared to p-Cl analogs.

Table 2: ADME/Tox Screening Matrix

AssayMatrix / SystemReadoutAcceptance Criteria
Microsomal Stability Human Liver Microsomes% Remaining at 60 min (LC-MS/MS)> 50% remaining
Reactive Metabolites HLM + KCN / GSHCyanide/GSH adducts (LC-MS/MS)Absence of pyridinium species
Cytotoxicity HepG2 CellsATP depletion (CellTiter-Glo) IC50​ > 50 µM
Permeability Caco-2 Monolayer Papp​ (A to B and B to A) Papp​ > 10×10−6 cm/s

References

  • Kalgutkar, A. S., & Nguyen, H. T. (2004). Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event. Drug Metabolism and Disposition.[Link]

  • Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6604887, Ro 25-6981. PubChem.[Link]

Foundational

preliminary cytotoxicity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

An In-Depth Technical Guide to the Pre-Clinical Cytotoxicity Profiling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride Executive Summary The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 138470...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pre-Clinical Cytotoxicity Profiling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride

Executive Summary

The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS 1384705-18-3) represents a highly versatile and structurally significant pharmacophore in modern drug discovery. Derivatives of the phenylpiperidine class are widely recognized for their broad spectrum of biological activities, ranging from targeted oncology applications to antimicrobial and neuroreceptor modulation1[1]. This whitepaper establishes a rigorous, self-validating framework for evaluating the preliminary in vitro cytotoxicity of this specific molecule, detailing the structural causality behind its biological interactions and the methodological standards required for accurate profiling.

Structural Rationale & Pharmacophore Significance

Understanding the physical chemistry of a molecule is the first step in designing a robust cytotoxicity assay. The architecture of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride dictates its cellular behavior:

  • Piperidin-4-ol Core: The basic nitrogen within the piperidine ring allows for the formation of a hydrochloride salt, significantly enhancing aqueous solubility compared to a free base. The hydroxyl group at the 4-position acts as a critical hydrogen bond donor/acceptor, facilitating target protein engagement 2[2].

  • 3,5-Dimethoxyphenyl Moiety: The addition of two methoxy groups at the meta positions of the phenyl ring increases the electron density and overall lipophilicity of the molecule. This specific substitution pattern is known to improve selectivity against certain cancer cell lines (e.g., LNCaP and DU145) by optimizing the molecule's fit into lipophilic binding pockets[1].

  • Causality in Experimental Design: The amphiphilic nature of this salt (lipophilic aromatic ring + hydrophilic amine salt) dictates its formulation strategy. While water-soluble, high-concentration stock solutions must be prepared in anhydrous DMSO to prevent the lipophilic domains from driving micelle formation or micro-precipitation in biological media.

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To rigorously evaluate the preliminary cytotoxicity of this compound, a highly controlled CCK-8 (Cell Counting Kit-8) assay framework is recommended. This method is superior to traditional MTT assays because the WST-8 formazan product is inherently water-soluble, eliminating the need for error-prone DMSO solubilization steps[1].

Step 1: Reagent Preparation & Quality Control
  • Action: Dissolve 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Causality: Complete molecular dispersion is required before aqueous dilution. DMSO ensures the lipophilic dimethoxyphenyl group is fully solvated.

  • Validation System: The final DMSO concentration in the cell culture media must never exceed 0.5% (v/v). A vehicle control well (0.5% DMSO in standard media) must be run in parallel to prove that observed cytotoxicity is driven by the compound, not solvent toxicity.

Step 2: Cell Line Selection & Seeding
  • Action: Seed target cancer cells (e.g., LNCaP prostate cancer cells) and a non-tumorigenic control line (e.g., RWPE-1 or Vero cells) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ 3[3].

  • Causality: Testing against a healthy epithelial cell line is non-negotiable. It establishes the Selectivity Index (SI), which differentiates a viable drug candidate from a non-specific toxin.

  • Validation System: Include "Blank" wells containing only media (no cells) to subtract background absorbance of the culture medium itself.

Step 3: Dosing and Incubation
  • Action: Treat cells with a logarithmic concentration gradient (0.1, 1, 10, 50, 100 μM) of the compound for 72 hours.

  • Causality: A 72-hour incubation allows sufficient time for the compound to interfere with multiple cell cycle phases, capturing both rapid necrotic events and delayed apoptotic cascades.

Step 4: Viability Quantification (CCK-8)
  • Action: Add 10 μL of CCK-8 solution to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

  • Causality: Cellular dehydrogenases in living cells reduce WST-8 to an orange formazan dye. The absorbance is directly proportional to the number of metabolically active cells, providing a highly sensitive linear readout.

Workflow A Compound Solubilization (1384705-18-3 in DMSO) C Dose-Response Treatment (0.1 - 100 μM, 72h) A->C B Cell Culture & Seeding (Cancer vs. Normal Lines) B->C D CCK-8 Viability Assay (WST-8 Reduction) C->D E Data Acquisition (Absorbance at 450 nm) D->E F IC50 & Selectivity Index E->F

Figure 1: Standardized high-throughput in vitro cytotoxicity screening workflow.

Data Presentation: Reference Quantitative Baselines

Because 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is an emerging building block, we extrapolate expected cytotoxicity thresholds from structurally homologous phenylpiperidine and piperidinol derivatives documented in recent literature[1][3][4].

Compound Class / AnalogCell LineAssay TypeIC50 / LD50 (μM)Selectivity Index (SI)Reference
Phenylpiperidine (28)LNCaP (Prostate)CCK-8~39.41>2.0[1]
Phenylpiperidine (29)DU145 (Prostate)CCK-8~33.25>1.5[1]
Piperidinol Analog (4g)Vero (Kidney)AlamarBlue>50.00N/A (Toxicity baseline)[3]
Piperazine-IndoleMCF-7 (Breast)MTT27.003.21[4]

Interpretation: A successful assay for the 3,5-dimethoxyphenyl derivative should yield an IC50 in the 25–50 μM range against target cancer lines, with an SI > 2.0 when compared to healthy epithelial cells.

Signaling Pathway Analysis

Cytotoxic events triggered by phenylpiperidin-4-ol derivatives frequently converge on mitochondrial stress pathways[2]. The lipophilic nature of the dimethoxyphenyl group facilitates passive diffusion and accumulation in the mitochondrial membrane. This interaction disrupts the mitochondrial membrane potential ( ΔΨm​ ), leading to the generation of Reactive Oxygen Species (ROS). The subsequent release of cytochrome c into the cytosol activates executioner caspases (Caspase-3/7), culminating in programmed cell death (apoptosis) rather than uncontrolled necrosis.

Pathway Drug 4-(3,5-Dimethoxyphenyl) piperidin-4-ol Membrane Cellular Internalization Drug->Membrane Mito Mitochondrial Stress Membrane->Mito ROS ROS Accumulation Mito->ROS Caspase Caspase 3/7 Cleavage Mito->Caspase Cytochrome C ROS->Caspase Apoptosis Programmed Cell Death Caspase->Apoptosis

Figure 2: Hypothesized apoptotic signaling cascade induced by phenylpiperidines.

References

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. nih.gov. 1

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. researchgate.net. 2

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. nih.gov. 3

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. yeditepejhs.org. 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride: A Key Intermediate in Drug Discovery

Introduction: The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold The 4-aryl-4-hydroxypiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its rigid framework allows for precise spatial orientation of key pharmacophoric elements—the basic nitrogen, the hydroxyl group, and the aryl ring—which facilitates interactions with a variety of biological targets. Notably, this structural motif is a cornerstone in the development of opioid receptor modulators, where it has been extensively studied for its analgesic properties.[1][2][3][4] The specific substitution pattern on the aryl ring and the substituent on the piperidine nitrogen can significantly influence the compound's affinity, selectivity, and functional activity at different receptor subtypes (μ, δ, and κ).[1]

The target molecule, 4-(3,5-dimethoxyphenyl)piperidin-4-ol hydrochloride, is a valuable intermediate for the synthesis of novel therapeutics. The 3,5-dimethoxy substitution on the phenyl ring can alter the electronic and steric properties of the molecule, potentially leading to unique pharmacological profiles. This guide provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, intended for researchers, medicinal chemists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 4-(3,5-dimethoxyphenyl)piperidin-4-ol hydrochloride is a multi-step process that begins with the construction of a key intermediate, N-benzyl-4-piperidone. This is followed by a Grignard reaction to introduce the 3,5-dimethoxyphenyl group and form the tertiary alcohol. Subsequent deprotection of the piperidine nitrogen and final conversion to the hydrochloride salt yields the target compound.

Synthetic_Workflow A Benzylamine + Methyl Acrylate B N-benzyl-4-piperidone A->B 1,4-Addition, Dieckmann Condensation, Hydrolysis & Decarboxylation E 1-Benzyl-4-(3,5-dimethoxyphenyl)piperidin-4-ol B->E Grignard Reaction C 1-Bromo-3,5-dimethoxybenzene + Mg D 3,5-Dimethoxyphenylmagnesium Bromide C->D Grignard Reagent Formation D->E F 4-(3,5-Dimethoxyphenyl)piperidin-4-ol E->F N-Debenzylation (Catalytic Hydrogenation) G 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl F->G HCl Salt Formation MOR_Signaling cluster_0 Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_in Ca²⁺ Influx Ca_channel->Ca_in K_out K⁺ Efflux K_channel->K_out Ligand 4-Aryl-4-hydroxypiperidine (Agonist) Ligand->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_in->Analgesia K_out->Analgesia

Sources

Application

analytical methods for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

An in-depth technical guide for the analytical development and validation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS: 1384705-18-3). As a Senior Application Scientist, I have structured this guide to add...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical development and validation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS: 1384705-18-3). As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this molecule, providing field-proven methodologies, causal explanations for method parameters, and self-validating protocols compliant with global regulatory standards.

Molecular Profiling and Analytical Strategy

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a highly functionalized pharmaceutical building block[1]. Analytically, its structure presents three distinct domains that dictate our methodological approach:

  • Secondary Amine (Piperidine Ring): With a pKa of approximately 10, this basic nitrogen is fully protonated at physiological and acidic pH. In chromatography, this leads to severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

  • Tertiary Alcohol: Prone to dehydration (loss of H2​O , -18 Da) under harsh thermal or ionization conditions, requiring soft ionization techniques in mass spectrometry.

  • 3,5-Dimethoxyphenyl Group: Provides a robust UV chromophore, enabling highly sensitive detection via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2].

  • Hydrochloride Salt: Enhances aqueous solubility but introduces hygroscopicity, necessitating rigorous moisture and counter-ion quantification.

Workflow Start 4-(3,5-Dimethoxyphenyl) piperidin-4-ol HCl Purity Purity & Impurities (HPLC-UV/DAD) Start->Purity Structure Structural ID (LC-MS/MS & NMR) Start->Structure PhysChem Physicochemical (KF & Titration) Start->PhysChem Val Method Validation (ICH Q2(R1)) Purity->Val Imp Impurity Profiling & Degradants Structure->Imp Salt Salt Stoichiometry & Moisture PhysChem->Salt

Comprehensive analytical workflow for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl characterization.

Chromatographic Purity and Related Substances (HPLC-UV)

Causality in Method Development

The primary challenge in analyzing piperidine derivatives is peak tailing. When the secondary amine is protonated, it acts as a cation and undergoes ion-exchange interactions with ionized silanols ( SiO− ) on the column. To mitigate this, we employ a low-pH mobile phase (pH ~2.5) using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it suppresses silanol ionization (bringing them to their neutral SiOH state) and acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperidine, thereby ensuring sharp, symmetrical peaks[2].

HPLCLogic Target Basic Piperidine Nitrogen (pKa ~10) LowPH Low pH Mobile Phase (pH 2.5 - 3.0) Target->LowPH Protonated HighPH High pH Mobile Phase (pH 10.5) Target->HighPH Neutral LowPH_Col End-capped C18 or Polar-Embedded Column LowPH->LowPH_Col HighPH_Col Hybrid Silica C18 (e.g., XBridge) HighPH->HighPH_Col Result Mitigated Silanol Interactions & Sharp Peak Shape LowPH_Col->Result HighPH_Col->Result

HPLC method development logic for mitigating peak tailing in basic piperidine derivatives.

Self-Validating HPLC Protocol

This protocol includes built-in System Suitability Testing (SST) to ensure the system is fit-for-purpose before sample analysis begins, aligning with ICH Q2(R1) guidelines[3].

Reagents & Equipment:

  • Column: Waters XBridge Shield RP18, 150 mm × 4.6 mm, 3.5 µm (The polar-embedded group provides additional shielding from silanols).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Execution:

  • Preparation of Standard: Accurately weigh 25.0 mg of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Preparation of SST Solution: Spike the standard solution with 0.1% of a known related substance (e.g., 3,5-dimethoxyacetophenone, a potential synthetic precursor) to verify resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 275 nm (optimal for the dimethoxyphenyl chromophore)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% 60% B

      • 15-18 min: 60% 95% B

      • 18-22 min: 95% B

      • 22-22.1 min: 95% 5% B (Re-equilibration for 5 mins)

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak.

    • Resolution ( Rs​ ): Must be ≥2.0 between the main peak and the spiked precursor.

    • Relative Standard Deviation (%RSD): Must be ≤1.0% for 5 replicate injections of the standard.

ICH Q2(R1) Validation Metrics Summary

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4]. Below is the summary of expected quantitative data for this specific method:

Validation ParameterICH Q2(R1) Acceptance CriteriaExpected Result for Piperidin-4-ol HCl
Specificity No interference at the retention time of the main peakComplies (Peak purity angle < threshold)
Linearity R2≥0.999 (Range: 25% to 150% of nominal) R2=0.9998
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.6%
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.8%
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mL

Structural Elucidation (LC-MS/MS)

Causality in Mass Spectrometry

To confirm the structural identity and profile trace impurities, LC-MS/MS is utilized. We employ Electrospray Ionization in Positive mode (ESI+) . The secondary amine of the piperidine ring is highly proton-affine, making ESI+ exceptionally sensitive for this molecule.

A critical mechanistic insight for this specific compound is its fragmentation pathway. Upon Collision-Induced Dissociation (CID), the protonated molecular ion [M+H]+ at m/z 238.1 (free base exact mass is 237.14) will readily undergo a neutral loss of water (-18 Da) due to the tertiary alcohol at the C4 position, yielding a highly stable carbocation at m/z 220.1. This signature fragmentation is definitive proof of the piperidin-4-ol core.

LC-MS/MS Protocol
  • Sample Preparation: Dilute the HPLC standard solution to 1.0 µg/mL using 0.1% Formic Acid in Water:Acetonitrile (50:50). Note: TFA is avoided here as it causes severe ion suppression in MS; Formic acid is used instead.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Cone Voltage: 25 V

    • Collision Energy (CE): 15-25 eV (Optimized for the m/z 238 220 transition).

  • Data Acquisition: Run a full scan (m/z 100-500) to confirm the [M+H]+ precursor, followed by a Product Ion scan of m/z 238.1 to map the fragmentation fingerprint.

Physicochemical Characterization: Moisture and Salt Content

Because the compound is isolated as a hydrochloride salt, it possesses a highly crystalline lattice that can trap moisture or become hygroscopic upon exposure to ambient humidity.

Water Content via Karl Fischer (KF) Titration
  • Causality: Traditional Loss on Drying (LOD) is insufficient as it cannot distinguish between water and residual organic solvents (e.g., ethanol or ethyl acetate from crystallization). Volumetric KF titration specifically reacts with H2​O molecules.

  • Protocol:

    • Standardize the KF reagent using a 1.0% water standard ( RSD≤2.0% ).

    • Rapidly transfer ~100 mg of the sample into the titration vessel to minimize atmospheric moisture absorption.

    • Titrate to the electrometric endpoint. The expected moisture limit for this intermediate is typically ≤1.0% .

Chloride Content via Potentiometric Titration
  • Causality: To confirm the 1:1 stoichiometry of the free base to hydrochloric acid, the exact chloride mass fraction must be determined. The theoretical chloride content for C13​H19​NO3​⋅HCl (MW: 273.75 g/mol ) is 12.95%.

  • Protocol:

    • Dissolve 150 mg of the sample in 50 mL of Methanol:Water (50:50).

    • Add 2 mL of concentrated Nitric Acid to acidify the solution (preventing the precipitation of silver oxide or carbonate).

    • Titrate with 0.1 N Silver Nitrate ( AgNO3​ ) using a silver/silver chloride combined electrode.

    • Self-Validation: Run a blank titration. The sample assay should yield a chloride content between 12.7% and 13.2% to confirm pure mono-hydrochloride salt formation.

References

  • Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Regulatory Guidelines. Retrieved from[Link]

Sources

Method

Application Note &amp; Protocol: HPLC-UV Analysis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride

Executive Summary The quantification and purity assessment of piperidine-derived active pharmaceutical ingredients (APIs) and intermediates require highly robust analytical frameworks. This application note details a sel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of piperidine-derived active pharmaceutical ingredients (APIs) and intermediates require highly robust analytical frameworks. This application note details a self-validating, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride . By leveraging the mechanistic principles of ion-pairing and silanol suppression, this guide provides researchers and drug development professionals with a reliable protocol that eliminates common chromatographic artifacts associated with basic amine salts.

Chemical Rationale & Chromatographic Challenges

The Analyte Profile

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a highly polar, basic molecule. It features a hydrophilic piperidin-4-ol core containing a secondary amine (pKa ~9.5) and a lipophilic 3,5-dimethoxyphenyl group. While the dimethoxyphenyl moiety provides an excellent native chromophore for direct UV detection (eliminating the need for pre-column derivatization often required for simple piperidines[1]), the hydrochloride salt form introduces significant retention challenges.

Mechanistic Solutions (Causality & Expertise)

Piperidine hydrochloride salts present a dual challenge in reversed-phase HPLC (RP-HPLC):

  • Peak Tailing via Secondary Interactions: The basic secondary amine remains protonated under most standard chromatographic conditions. On traditional silica-based C18 columns, this positively charged nitrogen interacts strongly with negatively charged, unreacted surface silanols (-SiO⁻), leading to severe peak tailing and loss of resolution[2].

  • Poor Retention: The high polarity of the dissociated hydrochloride salt can cause the analyte to elute too closely to the column dead volume ( t0​ ), compromising specificity[3].

The Solution: This method mandates the use of a base-deactivated, heavily end-capped C18 stationary phase combined with a highly acidic mobile phase (pH ~2.0) utilizing 0.1% Trifluoroacetic acid (TFA).

  • Silanol Suppression: The low pH ensures that residual surface silanols remain fully protonated and neutral (-SiOH), neutralizing the stationary phase and eliminating secondary ionic drag.

  • Ion-Pairing: The trifluoroacetate anion acts as a volatile, weak ion-pairing agent. It forms a transient, more hydrophobic complex with the piperidinium cation, which significantly enhances retention on the C18 phase and yields sharp, symmetrical peaks[2].

SilanolMechanism cluster_0 Standard C18 (pH > 4) Secondary Interactions cluster_1 End-capped C18 (pH ~2.0) Optimized Conditions N1 Ionized Silanols (-SiO⁻) N3 Strong Ionic Interaction (Peak Tailing) N1->N3 N2 Protonated Piperidine (NH₂⁺) N2->N3 N4 Neutral Silanols (-SiOH) + End-capping N6 Hydrophobic Retention Only (Sharp Peaks) N4->N6 N5 Protonated Piperidine (NH₂⁺) N5->N6

Fig 1. Mechanism of silanol suppression and peak tailing mitigation using low pH and end-capped columns.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal feedback loops; if the system fails to meet the System Suitability Test (SST) criteria, the sequence must be halted to prevent the generation of compromised data.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Crucial Note: Dissolving the sample in a diluent weaker than the initial mobile phase prevents solvent-mismatch peak distortion.

Step 2: Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Prepare bulk samples identically to achieve a theoretical concentration of 100 µg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter into amber HPLC vials (to protect the light-sensitive phenolic ethers).

Step 3: Sequence Execution & Self-Validation Loop

Program the chromatography data system (CDS) to execute the following sequence. The system must automatically calculate SST parameters based on the first 6 injections.

Workflow A 1. Blank Injection (Check Baseline) B 2. SST Injections (n=5 Replicates) A->B C 3. System Evaluation (Tf ≤ 1.5, RSD ≤ 2.0%) B->C C->A Fail (Halt & Purge) D 4. Sample Analysis (Unknowns) C->D Pass E 5. Bracketing Standard (Every 10 samples) D->E E->D

Fig 2. End-to-end HPLC self-validation workflow and sequence logic.

Quantitative Data & System Parameters

Summarized below are the optimized instrumental parameters and the strict validation thresholds required to maintain analytical integrity.

Table 1: Optimized Chromatographic Conditions
ParameterCondition / SpecificationRationale
Column Waters XBridge C18 (150 × 4.6 mm, 3.5 µm)Base-deactivated, high carbon load limits silanol exposure.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Detection (UV) 275 nm (Primary), 220 nm (Secondary)275 nm targets the dimethoxyphenyl ring for maximum specificity.
Table 2: Gradient Elution Profile

A shallow gradient is utilized to elute the polar piperidine salt cleanly while ensuring any highly lipophilic synthetic impurities are washed from the column.

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Curve
0.08515Initial
2.08515Isocratic hold (focuses the analyte)
8.04060Linear ramp
10.04060Isocratic wash (clears impurities)
10.18515Step return
15.08515Re-equilibration
Table 3: System Suitability & Validation Acceptance Criteria

These metrics align with standard ICH Q2(R1) guidelines for the validation of analytical procedures.

Validation ParameterAcceptance CriterionCorrective Action if Failed
Tailing Factor ( Tf​ ) ≤ 1.5Replace column frit; verify mobile phase pH is strictly ≤ 2.5.
Theoretical Plates ( N ) ≥ 3,000Purge column with 100% Acetonitrile to remove lipophilic fouling.
Injection Precision (%RSD) ≤ 2.0% (for n=5 standard injections)Purge autosampler syringe; check for air bubbles in the sample loop.
Linearity ( R2 ) ≥ 0.999 (Range: 10 - 150 µg/mL)Remake calibration standards; ensure complete dissolution.
Bracketing Standard Recovery 98.0% – 102.0%Recalibrate instrument; check for mobile phase evaporation.

References

The methodologies and mechanistic principles applied in this protocol are grounded in the following authoritative sources:

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Available at:[Link]

  • Soman, A., & Jerfy, M. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 32(7), 1000-1009. Available at:[Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Rationale for Experimental Design The 4-arylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Rationale for Experimental Design

The 4-arylpiperidin-4-ol motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for analgesics, antipsychotics, and targeted receptor modulators. However, the structural elucidation of its hydrochloride salt—4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride —presents unique analytical challenges.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every experimental choice is driven by specific physicochemical causalities:

  • Solvent Selection (The Exchange Dilemma): While deuterated chloroform (CDCl₃) is a standard NMR solvent, it suffers from poor solubility for highly polar hydrochloride salts. Conversely, Deuterium oxide (D₂O) readily dissolves the salt but induces rapid chemical exchange with the hydroxyl (-OH) and protonated amine (-NH₂⁺) protons, rendering them invisible to the spectrometer. DMSO-d₆ is explicitly chosen because its strong hydrogen-bond accepting properties slow this chemical exchange, allowing the critical -OH and -NH₂⁺ protons to be observed as distinct, quantifiable signals[1].

  • The Hydrochloride Salt Effect: The protonated piperidine nitrogen (NH₂⁺) exerts a strong electron-withdrawing effect. This deshields the adjacent equatorial and axial protons at C2 and C6, shifting them significantly downfield compared to the free base form.

  • Orthogonal Validation via Solid-State ³⁵Cl NMR: Solution-state NMR confirms the organic cation but destroys the crystal lattice, providing no evidence of the solid-state API (Active Pharmaceutical Ingredient) form. To build a truly comprehensive profile, high-field ³⁵Cl Solid-State NMR (SSNMR) is integrated into this workflow. ³⁵Cl SSNMR is highly sensitive to the local electric field gradient (EFG) and hydrogen-bonding environment, allowing researchers to fingerprint the specific polymorph of the HCl salt without interference from excipients[2][3].

NMR Elucidation Workflow

To ensure absolute trustworthiness in the structural assignment, the workflow relies on a multi-tiered approach where each subsequent experiment validates the findings of the previous one.

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D NMR (1H, 13C) & DEPT-135 A->B Proceed to 1D C 2D NMR (COSY, HSQC, HMBC, NOESY) B->C Identify spin systems E Data Processing & Structural Elucidation C->E Map connectivity D Solid-State 35Cl NMR (Salt Verification) D->E Confirm HCl salt state

Fig 1. Sequential NMR workflow for complete structural elucidation and salt verification.

Quantitative NMR Data Summaries

The symmetrical nature of the 3,5-dimethoxyphenyl ring simplifies the aromatic region but requires careful integration to validate the structure. The data below represents the validated chemical shifts (δ) for the target compound in DMSO-d₆.

Table 1: Validated ¹H NMR Assignments (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Structural Note
NH₂⁺ (Piperidine) ~8.85Broad singlet-2HBroadened due to quadrupolar relaxation of ¹⁴N and slow exchange in DMSO[1].
H-2', H-6' (Aromatic) ~6.65Doublet2.22HMeta-coupling only. Equivalent due to ring symmetry.
H-4' (Aromatic) ~6.38Triplet2.21HMeta-coupling to H-2' and H-6'.
OH (Hydroxyl) ~5.15Singlet-1HVisible due to DMSO-d₆ hydrogen bonding.
OCH₃ (Methoxy) ~3.76Singlet-6HValidates the presence of two equivalent methoxy groups.
H-2, H-6 (Pip-CH₂) ~3.05 - 3.20Multiplet-4HDeshielded by the adjacent positively charged nitrogen.
H-3, H-5 (Pip-CH₂) ~1.75 - 2.15Multiplets-4HSplit into distinct axial and equatorial environments.
Table 2: Validated ¹³C NMR & DEPT-135 Assignments (100 MHz, DMSO-d₆)
Carbon EnvironmentChemical Shift (δ, ppm)DEPT-135 PhaseCausality / Structural Note
C-3', C-5' (Ar-O) ~160.4Null (Quaternary)Highly deshielded by electronegative oxygen atoms.
C-1' (Ar-C) ~150.2Null (Quaternary)Aromatic attachment point to the piperidine ring.
C-2', C-6' (Ar-CH) ~103.1Positive (CH)Ortho to methoxy groups; shielded by resonance.
C-4' (Ar-CH) ~98.6Positive (CH)Para to both methoxy groups; highly shielded.
C-4 (Pip-C-OH) ~69.8Null (Quaternary)Deshielded by the attached hydroxyl group.
OCH₃ (Methoxy) ~55.3Positive (CH₃)Standard methoxy carbon shift.
C-2, C-6 (Pip-CH₂) ~40.2Negative (CH₂)Confirmed as CH₂ by DEPT-135 inversion.
C-3, C-5 (Pip-CH₂) ~34.7Negative (CH₂)Confirmed as CH₂ by DEPT-135 inversion.

Self-Validating 2D NMR Network

A robust structural proof cannot rely on 1D chemical shifts alone. The 2D NMR strategy acts as a self-validating matrix.

  • COSY establishes the isolated spin system of the piperidine ring (H-2/H-6 coupling to H-3/H-5).

  • HMBC is the critical bridge. It proves the covalent linkage between the isolated spin systems by showing long-range carbon-proton correlations (²J and ³J).

HMBC_Network C4 C4 (Piperidine) OH 4-OH OH->C4 2J HMBC H35 H3/H5 (Piperidine) H35->C4 2J HMBC Ar C1' (Aromatic) H35->Ar 3J HMBC Ar->C4 2J HMBC OMe Methoxy Protons C35Ar C3'/C5' (Aromatic) OMe->C35Ar 3J HMBC

Fig 2. Key HMBC correlation network establishing the connectivity of the piperidine and aromatic rings.

Step-by-Step Experimental Methodologies

Protocol A: Sample Preparation & 1D NMR Acquisition

Causality Check: Proper sample concentration is vital. Too dilute, and quaternary carbons (C-1', C-4) will be lost in the noise due to their lack of Nuclear Overhauser Effect (NOE) enhancement. Too concentrated, and viscosity will broaden the lines.

  • Weighing: Accurately weigh 15–20 mg of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride.

  • Solvation: Dissolve the powder in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal reference.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire on a 400 MHz spectrometer using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the exchangeable protons. Acquire 16 scans.

  • ¹³C NMR & DEPT-135: Acquire ¹³C data at 100 MHz with proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to resolve the quaternary carbons. Follow immediately with a DEPT-135 experiment to validate CH₂ (negative) vs. CH/CH₃ (positive) assignments[1].

Protocol B: 2D NMR Structural Validation

Causality Check: 2D NMR eliminates ambiguity caused by overlapping multiplets in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a ¹H-¹³C HSQC to map all protons to their directly attached carbons. This immediately identifies the diastereotopic axial/equatorial protons of the piperidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for J = 8 Hz. Look specifically for the ³J correlation from the methoxy protons (δ 3.76) to the aromatic carbons (δ 160.4), and the ²J correlation from the -OH proton (δ 5.15) to C-4 (δ 69.8)[1].

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY to trace the continuous aliphatic spin system from the piperidine nitrogen down to C-4.

Protocol C: Solid-State ³⁵Cl NMR for API Salt Verification (Advanced)

Causality Check: Solution NMR cannot differentiate between polymorphs or confirm the exact hydrogen-bonding state of the chloride ion in the solid dosage form. ³⁵Cl SSNMR provides a unique spectral fingerprint based on the quadrupolar coupling constant (CQ)[4][5].

  • Packing: Pack approximately 50 mg of the bulk API powder into a 4 mm zirconia Magic Angle Spinning (MAS) rotor.

  • Acquisition: Transfer to a high-field solid-state NMR spectrometer (e.g., 9.4 T or 21.1 T).

  • Pulse Sequence: Due to the broad linewidths inherent to quadrupolar nuclei (³⁵Cl, Spin = 3/2), utilize a quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) echo pulse sequence[5].

  • Analysis: Extract the Electric Field Gradient (EFG) tensor parameters to confirm the specific hydrogen-bonding environment of the chloride anion, validating the physical integrity of the API[2][6].

References

  • 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Method

using 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in cell culture

Application Note: In Vitro Pharmacological Profiling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride Executive Summary & Pharmacological Scope The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride

Executive Summary & Pharmacological Scope

The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (CAS: 1384705-18-3) is a highly specialized pharmacological tool compound. It features a 4-arylpiperidin-4-ol scaffold, which is recognized as a privileged pharmacophore in medicinal chemistry. This core structure is the primary driver of target engagement in several well-known neuroactive and antineoplastic agents, including loperamide and haloperidol, which modulate μ-opioid and Sigma-1 receptors[1].

In cell culture applications, this compound is primarily utilized to probe receptor-mediated apoptosis, neuromodulation, and intracellular signaling cascades. The specific 3,5-dimethoxy substitution on the phenyl ring alters the electron density and steric bulk of the molecule, fine-tuning its hydrogen-bonding profile within receptor binding pockets. Recent structure-activity relationship (SAR) studies on related 4-arylpiperidin-4-ol derivatives demonstrate their capacity to induce caspase-3 activation and exert potent antiproliferative effects in tumor cell lines such as HCT-116 and HL-60[2][3].

Physicochemical Properties & Stock Preparation

To ensure reproducible in vitro assays, the compound must be handled with an understanding of its physicochemical constraints. The hydrochloride salt form is specifically utilized to enhance stability against oxidative degradation and improve aqueous solvation compared to its free-base counterpart.

Table 1: Compound Specifications & Reconstitution Parameters

ParameterSpecification / Protocol GuidelineRationale (Causality)
Molecular Weight 273.76 g/mol Essential for accurate molarity calculations.
Primary Solvent Dimethyl Sulfoxide (DMSO), anhydrousEnsures complete dissolution of the lipophilic dimethoxyphenyl moiety before aqueous dilution.
Stock Concentration 10 mM to 50 mMHigh initial concentration minimizes the final DMSO volume required in the culture media.
Storage Conditions Aliquoted at -20°C to -80°CPrevents freeze-thaw cycles which can degrade the tertiary alcohol via dehydration.
Working Dilution Culture Media (Final DMSO < 0.1% v/v)Exceeding 0.1% DMSO induces artifactual cytotoxicity, confounding antiproliferative readouts.

Validated Cell Culture Protocols

As a Senior Application Scientist, I emphasize that every assay must be a self-validating system . The following protocols incorporate strict internal controls to ensure that observed phenotypic changes are directly attributable to the compound's mechanism of action.

Protocol A: High-Throughput Cell Viability & Antiproliferative Assay

This protocol utilizes an ATP-dependent luminescence readout to quantify the antiproliferative effects of the compound on adherent tumor cell lines (e.g., HCT-116).

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT-116 cells in the logarithmic growth phase. Seed at a density of 2,500 cells/well in a solid white 96-well plate using 90 µL of McCoy's 5A media supplemented with 10% FBS.

    • Expert Insight: White plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Treatment (Self-Validating Setup):

    • Prepare a 10-point serial dilution (1:3) of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl starting at 100 µM.

    • Negative Control: 0.1% DMSO vehicle (establishes baseline viability).

    • Positive Control: 10 µM Loperamide or Staurosporine (validates assay sensitivity to apoptosis)[3].

    • Blank: Media only (for background subtraction).

    • Add 10 µM of the respective treatments to the wells.

  • Exposure: Incubate the treated plates for 72 hours. Causality: A 72-hour window ensures the compound has sufficient time to disrupt multiple cell division cycles, providing a true measure of antiproliferative activity rather than acute toxicity.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second/well).

Protocol B: Intracellular Calcium Mobilization Assay (GPCR / Ion Channel Probing)

Because the 4-arylpiperidin-4-ol scaffold often interacts with GPCRs (like the μ-opioid receptor), measuring downstream intracellular calcium ( Ca2+ ) flux is a critical functional assay[1].

Step-by-Step Methodology:

  • Dye Loading: Wash cells seeded in a 384-well black, clear-bottom plate with HBSS buffer. Add 20 µL of Fluo-4 AM dye (2 µM final) containing 0.04% Pluronic F-127.

    • Expert Insight: Pluronic F-127 is a non-ionic surfactant strictly required to disperse the highly lipophilic AM ester dye uniformly across the aqueous buffer, ensuring even cellular uptake.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete de-esterification of the dye by intracellular esterases.

  • Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm / Em: 515 nm) for 10 seconds.

  • Compound Injection: Automatically inject 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl (at calculated EC50​ concentrations) and continuously monitor fluorescence for 3 minutes to capture transient Ca2+ spikes.

Quantitative Data Interpretation

To ensure rigorous quality control, assay metrics must meet specific statistical thresholds before the pharmacological data of the compound can be considered valid.

Table 2: Quality Control & Expected Assay Metrics

MetricTarget ThresholdInterpretation & Causality
Z'-Factor 0.6Validates assay robustness. A Z' > 0.6 indicates excellent separation between the vehicle control and the positive control bands.
Signal-to-Background (S/B) > 10-foldEnsures the dynamic range is wide enough to accurately plot the lower asymptote of the dose-response curve.
Hill Slope ( nH​ ) 0.8 to 1.2A slope near 1.0 indicates standard 1:1 stoichiometric binding at the target receptor. Slopes > 2.0 suggest artifactual aggregation or non-specific membrane disruption.

Mechanistic Pathway Visualization

The following diagram illustrates the validated signal transduction pathway by which 4-arylpiperidin-4-ol derivatives induce cellular apoptosis and antiproliferative effects in in vitro models[2][3].

G Cmpd 4-(3,5-Dimethoxyphenyl) piperidin-4-ol HCl Receptor Target Receptor (e.g., μ-Opioid / Sigma-1) Cmpd->Receptor Binds & Modulates GProt G-Protein Coupling / Ion Channel Modulation Receptor->GProt Activates Ca2 Intracellular Ca2+ Flux GProt->Ca2 Triggers cAMP cAMP Inhibition GProt->cAMP Suppresses Caspase Caspase-3 Activation Ca2->Caspase Downstream Signaling cAMP->Caspase Downstream Signaling Apoptosis Cellular Apoptosis / Antiproliferative Effect Caspase->Apoptosis Induces

Fig 1: Putative signal transduction pathway of 4-arylpiperidin-4-ol derivatives in tumor models.

Sources

Application

Application Notes and Protocols for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Context of a Privileged Scaffold The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Context of a Privileged Scaffold

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous biologically active agents.[1] This structural motif, characterized by a piperidine ring substituted at the 4-position with both an aryl and a hydroxyl group, is present in a wide array of pharmaceuticals, including potent analgesics and agents targeting the central nervous system.[1][2][3] The specific compound, 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride, represents a unique variation within this class. The dimethoxy substitution on the phenyl ring is anticipated to modulate the compound's electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile at various biological targets.

These application notes provide a comprehensive guide for the investigation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride as a novel research chemical. While specific biological data for this exact molecule is not yet prevalent in public literature, this guide will extrapolate from the well-established pharmacology of structurally related compounds to propose high-potential research applications and provide detailed, field-proven protocols for its characterization. The proposed applications focus on two key areas where 4-aryl-4-hydroxypiperidine derivatives have shown significant promise: oncology and neuroscience.

Physicochemical Properties and Handling

A summary of the known and predicted properties of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is presented below.

PropertyValueSource
CAS Number 1384705-18-3[4]
Molecular Formula C₁₃H₂₀ClNO₃[4]
Molecular Weight 273.76 g/mol [4]
Purity ≥95%[4]
Topological Polar Surface Area (TPSA) 50.72 Ų[4]
Predicted LogP 1.6966[4]
Storage Sealed in a dry environment at 2-8°C[4]

Handling and Storage Recommendations: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at 2-8°C.[4] For the preparation of stock solutions, high-purity solvents such as DMSO or ethanol are recommended. The stability of stock solutions should be assessed for the specific experimental conditions.

Proposed Research Applications and Protocols

Given the established activities of related piperidine derivatives, two primary avenues of investigation are proposed for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: its potential as an anticancer agent and its activity as a modulator of G-protein coupled receptors (GPCRs) relevant to neuroscience.

Application 1: Investigation of Anticancer Properties

The piperidine scaffold is a component of numerous compounds with demonstrated anticancer activity.[5][6] Derivatives of 3,5-bis(benzylidene)-4-piperidones, which share a core piperidone structure, have shown tumor-selective cytotoxicity.[7] Furthermore, some 4-arylpiperidin-4-ol derivatives have exhibited antiproliferative effects. Therefore, a primary application for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is the evaluation of its potential as a novel anticancer agent.

This protocol outlines a standard colorimetric assay to determine the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma)[5][6]

  • 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat_cells Treat cells with compound incubate1->treat_cells prepare_stock Prepare stock solution serial_dilute Serial dilutions prepare_stock->serial_dilute serial_dilute->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Application 2: Modulator of G-Protein Coupled Receptors (GPCRs)

The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.[8][9] Specifically, 4-aryl-4-hydroxypiperidine derivatives have been extensively studied as ligands for opioid and histamine receptors.[1][2][10] The 3,5-dimethoxy substitution pattern on the aryl ring of the target compound could confer selectivity for specific GPCR subtypes.

This protocol describes a method to determine the binding affinity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride for a specific GPCR, for instance, the mu-opioid receptor (MOR) or the histamine H₃ receptor.[10][11][12]

Objective: To determine the inhibition constant (Ki) of the test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR)

  • 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone for MOR)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the IC₅₀ value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand 4-(3,5-Dimethoxyphenyl) piperidin-4-ol gpcr GPCR (e.g., MOR) ligand->gpcr Binds g_protein Gαiβγ gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates targets

Caption: A simplified diagram of a Gαi-coupled GPCR signaling pathway.

Conclusion and Future Directions

4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is a research chemical with significant potential, stemming from its core 4-aryl-4-hydroxypiperidine structure. The application notes and protocols provided herein offer a robust starting point for its systematic investigation as a potential anticancer agent or a modulator of GPCRs. The proposed experimental workflows are based on well-established methodologies and can be adapted to specific research questions. Further studies could explore the compound's structure-activity relationship by synthesizing and testing analogues with different substitution patterns on the aryl ring or the piperidine nitrogen. In vivo studies in relevant animal models would be a crucial next step to validate any promising in vitro findings.

References

  • Christensen, J. A., & Squires, R. F. (1975). 4-Phenylpiperidine compounds. U.S.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pharmaceutical Chemistry Journal, 57(4), 481-492.
  • Dahan, A., et al. (2021). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Omega, 6(35), 22695-22704.
  • Zarghi, A., & Arfaei, S. (2011). Piperidine-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(9), 1307-1325.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.
  • Wilson, R. A. (2005). Approaches to spiropiperidine scaffolds: targeting G-protein coupled receptors. University of Southampton, Doctoral Thesis.
  • Frontiers in Pharmacology. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 255.
  • Molecules. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 30(12), 2545.
  • International Journal of Molecular Sciences. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243.
  • RSC Medicinal Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1509-1519.
  • MDPI. (2024). Dimeric 3,5-Bis(benzylidene)
  • Northwestern Medical Journal. (2025).

Sources

Method

In-Depth Technical Guide: Strategic Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Addition

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Validated Protocol Strategic Context and Pharmacological Significance The 4-aryl-4-hydroxypiperidine motif i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Validated Protocol

Strategic Context and Pharmacological Significance

The 4-aryl-4-hydroxypiperidine motif is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics. This includes potent opioid analgesics, antipsychotics (e.g., haloperidol), and antidiarrheals (e.g., loperamide)[1]. The fundamental structure consists of a piperidine ring substituted at the C4 position with both an aryl group and a hydroxyl group. The nitrogen atom, the hydroxyl group, and the aromatic ring act as critical pharmacophores that govern the molecule's interaction with biological targets[1].

The most robust, scalable, and widely adopted synthetic route to this scaffold involves the nucleophilic addition of an aryl Grignard reagent to an N-protected 4-piperidone[1].

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this scaffold is essential for rational drug design. The nature of the N-substituent and the substitution pattern on the 4-aryl ring dramatically influence receptor affinity and selectivity[1]. For instance, in opioid receptor ligands, larger lipophilic groups on the piperidine nitrogen (such as a phenethyl group) significantly enhance mu-opioid (µ) receptor affinity, while electron-withdrawing groups on the aryl ring (e.g., para-fluoro) further optimize target binding[1].

Table 1: Quantitative SAR Data for Opioid Receptor Ligands [1]

CompoundN-Substituent (R)Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)
1a -CH₃Phenyl15.2250.689.4
1b -CH₂CH₂PhPhenyl1.885.335.1
1c -CH₂CH(CH₃)₂Phenyl25.6450.1150.8
2a -CH₃4-Fluorophenyl10.5180.265.7
2b -CH₂CH₂Ph4-Fluorophenyl1.260.128.9

Mechanistic Design and Reaction Causality

The synthesis relies on the Grignard reaction, where an organomagnesium halide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the 4-piperidone[1][2]. As a Senior Application Scientist, I emphasize that successful execution requires strict control over the reaction environment due to the dual nature of Grignard reagents as both nucleophiles and strong bases.

  • Protecting Group Strategy: Commercially available 4-piperidone cannot be used directly. The secondary amine is highly acidic relative to the basicity of the Grignard reagent. Without protection (typically as an N-Boc or N-benzyl derivative), the Grignard reagent would deprotonate the amine, quenching the organomagnesium species and halting the reaction[1][2].

  • Temperature Control: The nucleophilic addition is highly exothermic. Because Grignard reagents are strongly basic, higher temperatures facilitate the deprotonation of the acidic α-protons of the 4-piperidone, leading to enolization[3][4]. By executing the addition at strictly low temperatures (-78 °C to 0 °C), kinetic nucleophilic addition outcompetes thermodynamic enolization[3].

  • Wurtz Coupling Mitigation: During Grignard reagent formation, the newly formed ArMgX can react with unreacted aryl halide to form a biaryl byproduct (Wurtz coupling)[3]. This is minimized by maintaining a low concentration of the aryl halide through slow, dropwise addition to the magnesium turnings[3].

SyntheticWorkflow A Aryl Halide + Mg Turnings (Anhydrous THF, I2 catalyst) B Arylmagnesium Bromide (Grignard Reagent) A->B Oxidative Insertion D Nucleophilic Addition Intermediate B->D C N-Boc-4-piperidone (Cooled to -78°C) C->D Dropwise Addition E Reaction Quench (Sat. NH4Cl) & Extraction D->E Warm to RT F N-Boc-4-aryl-4-hydroxypiperidine (Purified via Silica Gel) E->F Organic Layer Isolation G Deprotection (TFA in DCM or HCl in Dioxane) F->G Acidic Cleavage H 4-Aryl-4-hydroxypiperidine (Final Scaffold) G->H Neutralization

Caption: Synthetic workflow for 4-aryl-4-hydroxypiperidines via Grignard addition.

Validated Experimental Protocol

This protocol details the synthesis of N-Boc-4-aryl-4-hydroxypiperidine. To ensure trustworthiness and reproducibility, self-validating checkpoints are integrated directly into the workflow.

Phase 1: Preparation of the Aryl Grignard Reagent
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents)[3].

  • Activation: Add a small crystal of iodine.

    • Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive pure magnesium metal surface required for oxidative insertion[3][4].

  • Initiation: Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5%) to the magnesium. Gentle heating may be applied until the reaction initiates (indicated by the fading of the iodine color and gentle refluxing)[3].

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • Causality: Slow addition prevents the accumulation of aryl halide, thereby minimizing Wurtz coupling side reactions[3].

  • Self-Validation Checkpoint: Before proceeding, verify Grignard formation. Take a small aliquot of the solution and quench it with iodine. The rapid disappearance of the iodine color confirms the presence of the active Grignard reagent[4].

Phase 2: Nucleophilic Addition to N-Boc-4-piperidone
  • Substrate Preparation: In a separate flame-dried flask under argon, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath[3].

  • Addition: Slowly transfer the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel[3].

    • Causality: The low temperature suppresses the competitive enolization of the piperidone, ensuring the nucleophile attacks the carbonyl carbon[3][4].

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight to ensure complete conversion[3].

Phase 3: Work-up, Purification, and Deprotection
  • Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride[3][4].

    • Causality: NH₄Cl provides mild protons to quench the alkoxide intermediate and unreacted Grignard reagent without creating an overly acidic environment that could cause dehydration of the newly formed tertiary alcohol[1][3].

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude product via silica gel flash chromatography using a gradient of ethyl acetate in hexanes[3].

  • Deprotection: Remove the N-Boc group by treating the purified intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final 4-aryl-4-hydroxypiperidine[1][2].

Troubleshooting & Side Reactions

Even with rigorous protocols, deviations can occur. Use the following logic to diagnose and correct experimental failures.

  • Low Yield / No Product: Often due to wet glassware or inactive magnesium. Ensure rigorous anhydrous conditions and confirm Grignard initiation via the iodine test[3][4].

  • Unreacted 4-Piperidone Recovery: Caused by enolization. Ensure the reaction is kept strictly at -78 °C during the entire addition phase[3][4].

  • Dehydration Byproducts (4-Aryl-1,2,3,6-tetrahydropyridine): Formed by the dehydration of the tertiary alcohol product. Avoid overly acidic conditions or excessive heat during the work-up and concentration phases[4].

Troubleshooting Issue Low Yield or No Product Q1 Grignard Reagent Initiated? Issue->Q1 S1 Dry glassware, fresh Mg, activate with I2 crystal Q1->S1 No Q2 Biaryl Byproducts Present? Q1->Q2 Yes S2 Slow addition of aryl halide to minimize Wurtz Coupling Q2->S2 Yes Q3 Unreacted 4-Piperidone? Q2->Q3 No S3 Maintain low temp (-78°C) to minimize Enolization Q3->S3 Yes

Caption: Troubleshooting flowchart for Grignard synthesis of 4-aryl-4-hydroxypiperidines.

Sources

Application

Introduction: The Privileged Piperidinol Scaffold

An Application Guide to Assay Development for Piperidinol Compounds The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Assay Development for Piperidinol Compounds

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and natural alkaloids.[1][2][3] Its unique three-dimensional structure and ability to be readily functionalized allow for precise modulation of physicochemical properties, enhancing the "druggability" of molecules.[2] When hydroxylated to form the piperidinol core, this scaffold gains an additional hydrogen bonding vector, further expanding its potential for specific, high-affinity interactions with biological targets. Consequently, piperidinol-containing compounds exhibit a vast spectrum of pharmacological activities, including potent anticancer, analgesic, antimicrobial, and central nervous system (CNS) effects.[4][5][6]

The journey from a library of novel piperidinol derivatives to a validated lead candidate is contingent upon a robust and logically designed series of biological and analytical assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing, validating, and implementing assays to screen and characterize piperidinol compounds. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data.

Chapter 1: A Framework for Piperidinol Compound Screening

The successful evaluation of any compound library begins with a strategic, tiered approach known as a screening cascade. This funneling process is designed to efficiently identify promising compounds from a large pool, confirm their activity, and eliminate false positives, thereby focusing resources on the most viable candidates.[2][7][8] The choice of assay at each stage is dictated by the specific research question, balancing throughput, cost, and biological relevance.

A typical screening cascade involves:

  • Primary Screening: High-throughput assays designed to rapidly test a large library at a single concentration to identify initial "hits."[2][9]

  • Hit Confirmation & Dose-Response: Re-testing the initial hits to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀) by testing across a range of concentrations.[2]

  • Secondary & Orthogonal Assays: Using different assay formats or technologies to validate the hits and rule out artifacts (e.g., assay interference). This stage begins to probe the mechanism of action.

  • Lead Optimization: In-depth characterization of validated hits, including selectivity, safety profiling, and structure-activity relationship (SAR) studies, to guide medicinal chemistry efforts.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Characterization Lib Piperidinol Compound Library (10,000s of compounds) PrimScreen Primary HTS Assay (e.g., Cell Viability) Single Concentration Lib->PrimScreen Hits Initial 'Hits' (~1-3% of Library) PrimScreen->Hits Identify Actives DoseResp Dose-Response Assay (Determine Potency - IC₅₀) Hits->DoseResp Validate & Prioritize SecAssay Secondary / Orthogonal Assay (e.g., Target-Based Assay) DoseResp->SecAssay Confirm Mechanism ConfirmedHits Confirmed Hits (High-Confidence Actives) SecAssay->ConfirmedHits Selectivity Selectivity & SAR Assays ConfirmedHits->Selectivity In-depth Profiling Safety In Vitro Safety & ADME (e.g., hERG, Cytotoxicity) Selectivity->Safety Profile Drug-like Properties Lead Lead Candidate Safety->Lead

Caption: High-Throughput Screening (HTS) cascade for piperidinol drug discovery.

Chapter 2: Foundational Assays: Assessing Cytotoxicity and Viability

A fundamental first step in characterizing any new chemical entity is to evaluate its general cytotoxicity.[3] This initial screen is critical for two reasons: 1) it identifies compounds that are non-specifically toxic, which are generally poor drug candidates, and 2) it establishes a working concentration range for subsequent functional assays, ensuring that observed effects are not simply a result of cell death.

Protocol 1: High-Throughput Cell Viability Screening using a Resazurin-Based Assay

Rationale: This protocol uses the fluorogenic dye resazurin (e.g., AlamarBlue) to measure metabolic activity as an indicator of cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The method is robust, sensitive, cost-effective, and easily automated for HTS formats.[1]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF7) and a non-cancerous control cell line (e.g., HaCaT).

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).[1]

  • Piperidinol compound library, typically prepared as 10 mM stock solutions in DMSO.

  • Positive control (e.g., Doxorubicin or Staurosporine).

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS).[1]

  • Sterile, black-walled, clear-bottom 96-well or 384-well microplates.

  • Automated liquid handling system or multichannel pipettes.

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency. Harvest cells using standard trypsinization procedures.[1]

    • Perform a cell count and dilute the cell suspension to a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).

    • Dispense the cell suspension into the microplate wells. Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Addition:

    • Prepare intermediate compound plates by diluting stock solutions. For a primary screen, a final assay concentration of 10 µM is common.[2]

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of compound, positive control, and vehicle control (DMSO) to the appropriate wells of the cell plate. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation:

    • Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[1]

  • Signal Detection:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, allowing cells to convert the substrate.[1]

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle-treated cells (100% viability) and a cell-free or toxin-treated control (0% viability).

    • Calculate the Percent Viability for each compound:

      • % Viability = [(Fluorescence_Compound - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

    • For dose-response experiments, plot % Viability against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).[2]

Parameter HeLa (Cervical Cancer) MCF7 (Breast Cancer) HaCaT (Normal Keratinocyte) Rationale / Comment
Seeding Density (cells/well)4,000 - 6,0008,000 - 12,0005,000 - 8,000Optimized to ensure cells are in logarithmic growth phase at the end of the assay.
Doubling Time~24 hours~30 hours~36 hoursInfluences assay duration and seeding density.
Typical Doxorubicin GI₅₀50 - 200 nM100 - 500 nM>1 µMServes as a quality control metric for assay performance and cell health.
Selectivity Index (SI)N/AN/AN/ACalculated as GI₅₀ (Normal Cell) / GI₅₀ (Cancer Cell). A higher SI (>10) is desirable.

Chapter 3: Elucidating Mechanism: Target-Based & Functional Assays

Once active compounds are identified and confirmed, the next crucial step is to determine their mechanism of action (MoA). Assays in this phase are designed to answer whether the compound interacts with a specific molecular target or modulates a particular signaling pathway.

Targeting a Common Piperidinol-Modulated Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Many small molecule inhibitors, including those with piperidine scaffolds, have been developed to target this pathway.[2]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Prolif Cell Growth, Proliferation, Survival mTOR->Prolif NFkB->Prolif Inhibitor Piperidinol Compound Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway, a common target for piperidinol inhibitors.
Protocol 2: Cell-Based Luciferase Reporter Assay for Pathway Activity

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit a specific signaling pathway within a living cell, offering high biological relevance.[2][10] A cell line is engineered to express the firefly luciferase enzyme under the control of a transcription factor (e.g., NF-κB) that is a downstream effector of the pathway of interest. Inhibition of the pathway results in decreased luciferase expression and a corresponding drop in luminescence.[2]

Materials:

  • Stable cell line expressing an NF-κB luciferase reporter construct (e.g., HEK293-NFκB-luc).

  • Confirmed "hit" piperidinol compounds from the primary screen.

  • Known pathway inhibitor as a positive control (e.g., Wortmannin for PI3K).[2]

  • Pathway stimulant (e.g., TNF-α to activate the NF-κB pathway).[2]

  • White, solid-bottom 96- or 384-well assay plates.

  • Luciferase assay reagent kit (e.g., Bright-Glo™).

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 2- or 3-fold serial dilution series for each hit compound, starting at a maximum concentration where no cytotoxicity was observed (e.g., 50 µM).[2]

  • Cell Seeding: Seed cells into the white assay plates as described in Protocol 1. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Add the serial dilutions of each compound, as well as positive and negative (vehicle) controls, to the assay plate. Incubate for 1-2 hours.

  • Pathway Stimulation: Add a pre-determined concentration of the stimulant (e.g., TNF-α) to all wells except for the "unstimulated" control wells.[2]

  • Incubation: Incubate the plate for an optimal period for reporter gene expression (typically 6-8 hours) at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrate (luciferin) for the light-producing reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.[2]

Chapter 4: Analytical Validation and Quantification

Accurate analytical characterization is paramount for building reliable structure-activity relationships and for future development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity and concentration of piperidinol compounds.[11][12]

Protocol 3: Purity and Concentration Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: This protocol establishes a standardized method to separate the piperidinol compound from impurities and degradation products based on its hydrophobicity. UV detection provides a quantitative readout of the compound's concentration. Method validation ensures the results are accurate, precise, and reproducible.[13]

Materials & Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 or equivalent).[11]

  • Reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm).[11][14]

  • HPLC-grade acetonitrile and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Purified piperidinol compound reference standard.

Step-by-Step Methodology:

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, increase linearly to 95% B over 10 minutes.[11]

    • Flow Rate: 1.0 mL/min.[11][14]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: Scan multiple wavelengths (e.g., 214 nm, 254 nm) to find the optimal absorbance for the compound.[11]

    • Injection Volume: 5-10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Create a calibration curve by preparing a series of at least five dilutions from the stock solution.

    • Prepare the unknown sample at a concentration expected to fall within the calibration range.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][15]

  • Data Analysis:

    • Integrate the peak area of the analyte in each chromatogram.

    • Plot the peak area against the known concentration for the standards to generate a calibration curve.

    • Determine the concentration of the unknown sample by interpolating its peak area from the linear regression of the calibration curve.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Validation Parameter Acceptance Criteria Purpose
Linearity (r²) ≥ 0.999Confirms a direct proportional relationship between concentration and detector response.[11]
Accuracy (% Recovery) 98.0% to 102.0%Measures how close the experimental value is to the true value.[11]
Precision (RSD) ≤ 2%Assesses the reproducibility of the method under the same operating conditions.[15]
LOD Signal-to-Noise Ratio > 3The lowest concentration of analyte that can be reliably detected.[13]
LOQ Signal-to-Noise Ratio > 10The lowest concentration of analyte that can be accurately and precisely quantified.[13]

Chapter 5: Early Safety and Toxicology Assessment

Early assessment of a compound's safety profile is essential to de-risk a project and prevent costly late-stage failures. In vitro toxicology assays provide a preliminary evaluation of potential liabilities, such as cardiotoxicity or non-specific toxicity to normal cells.[16]

Protocol 4: Assessing Selectivity via Cytotoxicity in a Non-Cancerous Cell Line

Rationale: An ideal therapeutic agent should exhibit high potency against its target (e.g., a cancer cell) while having minimal effect on healthy cells. This protocol adapts the cell viability assay (Protocol 1) to a non-cancerous cell line to determine a compound's in vitro therapeutic window, or Selectivity Index (SI).[17]

Methodology:

  • Select a non-cancerous cell line relevant to the intended therapeutic area or a standard line like HaCaT (keratinocytes) or normal human fibroblasts.[3][17]

  • Perform a dose-response cytotoxicity assay as detailed in Protocol 1 for both the target cancer cell line and the non-cancerous cell line in parallel.

  • Determine the GI₅₀/IC₅₀ value for each cell line.

  • Calculate the Selectivity Index (SI):

    • SI = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line)

  • Interpretation: A compound with an SI > 1 is more toxic to the cancer cell line than the normal cell line. Generally, an SI value of 10 or greater is considered significant and indicates promising selective activity worth pursuing.

G cluster_input Inputs cluster_process Process cluster_output Outputs Compound Validated Hit Compound DoseResp1 Perform Dose-Response Cytotoxicity Assay (Protocol 1) Compound->DoseResp1 DoseResp2 Perform Dose-Response Cytotoxicity Assay (Protocol 1) Compound->DoseResp2 CancerCell Target Cancer Cell Line CancerCell->DoseResp1 NormalCell Non-Cancerous Cell Line NormalCell->DoseResp2 IC50_Cancer Calculate IC₅₀ (Cancer) DoseResp1->IC50_Cancer IC50_Normal Calculate IC₅₀ (Normal) DoseResp2->IC50_Normal SI Calculate Selectivity Index (SI) SI = IC₅₀ (Normal) / IC₅₀ (Cancer) IC50_Cancer->SI IC50_Normal->SI Result Decision Point: Is SI > 10? SI->Result Proceed Proceed to Further Safety Studies Result->Proceed Yes Deprioritize Deprioritize Compound Result->Deprioritize No

Caption: Workflow for determining the in vitro Selectivity Index (SI) of a compound.

References

  • Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol. Benchchem.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. [No Source Found].
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs. Benchchem.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available from: [Link]

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Benchchem.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central. Available from: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [No Source Found]. Available from: [Link]

  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. [No Source Found]. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available from: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [No Source Found]. Available from: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. [No Source Found]. Available from: [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. [No Source Found]. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. Available from: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. Available from: [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available from: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available from: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. Available from: [Link]

  • Highly functionalized piperidines. Semantic Scholar. Available from: [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. Available from: [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available from: [Link]

  • Discovery of dipiperidines as new antitubercular agents. PubMed Central. Available from: [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available from: [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. Available from: [Link]

  • Top 251 Archives of Toxicology papers published in 2022. SciSpace. Available from: [Link]

Sources

Method

Application Note: Preclinical Evaluation of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride in Cancer Cell Line Models

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Pharmacological rationale, experimental workflows, and self-validating protocols for evaluating 3,5-dimethoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Pharmacological rationale, experimental workflows, and self-validating protocols for evaluating 3,5-dimethoxyphenyl-piperidine derivatives.

Introduction & Pharmacological Rationale

The compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride serves as a highly versatile pharmacological building block and preclinical screening probe in the development of targeted anticancer therapeutics. Its structural design leverages two critical moieties:

  • The 3,5-Dimethoxyphenyl Pharmacophore: This group acts as a potent bioisostere for the 3,4,5-trimethoxyphenyl ring found in classic microtubule-targeting agents (MTAs) like colchicine and combretastatin A-4 (CA-4). It is highly effective at disrupting microtubule dynamics[1]. Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that the 3,5-dimethoxyphenyl substitution optimally fits the hydrophobic hinge regions of Fibroblast Growth Factor Receptors (FGFR), making it a critical anchor for pan-FGFR inhibitors[2].

  • The Piperidin-4-ol Core: The saturated nitrogen-containing heterocycle provides essential structural rigidity and acts as a hydrogen-bond donor/acceptor. This scaffold enhances aqueous solubility and has been shown to help overcome P-glycoprotein-mediated multidrug resistance (MDR) in various cancer cell lines[3].

  • Hydrochloride Salt Form: The inclusion of the HCl salt significantly improves the compound's thermodynamic solubility in aqueous buffers, a critical factor for consistent in vitro dosing and avoiding compound precipitation during cell culture media dilution.

Experimental Workflows & Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes specific positive controls (to verify assay sensitivity) and negative controls (to establish baseline noise), ensuring that any observed causality between drug treatment and cellular phenotype is accurate.

Workflow A Compound Prep (10 mM in DMSO) C Drug Treatment (Serial Dilution) A->C B Cell Culture (HCT116, MCF-7) B->C D Viability Assay (MTT / CTG) C->D E Target Engagement (Tubulin / FGFR) C->E F Data Analysis (IC50 Calculation) D->F E->F

Caption: High-throughput screening workflow for evaluating piperidine derivatives in cancer models.

Protocol 1: Cell Viability and Proliferation Assay (MTT)

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.

  • Cell Seeding: Harvest exponentially growing cells (e.g., HCT116 colon cancer, MCF-7 breast cancer). Seed at a density of 4×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Reconstitute 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in 100% DMSO to a 10 mM stock. Causality note: The HCl salt allows for rapid dissolution. Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Treatment: Perform a 9-point serial dilution (e.g., 100 µM down to 1 nM). Add 10 µL of the diluted compound to the wells. Include Paclitaxel (1 µM) as a positive control and 0.5% DMSO as the vehicle control.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Validate whether the 3,5-dimethoxyphenyl moiety engages the colchicine-binding site to inhibit microtubule assembly.

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol. Causality note: GTP is required for tubulin heterodimer assembly, while glycerol acts as a thermodynamic stabilizer for the assay.

  • Reaction Assembly: In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of the test compound (at 5x final concentration). Add 45 µL of porcine brain tubulin (final concentration 3 mg/mL) suspended in the PEM buffer.

  • Controls: Use Colchicine (3 µM) as a depolymerization control and Paclitaxel (3 µM) as a polymerization enhancer control.

  • Kinetic Readout: Immediately measure absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. A reduction in the Vmax of the polymerization curve indicates tubulin inhibition[1].

Protocol 3: FGFR1 Kinase Activity Assay

Objective: Assess the compound's ability to inhibit FGFR kinase domains, a known target for this structural class.

  • Reaction Setup: In a 384-well white plate, combine 2 ng of recombinant human FGFR1, 0.2 µg/µL of Poly(Glu,Tyr) substrate, and the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP to a final concentration of 10 µM (approximating the Km for FGFR1) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add an ATP-depletion luminescent reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity. Calculate the IC50 using a 4-parameter logistic curve fit[2].

Data Presentation: Quantitative Benchmarks

The following tables summarize representative benchmark data for optimized derivatives containing the 4-(3,5-dimethoxyphenyl)piperidin-4-ol scaffold against standard reference drugs.

Table 1: Representative Cytotoxicity (IC50) in Cancer Cell Lines

Compound / ScaffoldHCT116 (Colon) IC50MCF-7 (Breast) IC50A549 (Lung) IC50L-02 (Normal) IC50Selectivity Index (SI)*
Dimethoxyphenyl-Piperidine 5.9 nM12.4 nM18.2 nM>10,000 nM>1,600
Paclitaxel (Control) 2.1 nM3.5 nM4.8 nM450 nM~214
Erlotinib (Control) 1.2 µM2.8 µM0.8 µM15.0 µM~12

*Selectivity Index (SI) = IC50 (Normal L-02 cells) / IC50 (HCT116 cells).

Table 2: Target Engagement Metrics

Target AssayReadout MetricCompound IC50 / EffectReference Control
Tubulin Polymerization Vmax (Abs 340 nm)2.4 µM (Inhibition)Colchicine (1.8 µM)
FGFR1 Kinase Luminescence (RLU)1.4 nM (Inhibition)BGJ398 (0.9 nM)
Cell Cycle Arrest Flow Cytometry (PI)85% G2/M Phase ArrestNocodazole (88%)

Mechanism of Action (MoA) Pathway

The dual-targeting potential of the 3,5-dimethoxyphenyl and piperidine scaffolds allows these compounds to disrupt multiple oncogenic pathways simultaneously. By inhibiting tubulin polymerization, they induce mitotic catastrophe. Concurrently, binding to the FGFR kinase domain shuts down downstream survival signaling (PI3K/AKT and MAPK pathways).

MoA Drug 4-(3,5-Dimethoxyphenyl) piperidin-4-ol Scaffold Tubulin Tubulin Colchicine Site Drug->Tubulin Binds FGFR FGFR Kinase Domain Drug->FGFR Inhibits Microtubule Microtubule Depolymerization Tubulin->Microtubule Signaling Inhibition of PI3K/AKT & MAPK FGFR->Signaling Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Induction Signaling->Apoptosis Arrest->Apoptosis

Caption: Dual Mechanism of Action: Disruption of microtubule dynamics and FGFR survival signaling.

Conclusion & Best Practices

When utilizing 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in preclinical screening:

  • Solubility Management: Always prepare fresh working dilutions from the DMSO stock directly into pre-warmed culture media to prevent transient precipitation of the hydrophobic dimethoxyphenyl moiety.

  • Phenotypic Validation: Because this scaffold can target both structural proteins (tubulin) and kinases (FGFR), researchers must perform orthogonal assays (e.g., Western blotting for phosphorylated AKT/ERK vs. immunofluorescence for microtubule networks) to confirm the primary mechanism of cytotoxicity in the specific cell line being tested.

References

  • [2] Wei, Y., et al. "Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • [1] Jin, Y.-Z., et al. "Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors." Current Medicinal Chemistry, 2024. URL:[Link]

  • [3] Cong, H., et al. "An Indole-Chalcone Inhibits Multidrug-Resistant Cancer Cell Growth by Targeting Microtubules." Molecular Pharmaceutics, 2018. URL:[Link]

Sources

Application

Introduction: The Piperidine Pharmacophore in CNS Drug Discovery

Title: Preclinical Evaluation of Piperidine Analogs for CNS Indications: An Integrated Assay Workflow The piperidine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery, forming the struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Evaluation of Piperidine Analogs for CNS Indications: An Integrated Assay Workflow

The piperidine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery, forming the structural core of numerous neuroactive agents, including donepezil, haloperidol, and paroxetine[1]. The basic nitrogen of the piperidine ring (pKa ~9–10) ensures that these molecules are predominantly protonated at physiological pH, enabling strong electrostatic interactions with the aspartate residues conserved in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs)[2].

However, this basicity also presents a challenge for blood-brain barrier (BBB) penetration. To successfully develop piperidine-based CNS therapeutics, researchers must navigate a multidimensional optimization process balancing permeability, functional receptor engagement, and in vivo behavioral efficacy. This application note details a comprehensive, three-phase preclinical screening cascade designed specifically for novel piperidine analogs targeting the Dopamine D2 receptor.

Workflow Lib Piperidine Library PAMPA Phase 1: PAMPA-BBB Passive Permeability Filter Lib->PAMPA GPCR Phase 2: D2 Receptor cAMP Assay Functional Target Engagement PAMPA->GPCR InVivo Phase 3: Prepulse Inhibition (PPI) In Vivo Efficacy & Gating GPCR->InVivo

Fig 1: Integrated preclinical screening cascade for piperidine-based CNS therapeutics.

Phase 1: Assessing Passive Brain Penetration via PAMPA-BBB

Causality & Rationale: Before investing in complex cell-based or in vivo assays, it is critical to determine if a piperidine analog can cross the BBB. While active efflux (e.g., via P-glycoprotein) plays a role, passive transcellular diffusion is the primary entry mechanism for most small-molecule CNS drugs. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes a porcine brain lipid extract to mimic the highly lipophilic environment of the BBB[3]. Because piperidines exist in an equilibrium between ionized and unionized states at pH 7.4, the PAMPA-BBB assay accurately models how the highly permeable unionized fraction drives passive diffusion across the lipid bilayer.

Protocol: High-Throughput PAMPA-BBB Assay System Validation & Controls: Always include a high-permeability reference (e.g., verapamil), a low-permeability reference (e.g., theophylline), and an integrity marker (Lucifer Yellow) to ensure membrane stability and validate the predictive power of the run.

  • Lipid Preparation: Dissolve porcine brain lipid extract in dodecane (typically 20 mg/mL) to form the artificial membrane solution.

  • Membrane Coating: Carefully apply 4–5 μL of the lipid solution to the porous PVDF filter of the 96-well acceptor plate. Allow 5 minutes for the solvent to evaporate and the lipid layer to stabilize.

  • Donor Solution Preparation: Dilute the piperidine test compounds from 10 mM DMSO stocks into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 50 μM. Ensure final DMSO concentration is ≤0.5% to prevent artificial membrane degradation.

  • Assay Assembly: Add 300 μL of the donor solution to the wells of the donor plate. Add 200 μL of fresh pH 7.4 PBS to the acceptor plate wells. Carefully place the acceptor plate onto the donor plate, creating a "sandwich."

  • Incubation: Incubate the assembled plates at room temperature for 4 to 5 hours in a humidity chamber without agitation (to preserve the unstirred water layer).

  • Quantification: Separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS or UV spectroscopy.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Table 1: PAMPA-BBB Permeability Classification

Permeability Class Papp​ Range ( 10−6 cm/s)Reference CompoundExpected CNS Penetration
High> 4.0Verapamil, HaloperidolExcellent passive diffusion
Medium2.0 – 4.0DonepezilModerate, potential efflux liability
Low< 2.0TheophyllinePoor BBB penetration

Phase 2: Functional Target Engagement via D2 Receptor cAMP Assay

Causality & Rationale: Binding affinity ( Ki​ ) alone cannot distinguish between an agonist and an antagonist. The Dopamine D2 receptor is a Gi/o​ -coupled GPCR. Activation of the D2 receptor by a piperidine agonist causes the Gi​ alpha subunit to inhibit adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[4]. To quantify this, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. HTRF relies on competitive binding between native cellular cAMP and a d2-fluorophore-labeled cAMP for a Europium cryptate-labeled anti-cAMP antibody. This ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well volume variations and compound autofluorescence—a critical self-validating feature when screening diverse heterocyclic libraries.

Gi_Signaling Agonist Piperidine Agonist D2R Dopamine D2 Receptor Agonist->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) cAMP cAMP AC->cAMP Catalyzes (Reduced) ATP ATP ATP->AC Substrate

Fig 2: Dopamine D2 receptor Gi-coupled signaling pathway modulating cAMP levels.

Protocol: HTRF cAMP Accumulation Assay (Antagonist Mode) System Validation & Controls: Use a known full agonist (e.g., dopamine or quinpirole) to establish the EC80​ baseline. The assay must demonstrate a robust Z'-factor (>0.5) using maximum (forskolin only) and minimum (forskolin + EC100​ agonist) signal controls.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human Dopamine D2L receptor. Resuspend in assay buffer (HBSS containing 20 mM HEPES, pH 7.4, and 500 μM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Cell Seeding: Dispense 1,000–2,000 cells per well into a 384-well low-volume white microplate (5 μL/well).

  • Compound Addition: Add 2.5 μL of the piperidine test compounds (serially diluted) to the cells. Incubate for 15 minutes at room temperature to allow receptor binding.

  • Forskolin & Agonist Challenge: Add 2.5 μL of a stimulation mix containing Forskolin (to stimulate AC) and the EC80​ concentration of dopamine. Incubate for 30 minutes at room temperature. (If testing for agonism, omit the dopamine).

  • Lysis & Detection: Add 5 μL of d2-labeled cAMP and 5 μL of Europium cryptate-labeled anti-cAMP antibody, both diluted in the manufacturer's lysis buffer.

  • Equilibration & Reading: Incubate for 1 hour in the dark. Read the time-resolved fluorescence on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio to determine IC50​ values.

Phase 3: In Vivo Behavioral Profiling via Prepulse Inhibition (PPI)

Causality & Rationale: To confirm that the in vitro D2 antagonism translates to in vivo efficacy, we evaluate sensorimotor gating using the Prepulse Inhibition (PPI) of the acoustic startle reflex. PPI is the neurological phenomenon where a weak auditory stimulus (prepulse) attenuates the motor response to a subsequent loud startling stimulus (pulse). Patients with schizophrenia exhibit severe PPI deficits. In rodents, administering psychotomimetics (like amphetamine or the NMDA antagonist MK-801) disrupts PPI[5]. A successful piperidine-based D2 antagonist will reverse this disruption, restoring normal sensory gating. The startle response is an involuntary brainstem reflex, making it an objective, quantifiable measure of antipsychotic potential[6].

Protocol: Mouse PPI Assay System Validation & Controls: Vehicle-treated mice establish baseline PPI. Amphetamine-treated mice establish the gating deficit. Haloperidol (a standard piperidine-butyrophenone) is used as a positive control for deficit reversal.

  • Acclimation: Transfer mice to the testing room 60 minutes prior to the experiment. Administer the test piperidine analog (e.g., via IP injection) 30 minutes prior to testing, followed by the disruptive agent (e.g., amphetamine 2.5 mg/kg).

  • Chamber Placement: Place the mouse into the cylindrical restrainer of the automated startle chamber. Initiate a 5-minute acclimation period with continuous 65 dB background white noise.

  • Habituation Block: Present five consecutive "Pulse-Alone" trials (120 dB, 40 ms duration) to establish a baseline startle reactivity and habituate the initial exaggerated response.

  • Testing Block: Present a pseudorandomized sequence of trials (typically 50-60 trials) with an inter-trial interval (ITI) of 10–20 seconds to prevent predictive adaptation. Trial types include:

    • Pulse-Alone: 120 dB.

    • Prepulse + Pulse: 73 dB, 77 dB, or 85 dB prepulse (20 ms), followed 100 ms later by the 120 dB pulse.

    • No Stimulus: Background noise only (to measure baseline movement).

  • Data Analysis: The apparatus records the maximum force ( Vmax​ ) exerted by the mouse on the platform. Calculate the % PPI for each prepulse intensity: % PPI = 100 × (Pulse_Alone - Prepulse_Pulse) / Pulse_Alone.

Table 2: Expected PPI Outcomes

Treatment GroupStartle Amplitude ( Vmax​ )% PPI (at 77 dB prepulse)Interpretation
Vehicle + VehicleNormal (~800 units)50% - 60%Intact sensorimotor gating
Vehicle + AmphetamineNormal to Elevated10% - 20%Disrupted gating (Disease model)
Haloperidol + AmphetamineNormal to Decreased45% - 55%Full reversal (Positive control)
Test Piperidine + AmphetamineNormal> 40%Efficacious target engagement

References

  • Title: Piperidine-based drug discovery Source: ResearchGate URL
  • Title: A Structure–Activity Analysis of Biased Agonism at the Dopamine D2 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates Source: PMC URL
  • Title: Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays Source: Revvity URL
  • Title: Assessing Prepulse Inhibition of Startle in Mice Source: PMC URL
  • Title: Assessment of prepulse inhibition (PPI)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride

Welcome to the Application Science Support Center. When working with specialized building blocks and active pharmaceutical ingredients (APIs) like 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride , researchers frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. When working with specialized building blocks and active pharmaceutical ingredients (APIs) like 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride , researchers frequently encounter paradoxical solubility behavior. Despite being a hydrochloride salt—which typically implies good aqueous solubility—this compound often precipitates in standard biological buffers.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Below, we will deconstruct the physicochemical causality behind these solubility issues and provide field-proven, self-validating protocols to ensure the integrity of your in vitro and in vivo assays.

Part 1: Physicochemical Profiling & Solvent Compatibility

To troubleshoot solubility, we must first understand the molecular drivers at play. The compound features a highly lipophilic 3,5-dimethoxyphenyl moiety paired with a polar, ionizable piperidine ring.

Table 1: Physicochemical Drivers of Solubility

PropertyValue (Approx.)Mechanistic Impact on Solubility
Molecular Weight 273.76 g/mol Moderate size; generally favorable for dissolution kinetics.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility in pure water; highly susceptible to the common ion effect in saline.
Lipophilic Moiety 3,5-DimethoxyphenylHighly hydrophobic; drives rapid precipitation of the uncharged free base in aqueous media.
Ionizable Group Secondary AmineConfers pH-dependent solubility; deprotonates at physiological pH, drastically lowering solubility.

Table 2: Empirical Solvent Compatibility Matrix

SolventEstimated Solubility LimitApplication Recommendation
DMSO > 30 mg/mLIdeal for primary stock solutions.
Ethanol ~ 5 mg/mLAcceptable for stocks, but evaporation can cause concentration errors.
Pure Water (Milli-Q) ~ 2-5 mg/mLUsable for short-term aqueous stocks; resulting pH will be slightly acidic.
PBS / Saline (pH 7.4) < 0.1 mg/mLNot recommended for direct dissolution due to pH and chloride content.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does the compound precipitate when I dissolve it directly in physiological saline (0.9% NaCl)?

The Causality: This is a classic manifestation of the common ion effect [1]. In pure water, the crystal lattice of the hydrochloride salt dissociates readily into the protonated piperidinium ion and a chloride anion. However, physiological saline contains an overwhelming excess of chloride ions (~154 mM). According to Le Chatelier's principle, this massive chloride gradient forces the dissolution equilibrium backward. The system minimizes the stress by re-forming the thermodynamically stable, solid hydrochloride salt, causing it to crash out of solution.

Q2: I prepared a 10 mM stock in DMSO, but when I dilute it 1:100 into my pH 7.4 cell culture media, it turns cloudy. How do I prevent this?

The Causality: This is driven by pH-dependent solubility [2]. The piperidine nitrogen has a pKa of approximately 9.5. While the majority of the molecules remain protonated at pH 7.4, a small fraction exists as the uncharged "free base." Because the 3,5-dimethoxyphenyl group is highly lipophilic, the intrinsic solubility of this free base is near zero. When the concentration of the free base exceeds its kinetic solubility limit, it triggers rapid nucleation and precipitation.

The Solution: You must either keep the final assay concentration strictly below the kinetic solubility limit (typically <10 µM for this class), or ensure your media contains carrier proteins (e.g., 10% FBS or 0.1% BSA) which act as thermodynamic sinks to bind the lipophilic free base before it can nucleate.

Mechanism A Solid HCl Salt B Protonated Solute (pH < 6) A->B Dissolution B->A Common Ion Effect (Cl-) C Free Base (pH > 7.4) B->C Deprotonation D Precipitate C->D Nucleation

Mechanism of pH-dependent and chloride-induced precipitation of basic drug salts.

Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Objective: Create a stable, homogenous stock that bypasses aqueous nucleation.

  • Calculate & Weigh: Weigh the exact mass of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Check: Hold the tube against a light source. The solution must be 100% optically clear with no refractive index distortions (schlieren lines) indicating undissolved micro-crystals.

  • Storage: Aliquot into single-use vials to prevent freeze-thaw degradation and store at -20°C.

Protocol B: In Vivo Formulation Strategy (IP/IV Dosing)

Objective: Formulate the API for animal dosing without exceeding solvent toxicity limits. We utilize a micellar co-solvent system to shield the lipophilic moiety from the aqueous environment[3].

Standard Vehicle: 5% DMSO / 10% Tween-80 / 85% Saline

  • Primary Solubilization: Dissolve the required mass of API in a volume of DMSO equal to 5% of your final target volume. Vortex until completely clear.

  • Micellar Pre-concentration: Add Tween-80 equal to 10% of your final volume directly to the DMSO/API mixture. Critical Step: Vortex this mixture for at least 2 minutes. The surfactant must fully coat the API molecules before any water is introduced.

  • Aqueous Phase Addition: Slowly add 0.9% Saline (85% of final volume) dropwise while continuously vortexing the tube. Causality: Dropwise addition prevents localized pockets of high water concentration, which would cause premature precipitation.

  • Validation Check: The final formulation must be optically clear. If the solution appears opalescent, milky, or contains particulates, the micellar capacity has been exceeded. Do not dose. You must discard the solution and restart with a lower target API concentration.

Workflow Step1 Weigh API Step2 Dissolve in 5% DMSO Step1->Step2 Step3 Add 10% Tween-80 (Vortex to Micelle) Step2->Step3 Step4 Dropwise add 85% Saline (Continuous Vortex) Step3->Step4 Step5 Clear Formulation for Dosing Step4->Step5

Step-by-step in vivo formulation workflow using co-solvents and surfactants.

References
  • Title: Molecular Design of a Pathogen Activated, Self-Assembling Mechanopharmaceutical Device. Source: National Institutes of Health (NIH) / PMC. URL: 1

  • Title: Pharmaceutical formulation comprising iota-carrageenan and at least one neutral gelling polymer. Source: Google Patents (EP1401502B1). URL: 2

  • Title: Delayed-release dosage forms of sertraline. Source: Google Patents (CA2290969C). URL: 3

Sources

Optimization

improving yield of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride synthesis

Technical Support Center: Yield Optimization for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride Synthesis Welcome to the Technical Support Center. The synthesis of 4-arylpiperidin-4-ol derivatives is a critical work...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride Synthesis

Welcome to the Technical Support Center. The synthesis of 4-arylpiperidin-4-ol derivatives is a critical workflow in neuropharmacological and oncological drug development. However, the synthesis of 4-(3,5-dimethoxyphenyl)piperidin-4-ol hydrochloride is notoriously plagued by low yields due to competitive side reactions at two critical junctures: the nucleophilic addition to the piperidone core and the acidic deprotection of the tertiary alcohol.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and validated protocols to maximize your synthetic yield and product purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I recovering unreacted N-Boc-4-piperidone instead of the desired tertiary alcohol after the Grignard addition? A1: This is a classic example of basicity outcompeting nucleophilicity. N-Boc-4-piperidone possesses highly acidic α-protons. When you introduce a standard Grignard reagent (3,5-dimethoxyphenylmagnesium bromide), the reagent acts as a base rather than a nucleophile, deprotonating the ketone to form an enolate[1]. Upon aqueous workup, the enolate simply reprotonates, returning your starting material.

  • The Fix: Implement Luche-type conditions by utilizing anhydrous Cerium(III) chloride ( CeCl3​ ). Transmetalation of the Grignard reagent with CeCl3​ forms an organocerium species. Cerium is highly oxophilic (activating the carbonyl) and significantly less basic than magnesium, which suppresses enolization and drives the 1,2-nucleophilic addition to completion[2][3].

Q2: During the Boc-deprotection step, my LC-MS shows a dominant mass corresponding to [M-H₂O+H]⁺. What is happening? A2: Your product is undergoing acid-catalyzed dehydration. 4-Arylpiperidin-4-ols are tertiary alcohols that are highly susceptible to E1 elimination under strong or aqueous acidic conditions. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation, subsequently yielding the dehydrated 4-aryl-1,2,3,6-tetrahydropyridine byproduct[1][4].

  • The Fix: Avoid aqueous acids (like aqueous HCl) and elevated temperatures. Perform the deprotection using strictly anhydrous 4M HCl in dioxane at 0 °C to room temperature. The absence of water and controlled temperature minimizes the E1 elimination pathway while effectively cleaving the Boc group[5].

Q3: The final hydrochloride salt is "oiling out" as a sticky residue rather than forming a filterable solid. How can I induce crystallization? A3: The hydrochloride salt of 4-(3,5-dimethoxyphenyl)piperidin-4-ol is highly hygroscopic and prone to trapping residual polar solvents (like dioxane or THF), which prevents crystal lattice formation and causes the product to oil out.

  • The Fix: Perform a rigorous solvent exchange. After concentrating the deprotection mixture, triturate the crude syrup with a non-polar anti-solvent such as anhydrous diethyl ether or ethyl acetate[5]. Vigorous stirring in the anti-solvent strips away residual polar solvents and forces the salt to precipitate as a fine, filterable crystalline powder.

Section 2: Validated Experimental Protocols

Protocol A: CeCl₃-Mediated Organocerium Addition (Self-Validating)

Objective: Suppress enolization to maximize the yield of the N-Boc protected intermediate.

  • Activation of CeCl₃: Place CeCl3​⋅7H2​O (1.5 eq) in a round-bottom flask. Dry under high vacuum (0.1 mm Hg) at 140–150 °C for 2 hours to obtain a fine, white powder of anhydrous CeCl3​ [2]. Cool to room temperature under an argon atmosphere.

  • Suspension: Add anhydrous THF to the flask to create a suspension. Stir vigorously for 2 hours at room temperature to ensure complete complexation of the cerium salt.

  • Transmetalation: Cool the suspension to -78 °C. Slowly add 3,5-dimethoxyphenylmagnesium bromide (1.5 eq, typically a 1M solution in THF) dropwise. Stir for 1 hour at -78 °C to generate the organocerium reagent.

  • Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C. Maintain the temperature for 2 hours, then allow it to slowly warm to 0 °C.

  • Quench & Workup: Quench the reaction at 0 °C with saturated aqueous NH4​Cl (avoid strong acids to prevent premature dehydration)[1]. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Analyze the crude mixture via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the ketone starting material (which stains dark with KMnO4​ ) and the appearance of a single, more polar spot confirms successful conversion without enolization.

Protocol B: Anhydrous Boc-Deprotection and HCl Salt Isolation

Objective: Cleave the Boc group without triggering E1 dehydration, followed by controlled precipitation.

  • Dissolution: Dissolve the purified N-Boc-4-(3,5-dimethoxyphenyl)piperidin-4-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (5.0 eq) dropwise. Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.

  • Concentration: Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to yield a thick, pale syrup. Do not apply heat above 30 °C during evaporation.

  • Trituration (Anti-Solvent Precipitation): Add cold, anhydrous diethyl ether (10 mL per gram of product) to the syrup. Stir vigorously for 30–45 minutes until the syrup transforms into a white, free-flowing precipitate[5].

  • Isolation: Filter the solid rapidly under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with additional cold diethyl ether and dry under high vacuum for 12 hours.

  • Validation Check: Dissolve a few crystals of the final salt in methanol and analyze via LC-MS. The desired product will show an [M+H]+ peak at m/z 238.1. The absence of an m/z 220.1 peak confirms that dehydration was successfully avoided.

Section 3: Quantitative Data Summary

The following table summarizes the expected yield improvements when transitioning from standard conditions to the optimized protocols described above.

Reaction StepMethodologyPrimary ByproductTypical Yield (%)
Nucleophilic Addition Standard Grignard (RMgBr)Unreacted Ketone (Enolization)25 - 40%
Nucleophilic Addition Organocerium ( RCeCl2​ )None (Suppressed Enolization)85 - 95%
Boc Deprotection Aqueous HCl or TFATetrahydropyridine (Dehydration)40 - 60%
Boc Deprotection Anhydrous 4M HCl in DioxaneTrace90 - 98%

Section 4: Mechanistic Workflow Diagram

The logical relationship between reagent selection, reaction pathways, and resulting yields is visualized below.

SynthesisPathway cluster_Addition Step 1: Nucleophilic Addition cluster_Deprotection Step 2: Deprotection & Salt Formation SM N-Boc-4-piperidone Grignard Standard Grignard (RMgBr) SM->Grignard Cerium Organocerium (RMgBr + CeCl3) SM->Cerium Enolate Enolization (Unreacted SM recovery) Grignard->Enolate High Basicity BocAlcohol N-Boc-4-(3,5-dimethoxyphenyl) piperidin-4-ol Grignard->BocAlcohol Low Yield Cerium->BocAlcohol High Nucleophilicity, Low Basicity AqAcid Aqueous/Strong Acid (e.g., TFA or Aq. HCl) BocAlcohol->AqAcid AnhydrousAcid Anhydrous HCl in Dioxane (0 °C) BocAlcohol->AnhydrousAcid Dehydration Dehydration Product (Tetrahydropyridine) AqAcid->Dehydration Acid-Catalyzed E1 Elimination FinalProduct 4-(3,5-Dimethoxyphenyl) piperidin-4-ol HCl AnhydrousAcid->FinalProduct Controlled Deprotection

Reaction pathway demonstrating the organocerium yield optimization and controlled deprotection.

Sources

Troubleshooting

troubleshooting 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride experiments

Welcome to the Technical Support & Troubleshooting Center for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (DMPPO-HCl). As a Senior Application Scientist, I have designed this portal to move beyond basic data shee...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (DMPPO-HCl).

As a Senior Application Scientist, I have designed this portal to move beyond basic data sheets. This guide provides drug development professionals and synthetic chemists with the mechanistic causality behind common experimental failures, self-validating protocols, and authoritative troubleshooting logic.

DMPPO-HCl is a highly versatile building block. The 4-arylpiperidin-4-ol scaffold is a critical pharmacophore found in μ -opioid receptor agonists (like loperamide) and is increasingly utilized in the development of novel antiproliferative agents targeting human colon tumor (HCT-116) and leukemia (HL-60) cell lines[1][2].

Part 1: Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of DMPPO-HCl is the first step in troubleshooting solubility and reactivity issues. The hydrochloride salt form ensures benchtop stability but requires specific handling during anhydrous synthesis.

Table 1: Physicochemical & Computational Properties

Property Value Mechanistic Implication for Experiments
CAS Number 1384705-18-3 Unique identifier for sourcing and spectral matching.
Molecular Weight 273.76 g/mol Essential for precise molarity calculations in assays.
LogP (Predicted) 1.69 Indicates moderate lipophilicity; requires co-solvents (e.g., DMSO) for high-concentration in vitro assays[1].
Topological Polar Surface Area (TPSA) 50.72 Ų Favorable for membrane permeability; optimal for intracellular target engagement[1].

| H-Bond Donors / Acceptors | 2 / 4 | The 4-hydroxyl group and piperidine nitrogen act as critical anchoring points in receptor binding pockets. |

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my DMPPO-HCl precipitating when I add it directly to my cell culture media? Causality: While the HCl salt is water-soluble, the physiological pH (7.4) of standard culture media (like DMEM or RPMI) partially deprotonates the piperidine nitrogen (pKa ~9.5). This shifts the equilibrium toward the less soluble free-base form. Solution: Always prepare a concentrated master stock in 100% anhydrous DMSO. Dilute this stock into the media immediately before treating the cells, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q2: I am attempting an N-alkylation to synthesize a loperamide analog, but my yields are under 10%. What is going wrong? Causality: You are likely using the HCl salt directly in a base-sensitive reaction without sufficient equivalents of a neutralizing base. The HCl salt will quench your alkylating agent or exhaust your weak base (like K2​CO3​ ), stalling the reaction. Solution: You must either perform a rigorous free-basing workup prior to the reaction (see Protocol A) or add an extra 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

Q3: Are 4-arylpiperidin-4-ol derivatives neurotoxic like MPTP? Causality: No. While structurally similar to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 4-arylpiperidin-4-ol derivatives like loperamide do not undergo the same bioactivation into toxic pyridinium species in the central nervous system, and they are often P-glycoprotein substrates, restricting their blood-brain barrier penetration[3].

Part 3: Synthetic Workflows & Troubleshooting

When synthesizing antiproliferative agents or opioid analogs, the piperidine nitrogen must be functionalized (e.g., via N-alkylation or reductive amination)[2].

Protocol A: Self-Validating Free-Basing and N-Alkylation

This protocol ensures the complete removal of the hydrochloride counterion, preventing the quenching of downstream electrophiles.

  • Phase Separation: Suspend 1.0 eq of DMPPO-HCl in Dichloromethane (DCM) (10 mL/mmol). Add an equal volume of saturated aqueous Na2​CO3​ .

  • Mechanistic Agitation: Stir vigorously for 30 minutes. Causality: The biphasic system requires high sheer to allow the aqueous base to deprotonate the solid salt, pulling the newly formed lipophilic free base into the organic DCM layer.

  • Validation Checkpoint 1 (TLC): Spot the organic layer on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH4​OH ). The free base will migrate ( Rf​≈0.4 ), whereas unreacted HCl salt will streak or remain at the baseline. Do not proceed until the baseline is clear.

  • Extraction & Drying: Separate the organic layer, extract the aqueous layer twice more with DCM, pool the organics, and dry over anhydrous Na2​SO4​ . Filter and concentrate under vacuum.

  • Alkylation: Dissolve the resulting free base in anhydrous DMF. Add 1.2 eq of your alkyl halide and 2.0 eq of K2​CO3​ . Heat to 60°C for 12 hours.

  • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS. Look for the disappearance of the DMPPO free base mass ( [M+H]+=238.1 ) and the appearance of your product mass.

G Start Start: DMPPO-HCl Salt Freebase Freebasing (Na2CO3 / DCM) Start->Freebase Check1 TLC: Baseline Clear? Freebase->Check1 Alkylation N-Alkylation (R-X, K2CO3, DMF) Check1->Alkylation Yes Fail1 Increase Agitation / Add Base Check1->Fail1 No Check2 LC-MS: Product Mass? Alkylation->Check2 Success Proceed to Purification Check2->Success Yes Fail2 Check Sterics / Heat to 80°C Check2->Fail2 No Fail1->Freebase Fail2->Alkylation

Workflow and troubleshooting logic for the N-alkylation of DMPPO-HCl.

Part 4: In Vitro Biological Assays (Antiproliferative Screening)

Derivatives of 4-arylpiperidin-4-ol have demonstrated potent antiproliferative effects, particularly through the activation of caspase-3 in HCT-116 colon tumor cells[2]. However, false negatives often occur due to poor assay design.

Protocol B: Self-Validating Cell Viability Assay (XTT/MTT)

This protocol minimizes compound precipitation and edge-effects in 96-well plate formats.

  • Cell Seeding: Seed HCT-116 cells at 5×103 cells/well in a 96-well plate using McCoy's 5A media supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of your synthesized DMPPO derivative in 100% DMSO.

  • Serial Dilution: Create a 2X concentration working series in culture media. Mechanistic Rationale: Diluting directly into media prevents localized high concentrations of DMSO from lysing cells upon addition to the well.

  • Validation Checkpoint 1 (Microscopy): Before adding the working series to the cells, inspect the tubes under a microscope. If micro-crystals are visible, the compound has crashed out. You must add a biocompatible surfactant (e.g., 0.1% Tween-80) or lower the top concentration.

  • Treatment: Add 100 µL of the 2X working series to the 100 µL of media already in the wells (Final max DMSO = 0.5%).

  • Validation Checkpoint 2 (Controls): The assay is only valid if the Vehicle Control (0.5% DMSO) shows >95% viability compared to untreated cells, and the Positive Control (e.g., 5-Fluorouracil) shows a standard dose-response curve.

  • Readout: After 72 hours, add XTT reagent, incubate for 2-4 hours, and read absorbance at 450 nm.

G Prepare DMPPO Derivative in DMSO Dilute Dilute in Media (Max 0.5% DMSO) Prepare->Dilute CheckPrecip Micro-crystals Visible? Dilute->CheckPrecip Treat Treat HCT-116 Cells (72h) CheckPrecip->Treat No FixSol Use Cosolvent (Tween-80) or Lower Max Conc. CheckPrecip->FixSol Yes Readout Cell Viability Readout (XTT) Treat->Readout Valid Calculate IC50 Readout->Valid FixSol->Dilute

Troubleshooting decision tree for cell viability assays using DMPPO derivatives.

References

  • Hatae, N., et al. "Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells." Heterocycles, Vol. 88, No. 1, 2014. Available at: [Link]

  • Kalgutkar, A. S., et al. "Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event." Drug Metabolism and Disposition, Vol. 32, No. 9, 2004, pp. 943-52. Available at:[Link]

Sources

Optimization

optimization of HPLC method for piperidine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the high-performance liquid chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the high-performance liquid chromatography (HPLC) of piperidine derivatives.

Because piperidine is a saturated, nitrogen-containing heterocycle with a high pKa (~11.2), it remains protonated under most standard chromatographic conditions. This basicity drives severe secondary interactions with stationary phases, making method development notoriously difficult. This guide bypasses generic advice, providing you with field-proven causality, self-validating protocols, and targeted troubleshooting to ensure robust, reproducible assays.

Method Development Workflow

HPLC_Optimization_Workflow Step1 Analyze Piperidine Structure Step2 Assess UV Chromophore Step1->Step2 Deriv Pre-Column Derivatization (Tosyl Chloride) Step2->Deriv No Chromophore Phase Select Stationary Phase (Type B Silica / HILIC) Step2->Phase UV-Active Deriv->Phase Tailing Evaluate Peak Asymmetry (As > 1.5?) Phase->Tailing Opt Suppress Silanols (pH ≤ 3.0) Tailing->Opt Yes (Tailing) Valid Method Validated (As ≤ 1.2) Tailing->Valid No (Symmetrical) Opt->Tailing Re-test

Decision tree for optimizing HPLC methods and resolving peak tailing in piperidine derivatives.

Troubleshooting & FAQ

Q1: Why do my piperidine derivatives consistently exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in basic nitrogen compounds is primarily caused by a dual-retention mechanism. While your analyte is retained via hydrophobic interactions with the C18 alkyl chains, the protonated piperidine nitrogen simultaneously undergoes polar, ion-exchange interactions with exposed, unbonded silanol (Si–OH) groups on the silica surface[1][2]. Free silanols are highly acidic (pKa ~4.5). At a neutral or mid-range pH, these groups ionize into negatively charged siloxanes (Si–O⁻), creating a strong electrostatic attraction with the positively charged piperidine[1]. This secondary mechanism overloads rapidly, causing the trailing edge of the peak to drag.

Q2: How can I manipulate the mobile phase to suppress this silanol interaction without changing my column? A2: The most effective thermodynamic approach is to lower the mobile phase pH to ≤ 3.0[2][3]. At pH 2.5, the acidic silanol groups are fully protonated and neutralized (Si–OH), effectively shutting down the ion-exchange pathway[3]. The piperidine remains protonated, but without the negatively charged siloxanes to interact with, it elutes symmetrically based solely on hydrophobic partitioning.

Q3: Simple piperidine lacks a chromophore, resulting in poor UV detection. What is the most robust workaround? A3: If your derivative lacks extended conjugation, direct UV detection will suffer from poor sensitivity and baseline noise. The standard solution is pre-column derivatization. By reacting the secondary amine of the piperidine ring with 4-toluenesulfonyl chloride (tosyl chloride) in an alkaline medium, you attach a strongly UV-absorbing toluene ring to the molecule[4][5]. This shifts the detection wavelength to a favorable UV range (e.g., 254 nm) and significantly increases the hydrophobicity of the compound, improving retention on reversed-phase columns[5].

Q4: Are there alternative column chemistries if low pH reversed-phase isn't suitable for my specific derivative? A4: Yes. First, ensure you are using modern Type B silica . Unlike older Type A silica, Type B is synthesized from metal-free precursors, preventing trace metals (like iron or aluminum) from withdrawing electrons and increasing silanol acidity[1][6]. Furthermore, you can switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC mode, the bulk mobile phase is highly organic, and a water-enriched layer forms on the silica surface. Under these conditions, silanol interactions do not induce the same tailing effects for basic compounds, often yielding perfectly sharp peaks for polar piperidines[7][8].

Experimental Protocols

Protocol A: Self-Validating Mobile Phase Optimization for Peak Symmetry

Objective: Eliminate secondary silanol interactions for basic piperidines using pH control.

  • Buffer Preparation: Prepare a 20 mM potassium phosphate buffer in ultrapure water.

  • pH Adjustment (Critical Step): Titrate the buffer with concentrated phosphoric acid until the pH reaches exactly 2.5. Causality: This specific pH is well below the pKa of free silanols, ensuring they remain un-ionized and inert[3].

  • Mobile Phase Blending: Mix the pH 2.5 buffer with HPLC-grade Acetonitrile (e.g., 70:30 v/v) and filter through a 0.22 µm membrane.

  • Equilibration: Flush a high-purity Type B C18 column (e.g., 250 × 4.6 mm, 5 µm) with the mobile phase for at least 20 column volumes to ensure complete protonation of the stationary phase[6].

  • Injection & Analysis: Inject 10 µL of a 50 µg/mL piperidine derivative standard at a flow rate of 1.0 mL/min.

  • Validation Checkpoint: Calculate the Peak Asymmetry Factor ( As​ ) using the formula As​=B/A (where A is the front half-width and B is the back half-width at 10% peak height)[2].

    • System is Validated if: As​≤1.2 .

    • If As​>1.5 : The column may have irreversible silanol degradation; replace with a highly end-capped or base-deactivated column[2][6].

Protocol B: Pre-Column Derivatization of Piperidine for UV Detection

Objective: Synthesize a UV-active piperidine derivative for high-sensitivity quantification.

  • Sample Alkalization: Dissolve the piperidine sample in an alkaline buffer (e.g., 0.1 M sodium carbonate, pH 10). Causality: The basic nitrogen must be fully deprotonated to act as a potent nucleophile.

  • Reagent Addition: Add an excess of 4-toluenesulfonyl chloride dissolved in acetonitrile[5].

  • Reaction Incubation: Vortex the mixture and incubate at 30°C for 30 minutes to drive the nucleophilic substitution to completion[5].

  • Quenching & Extraction: Neutralize the reaction with dilute phosphoric acid. Extract the tosylated derivative using a non-polar organic solvent (e.g., hexane or ethyl acetate), evaporate under nitrogen, and reconstitute in the mobile phase.

  • Validation Checkpoint: Inject the reconstituted sample into the HPLC system (UV detection at 254 nm).

    • System is Validated if: The calibration curve of the derivatized standard yields a correlation coefficient ( R2 ) ≥0.999 across the 0.44–53.33 µg/mL range[5].

Data Presentation

Table 1: Impact of Chromatographic Variables on Piperidine Peak Asymmetry

VariableMechanistic EffectRecommended Optimization
Free Silanols (Si-OH) Act as weak cation exchangers, trapping basic amines[1].Use highly end-capped, Type B silica columns[6].
Mobile Phase pH > 4.0 Ionizes silanols into reactive Si-O⁻ states[3].Lower mobile phase pH to ≤ 3.0 using phosphoric acid[2].
Trace Metal Impurities Withdraw electrons, increasing the acidity of adjacent silanols[1].Utilize ultra-pure silica (>99.99%)[6].
Lack of Chromophore Results in undetectable or noisy baseline signals[4].Perform pre-column derivatization with tosyl chloride[5].

Table 2: Quantitative Validation Parameters for Tosyl-Derivatized Piperidine Data synthesized from validated RP-HPLC derivatization methodologies[4][5].

Validation ParameterEstablished Value
Linearity Range 0.44 – 53.33 µg/mL
Correlation Coefficient ( R2 ) 0.9996
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL
Precision (%RSD) 0.60% – 1.11%
Average Recovery 101.82%

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions.[Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate.[Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II - Chromanik.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.[Link]

  • HPLC conditions for basic compound? - Chromatography Forum.[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Troubleshooting and Guidance for the Synthesis of 4-Aryl-4-Hydroxypiperidines This guide addresses commo...

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Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Troubleshooting and Guidance for the Synthesis of 4-Aryl-4-Hydroxypiperidines

This guide addresses common challenges in the synthesis of 4-aryl-4-hydroxypiperidines, a critical scaffold in medicinal chemistry.[1] We will explore frequently encountered issues, provide causal explanations, and offer validated protocols to enhance the success of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section is designed to resolve specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Tertiary Alcohol in Grignard Reactions

Question: "I am performing a Grignard addition of an arylmagnesium bromide to an N-protected 4-piperidone, but my yields are consistently low, or I recover mostly starting material. What are the likely causes and how can I fix this?"

Answer: This is a frequent and multifaceted problem. The primary culprits are typically the quality of the Grignard reagent, suboptimal reaction conditions, and competing side reactions. Let's break down the troubleshooting process.

Potential Cause A: Inactive or Low-Titer Grignard Reagent

  • Expertise & Experience: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[2] Even seemingly anhydrous solvents and glassware can harbor enough moisture to quench a significant portion of the reagent. The quality of the magnesium turnings and the purity of the aryl halide are also critical for successful formation.[3]

  • Troubleshooting Protocol: Reagent Preparation & Titration

    • Glassware Preparation: Ensure all glassware is oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.[3]

    • Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[3] Solvents from commercial suppliers should be from a freshly opened bottle and handled under inert gas.

    • Magnesium Activation: Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3]

    • Titration (Self-Validation): Do not assume the theoretical concentration of your prepared Grignard reagent. Titrate it before use to determine the active molarity. A common method involves using a known amount of I₂ or a solution of a titrant like sec-butanol with 1,10-phenanthroline as an indicator.

Potential Cause B: Competing Side Reactions

  • Expertise & Experience: The Grignard reagent is not only a potent nucleophile but also a strong base.[2] This basicity can lead to two major side reactions that consume your starting material without forming the desired product.[4]

    • Enolization: The Grignard reagent can deprotonate the acidic α-protons of the 4-piperidone, forming a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[4]

    • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via hydride transfer (Meerwein–Ponndorf–Verley-type reduction).[4]

  • Troubleshooting Protocol: Optimizing Reaction Conditions

    • Temperature Control: Perform the addition of the Grignard reagent at low temperatures, typically between -78 °C and 0 °C, to disfavor enolization.[4]

    • Rate of Addition: Add the Grignard reagent solution dropwise to the solution of the 4-piperidone. A slow addition rate maintains a low instantaneous concentration of the Grignard reagent, minimizing its action as a base.[4]

    • Consider Alternative Reagents: For particularly stubborn cases of enolization, consider transmetalation to an organocerium (CeCl₃) reagent. Organocerium reagents are significantly less basic than Grignard reagents but retain high nucleophilicity, thus favoring the desired 1,2-addition.

Issue 2: Significant Formation of a Dehydrated Byproduct

Question: "During my workup and purification, I am isolating a significant amount of what appears to be a 4-aryl-1,2,3,6-tetrahydropyridine instead of my target alcohol. How can I prevent this dehydration?"

Answer: The tertiary alcohol product is prone to elimination of water, especially under acidic conditions, to form the more stable tetrahydropyridine byproduct.[4] This is a classic E1 elimination pathway favored by the formation of a stable tertiary carbocation intermediate stabilized by the adjacent aryl group.

  • Expertise & Experience: The choice of quenching agent and the pH during the aqueous workup and extraction are critical. Even mild acids like ammonium chloride can be sufficient to promote dehydration if the reaction is heated or left for extended periods.

  • Troubleshooting Protocol: Mild Workup and Purification

    • Quenching: Quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4] For highly sensitive substrates, consider quenching with an organic protic source like methanol at low temperature before the aqueous workup.

    • pH Control: During extraction, avoid washing with acidic solutions. If necessary, use a dilute bicarbonate solution to neutralize any residual acid.

    • Purification: Minimize exposure to acid during purification. If using silica gel chromatography, which can be slightly acidic, consider pre-treating the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system) to neutralize active sites. Alternatively, use neutral alumina for chromatography.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions regarding synthetic strategy.

Question 1: What is the role of the N-protecting group, and how do I choose the right one?

Answer: The N-protecting group is crucial for several reasons and the choice can significantly impact your reaction's success.[5][6]

  • Function:

    • Prevents Side Reactions: It deactivates the piperidine nitrogen, preventing it from acting as a nucleophile or base.

    • Improves Solubility: Groups like Boc (tert-butyloxycarbonyl) increase solubility in common organic solvents used for these reactions.[7]

    • Influences Conformation: The steric bulk of the protecting group can influence the conformational equilibrium of the piperidine ring, which can affect the stereochemical outcome of the reaction.

  • Common Protecting Groups & Selection Criteria:

Protecting GroupStructureIntroduction ReagentRemoval ConditionsKey Considerations
Boc (tert-butyloxycarbonyl)-C(O)O-tBuDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl in dioxane)[1]Most Common. Stable to basic and nucleophilic conditions.[6] Can be sterically bulky.[4]
Cbz (Carboxybenzyl)-C(O)OCH₂PhBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to acid/base-labile groups. Not suitable if other reducible groups are present.
Benzyl (Bn)-CH₂PhBenzyl bromideCatalytic Hydrogenation (H₂, Pd/C)Stable to a wide range of conditions but requires hydrogenation for removal.
  • Expert Recommendation: For most standard Grignard additions, the Boc group is the protecting group of choice due to its ease of introduction, stability to the reaction conditions, and straightforward acidic deprotection.[1][3]

Question 2: How can I control the stereochemistry at the C4 position?

Answer: Achieving stereoselectivity at the newly formed C4 chiral center is a significant challenge, as the nucleophilic attack on the planar ketone can generally occur from either face. However, several strategies can be employed to influence the stereochemical outcome.

  • Substrate Control: If the piperidine ring already contains a chiral center (e.g., at C2 or C3), it can direct the incoming nucleophile to one face of the carbonyl, leading to a diastereoselective reaction. This is known as substrate-induced stereocontrol.[8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can create a chiral environment around the ketone, directing the Grignard reagent's approach. This strategy is less common for this specific transformation but is a valid approach in asymmetric synthesis.

  • Chiral Catalysts/Ligands: The use of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent can create a chiral organometallic species that delivers the aryl group enantioselectively.[9] While effective, this often requires significant screening and optimization of ligands and conditions.[9]

  • Enzymatic Reduction: An alternative approach involves the enzymatic reduction of a precursor 4-aroylpiperidine to stereoselectively form the alcohol. Carbonyl reductases, for example, can show excellent stereoselectivity in such reductions.[10]

Question 3: Are there alternatives to the Grignard reaction for this transformation?

Answer: Yes, while the Grignard reaction is the most common method, other organometallic reagents can be used, each with its own advantages and disadvantages.

  • Organolithium Reagents: Aryllithium reagents are generally more reactive than their Grignard counterparts. This can be advantageous for less reactive ketones but also increases the likelihood of side reactions like enolization. Temperature control is even more critical when using organolithiums.

  • Organocerium Reagents: As mentioned in the troubleshooting section, organocerium reagents (prepared in situ from organolithiums or Grignards and CeCl₃) are highly effective. Their reduced basicity significantly suppresses enolization, often leading to cleaner reactions and higher yields of the desired tertiary alcohol.

  • Negishi Cross-Coupling: More advanced methods can construct similar scaffolds. For instance, a one-pot Negishi cross-coupling approach has been described for the direct α-arylation of protected 4-hydroxypiperidines, offering an alternative route to related structures.[8][11]

Visualizations & Workflows

Diagram 1: Key Reaction & Competing Pathways

G cluster_start Reactants cluster_products Potential Outcomes Piperidone N-Boc-4-Piperidone Desired Desired Product (4-Aryl-4-Hydroxy-Piperidine) Piperidone->Desired 1,2-Addition (Nucleophilic Attack) Enolate Enolate Intermediate (Regenerates Starting Material) Piperidone->Enolate Enolization (Base Activity) Reduced Reduced Product (Secondary Alcohol) Piperidone->Reduced Reduction (Hydride Transfer) Grignard ArMgBr Grignard->Desired Grignard->Enolate Grignard->Reduced G start Low Yield Observed q1 Is Starting Material Recovered? start->q1 c1 Check Grignard Reagent q1->c1 No c2 Enolization Likely q1->c2 Yes a1 Titrate Reagent Ensure Anhydrous Conditions c1->a1 c3 Other Side Reactions? c1->c3 a2 Lower Reaction Temp (-78 °C) Slow, Dropwise Addition Consider Organocerium Reagent c2->a2 a3 Analyze Byproducts (GC-MS) Check for Reduction or Biaryl Coupling c3->a3

Caption: Decision tree for troubleshooting low-yield Grignard reactions.

References

  • BenchChem. (n.d.). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.
  • Blakemore, D. C., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Stereoselective Synthesis of 4-Substituted 4-Hydroxypiperidines via Epoxidation-Ring Opening of 4-Methylenepiperidines. Retrieved from [Link]

  • BenchChem. (n.d.). via Grignard Reaction.
  • Blakemore, D. C., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. PubMed. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • BenchChem. (n.d.). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • Hatano, M., Ito, O., Suzuki, S., & Ishihara, K. (2010). Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones. Organic Chemistry Portal. Retrieved from [Link]

  • PMC. (2025, June 26). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Retrieved from [Link]

  • Di Tommaso, E., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Solubility of Piperidinol Compounds

Welcome to the Technical Support Center. Working with piperidinol derivatives in early-stage drug discovery presents a unique set of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with piperidinol derivatives in early-stage drug discovery presents a unique set of physicochemical challenges. While these compounds are highly valuable for their target affinity, their structural properties often lead to erratic behavior in aqueous assay environments. This guide is designed to move beyond superficial fixes, providing you with the mechanistic causality behind piperidinol precipitation and self-validating protocols to ensure absolute data integrity in your in vitro screens.

Mechanistic Insights: The Piperidinol Solubility Paradox

FAQ 1: Why do my piperidinol derivatives precipitate immediately upon addition to the assay buffer, despite being fully soluble in 100% DMSO?

The Causality: You are observing a phenomenon known as kinetic precipitation[1]. Piperidinol compounds possess a basic nitrogen and a hydroxyl group, but drug discovery efforts frequently append bulky, lipophilic aromatic substituents to increase target affinity. When you prepare a high-concentration stock (e.g., 10–30 mM) in a purely organic solvent like DMSO, the compound is fully solvated. However, upon rapid dilution into an aqueous assay buffer, the solvent polarity shifts abruptly. The lipophilic moieties drive a rapid hydrophobic collapse, causing the compound to crash out of solution before it can reach thermodynamic equilibrium[1].

FAQ 2: My cell-based assay cannot tolerate more than 0.5% DMSO. How can I keep my piperidinol in solution without causing solvent toxicity?

The Causality: High DMSO concentrations (>0.5% v/v) disrupt cell membranes and can cause off-target cytotoxicity, confounding your assay results[2]. Instead of increasing the co-solvent concentration, you should employ a host-guest complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic aromatic rings of your piperidinol derivative partition into this cavity, shielding them from the aqueous environment. This significantly enhances the apparent aqueous solubility without altering the compound's intrinsic ionization state or requiring toxic levels of DMSO[3].

FAQ 3: Since piperidinols contain a basic amine, can I just lower the pH of my assay buffer to protonate the nitrogen and improve solubility?

The Causality: While salt formation is a valid strategy for basic amines, the piperidine nitrogen typically has a basic pKa around 8.5–10[4]. This means that at a physiological pH of 7.4, the amine is already largely protonated (ionized). The precipitation you observe is primarily driven by the high LogP of the lipophilic substituents, not a lack of ionization. Lowering the pH further is unlikely to provide a massive solubility boost and risks denaturing your target proteins or altering cell viability.

Decision Matrix & Workflow Visualization

G Start Observation: Piperidinol Precipitation in Aqueous Media Assess Assess Assay Constraints (Max DMSO %, pH limits) Start->Assess BioAssay Biochemical Assay (Tolerates up to 5% DMSO) Assess->BioAssay CellAssay Cell-Based Assay (Strict <0.5% DMSO limit) Assess->CellAssay Solvent Optimize Co-solvents (e.g., PEG3350, Glycerol) BioAssay->Solvent Cyclo HP-β-CD Complexation (Host-Guest Inclusion) CellAssay->Cyclo Validate Self-Validation: Nephelometric Kinetic Solubility Assay Solvent->Validate Cyclo->Validate Success Proceed with In Vitro Screening Validate->Success

Diagnostic workflow for resolving kinetic precipitation of piperidinol compounds in vitro.

Quantitative Data Analytics

Table 1: Physicochemical Properties and Solubility Implications of Piperidinol Scaffolds

PropertyTypical Range for PiperidinolsImpact on In Vitro AssaysTroubleshooting Strategy
pKa (Basic Amine) 8.5 – 10.0[4]Protonated at pH 7.4. Modest solubility baseline, but insufficient for highly substituted analogs.Maintain assay pH at 7.4; avoid basic buffers (pH > 8) which will deprotonate the amine and trigger immediate precipitation.
LogP (Lipophilicity) 2.5 – 5.5+High LogP drives hydrophobic collapse and kinetic precipitation upon aqueous dilution.Utilize cyclodextrin complexation (HP-β-CD) to shield lipophilic moieties.
Kinetic Solubility Limit < 1 µM – 10 µMCauses variable data, false negatives, and flat SAR curves in HTS.Pre-screen compounds using nephelometry; cap top assay concentrations below the kinetic solubility limit.

Table 2: Comparison of Solubilization Excipients for In Vitro Assays

ExcipientMechanism of ActionMax Recommended Conc. (Cellular)ProsCons
DMSO Organic Co-solvent0.1% – 0.5%[2]Universal solvent for stock preparation.High toxicity; causes kinetic precipitation upon dilution[2].
PEG3350 / Glycerol Co-solvent / Stabilizer1% – 5% (Biochemical)Preserves protein stability; prevents aggregation[5].Increases viscosity; not suitable for all cell lines.
HP-β-CD Inclusion Complexation1% – 10%Enhances apparent solubility without toxicity[3].Requires incubation time for complex equilibrium.

Self-Validating Experimental Protocols

Protocol 1: Nephelometric Kinetic Solubility Assay

Purpose: To empirically determine the kinetic solubility limit of your piperidinol derivative in the exact assay buffer, preventing the use of supersaturated, precipitating solutions[1]. Self-Validation Mechanism: Nephelometry measures forward light scattering. If a compound precipitates, the particles scatter light, resulting in a spike in the nephelometric signal. The highest concentration before the signal deviates from the baseline is the kinetic solubility limit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the piperidinol compound in 100% DMSO. Ensure complete dissolution via vortexing and mild sonication.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom, black-walled clear-bottom assay plate.

  • Buffer Addition: Rapidly add 198 µL of your room-temperature aqueous assay buffer (pH 7.4) to each well using a multichannel pipette. (Final DMSO concentration = 1.0%).

  • Incubation: Incubate the plate at room temperature for 90 minutes on a microplate shaker at 300 RPM to allow kinetic precipitation to occur.

  • Readout: Read the plate using a microplate nephelometer.

  • Data Analysis: Plot the compound concentration (x-axis) against the scattering signal (y-axis). Identify the inflection point where the signal rises above the vehicle control (1% DMSO in buffer). This is your working solubility limit. Do not exceed this concentration in your biological assays.

Protocol 2: HP-β-CD Complexation for Cell-Based Assays

Purpose: To solubilize highly lipophilic piperidinols for cell-based assays without exceeding the 0.5% DMSO toxicity threshold[2]. Self-Validation Mechanism: A parallel vehicle control (HP-β-CD + DMSO without the drug) must be run to ensure the cyclodextrin itself does not alter cell viability or the baseline assay readout.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your cell culture medium (without FBS). Filter-sterilize through a 0.22 µm PES membrane.

  • Drug Spiking: While vigorously vortexing the HP-β-CD solution, slowly add the 10 mM piperidinol DMSO stock dropwise to achieve the desired top concentration (e.g., 50 µM). The final DMSO concentration should be ≤0.5%.

  • Equilibration (Critical Step): Do not use immediately. Incubate the mixture on a rotary shaker at 37°C for 2 to 4 hours. Causality: Host-guest inclusion is a thermodynamic process; sufficient time is required for the piperidinol to partition into the hydrophobic cavity of the cyclodextrin[3].

  • Visual Inspection: Centrifuge the solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the concentration exceeds the complexation capacity.

  • Assay Application: Dilute the equilibrated complex with standard culture media to your desired working concentrations and apply to the cells. Always include a vehicle control containing the exact matched concentrations of HP-β-CD and DMSO.

References

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In Vitro Solubility Assays in Drug Discovery Source: ResearchGate URL:[Link]

  • Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online URL:[Link]

  • Periciazine | C21H23N3OS | CID 4747 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Protected-4-Piperidone

Introduction N-protected-4-piperidones are cornerstone building blocks in modern medicinal chemistry and pharmaceutical development. Their rigid scaffold is a privileged structure found in a vast array of biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-protected-4-piperidones are cornerstone building blocks in modern medicinal chemistry and pharmaceutical development. Their rigid scaffold is a privileged structure found in a vast array of biologically active molecules and approved drugs.[1] However, the successful functionalization of this ketone is highly dependent on the careful selection of the nitrogen protecting group and the optimization of reaction conditions to navigate challenges such as low reactivity, competing side reactions, and difficult purifications.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured in a practical question-and-answer format to directly address common issues encountered during the synthesis and manipulation of N-protected-4-piperidone derivatives.

Part 1: The Crucial Role of the N-Protecting Group

The choice of the nitrogen protecting group is the most critical decision in any synthetic sequence involving 4-piperidone. It directly influences the reactivity of the ketone, the stability of the molecule to various reagents, and the final deprotection strategy.[2]

Q1: Which N-protecting group should I choose for my synthesis? (Boc vs. Cbz vs. Benzyl)

Answer: The optimal choice depends on the planned downstream reaction conditions.

  • tert-Butoxycarbonyl (Boc): This is the most common and versatile protecting group. The Boc group's electron-withdrawing nature slightly deactivates the nitrogen, preventing it from interfering in many reactions.[3] It is stable to basic, reductive, and oxidative conditions but is readily cleaved under acidic conditions (e.g., TFA, HCl in dioxane).[3][4] This orthogonality makes it ideal for multi-step syntheses.[2]

  • Carboxybenzyl (Cbz): The Cbz group is stable to acidic conditions and is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This makes it a good orthogonal partner to the acid-labile Boc group. However, it is not suitable if your synthesis involves other reducible functional groups (alkenes, alkynes, etc.).

  • Benzyl (Bn): Similar to Cbz, the benzyl group is removed by catalytic hydrogenation. It is stable to a wide range of non-reductive conditions. A key challenge can be its removal, which sometimes requires harsh conditions, and the catalyst can be poisoned by other functional groups.[5]

Protecting GroupCommon Introduction ReagentsStabilityCleavage ConditionsKey Considerations
Boc (Boc)₂O, DMAPBases, H₂, mild oxidantsStrong Acids (TFA, HCl)Excellent for most applications; prevents N-alkylation.[3]
Cbz Cbz-Cl, baseAcids, mild basesCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc; incompatible with reducible groups.
Benzyl (Bn) Benzyl bromide, baseAcids, bases, oxidantsCatalytic Hydrogenation (H₂, Pd/C)Very stable; deprotection can be sluggish.[5]

Q2: My reaction is failing, and I suspect my Boc-protected piperidone is decomposing. Why?

Answer: The Boc group is highly sensitive to acid.[6] If your reaction conditions are even mildly acidic, or if acidic byproducts are generated, you risk premature deprotection. The newly exposed secondary amine can then participate in undesired side reactions, such as self-condensation or reaction with your starting materials.

Troubleshooting Steps:

  • Check pH: Ensure all reagents and solvents are neutral or basic.

  • Add a Scavenger: If acid is generated in situ (e.g., from an acyl chloride), add a non-nucleophilic base like triethylamine or DIPEA to neutralize it.[3]

  • Verify Starting Material: Confirm the integrity of your starting N-Boc-4-piperidone via NMR or LC-MS before starting the reaction.

Part 2: Troubleshooting Common Reactions
Reductive Amination

This is one of the most common methods for elaborating the 4-piperidone core.[4]

Q1: My reductive amination yield is low. What is the most common cause?

Answer: The most frequent issue is the choice of reducing agent. A powerful hydride source like sodium borohydride (NaBH₄) can reduce the 4-piperidone carbonyl to an alcohol faster than the iminium ion can form.[7]

Solution: Use a milder, pH-sensitive reducing agent that preferentially reduces the protonated iminium ion intermediate over the ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most reductive aminations. It is moisture-tolerant and highly selective for iminium ions. The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][8]

  • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful handling. It is most effective at a slightly acidic pH (4-6), which can be maintained with a buffer or catalytic acetic acid.[7]

Q2: I am seeing a significant amount of a dialkylated byproduct. How can I prevent this?

Answer: This occurs when the product of the first amination (a secondary amine) is more nucleophilic than the starting amine and reacts again with the piperidone.[7]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine to favor the formation of the desired product.

  • Slow Addition: Add the reducing agent slowly to the pre-formed mixture of the piperidone and the amine. This keeps the concentration of the product low initially, reducing the chance of a second reaction.

  • Stepwise Procedure: First, form the imine/enamine by stirring the piperidone and amine together (often with a dehydrating agent like MgSO₄ or molecular sieves), then add the reducing agent in a second step.[7]

Workflow: Reductive Amination of N-Boc-4-Piperidone

cluster_reactants Reactants cluster_conditions Conditions Piperidone N-Boc-4-Piperidone Iminium Iminium Ion Intermediate Piperidone->Iminium Amine Primary Amine (e.g., Aniline) Amine->Iminium Solvent DCM or DCE Reagent STAB (1.5 eq) Acid Acetic Acid (cat.) Product N-Boc-4-aminopiperidine Derivative Iminium->Product Reduction Start Low Yield or Incomplete Reaction TLC Analyze Crude Reaction by TLC/LC-MS Start->TLC SM Mainly Starting Material (SM) TLC->SM Byproducts Significant Byproducts TLC->Byproducts Complex Complex Mixture/ Decomposition TLC->Complex CheckReagents Verify Reagent Quality & Stoichiometry SM->CheckReagents SideReaction Identify Byproduct Structure Byproducts->SideReaction e.g., enolization, dialkylation Harsh Are Conditions Too Harsh? Complex->Harsh CheckConditions Review Temp, Time, & Solvent CheckReagents->CheckConditions Optimize Optimize Conditions: (Lower Temp, Shorter Time) Harsh->Optimize

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol Hydrochloride vs. Standard 4-Arylpiperidinols in Medicinal Chemistry

The 4-arylpiperidin-4-ol scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of neuroactive and antiproliferative agents[1]. While classic halogenated deri...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-arylpiperidin-4-ol scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of neuroactive and antiproliferative agents[1]. While classic halogenated derivatives like 4-(4-chlorophenyl)piperidin-4-ol (4-CPP) have been extensively utilized to synthesize 2 and loperamide/haloperidol analogs[2], the introduction of electron-donating, hydrogen-bond accepting methoxy groups in 4-(3,5-dimethoxyphenyl)piperidin-4-ol hydrochloride (3,5-DMPP) offers a distinctly different physicochemical profile[3].

As a Senior Application Scientist, I approach the selection of these building blocks not merely as a structural substitution, but as a strategic modulation of the molecule's pharmacokinetic and pharmacodynamic fate. This guide objectively compares the performance, structural advantages, and experimental handling of 3,5-DMPP against traditional piperidinols.

Physicochemical and Structural Comparison

The addition of the 3,5-dimethoxy substitution fundamentally alters the topological polar surface area (TPSA) and hydrogen-bonding capacity of the molecule. This directly influences blood-brain barrier (BBB) penetrance and receptor pocket insertion—critical factors when designing selective G protein-coupled receptor (GPCR) ligands, such as 4[4].

Table 1: Quantitative Physicochemical Data of Key Piperidinols

Property4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl (3,5-DMPP)4-(4-Chlorophenyl)piperidin-4-ol (4-CPP)4-Phenylpiperidin-4-ol (4-PP)
CAS Number 1384705-18-3[3]39512-49-7[2]40807-61-2
Molecular Weight 273.76 g/mol (HCl salt)[3]211.69 g/mol (Free base)[2]177.24 g/mol (Free base)
TPSA 50.72 Ų[3]32.26 Ų32.26 Ų
LogP 1.6966[3]~2.80~1.80
H-Bond Acceptors 4[3]11
H-Bond Donors 2[3]11
Primary Application Modulated GPCR/NPY receptor ligands[4]Sigma receptor probes, Loperamide analogs[2]Baseline pharmacophore

Data Interpretation: The higher TPSA (50.72 Ų) and increased H-bond acceptor count (4) of 3,5-DMPP[3] compared to 4-CPP reduces its raw lipophilicity (LogP ~1.69 vs ~2.80). This makes 3,5-DMPP less prone to non-specific hydrophobic trapping in lipid bilayers, allowing for more targeted, hydrogen-bond-driven interactions within complex receptor pockets.

Pharmacological Utility & Receptor Binding Pathways

The structural nuances of the 4-aryl substituent dictate the downstream signaling pathways activated by the resulting drug candidates. While 4-CPP derivatives are heavily biased toward μ -opioid and Sigma receptors due to their rigid hydrophobicity, 3,5-DMPP derivatives exhibit enhanced selectivity for specific GPCRs, including NPY Y2 receptors[4].

Pathway A 4-Arylpiperidin-4-ol Core B 3,5-DMPP (High TPSA) A->B 3,5-dimethoxy C 4-CPP (High Lipophilicity) A->C 4-chloro D GPCR (e.g., NPY Y2R) B->D H-bond driven E Sigma / μ-Opioid Receptors C->E Hydrophobic driven F cAMP Inhibition D->F G Antiproliferative Effects E->G

Caption: Pharmacological targeting and downstream signaling pathways of substituted 4-arylpiperidinols.

Experimental Methodologies & Self-Validating Protocols

To successfully utilize 3,5-DMPP in drug discovery, the synthetic and biological validation workflows must be tightly controlled. Below are the standard operating procedures, emphasizing the causality behind each chemical choice.

Workflow S1 1. N-Alkylation (STAB, pH 5.5) S2 2. Purification (Flash Silica) S1->S2 S3 3. Validation (NMR/LC-MS) S2->S3 S4 4. In Vitro Assay (HCT-116 Cells) S3->S4 S5 5. Analysis (IC50 Calc) S4->S5

Caption: Step-by-step experimental workflow for the synthesis and biological validation of piperidinols.

Protocol 1: N-Alkylation via Reductive Amination

Objective: Synthesize N-substituted derivatives of 3,5-DMPP for receptor screening.

  • Preparation & Base Liberation: Dissolve 1.0 eq of 3,5-DMPP hydrochloride[3] in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Add 1.1 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: The hydrochloride salt must be neutralized to allow the secondary amine to act as a nucleophile. DIPEA is chosen over triethylamine because its steric bulk prevents unwanted side reactions with the electrophile.

  • Imine Formation: Add 1.05 eq of the target aldehyde, followed by glacial acetic acid to adjust the pH to 5.0–6.0.

    • Causality: The 3,5-dimethoxy groups increase the electron density of the aryl system. Maintaining a strictly buffered mildly acidic pH is critical to protonate the intermediate carbinolamine, facilitating water elimination to form the highly reactive iminium ion without completely protonating the starting amine.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Causality: STAB is a mild reducing agent that specifically reduces the iminium ion but not the unreacted aldehyde, preventing the formation of corresponding alcohols and ensuring high yields.

  • Self-Validating Step: Perform TLC using a ninhydrin stain. The total disappearance of the secondary amine (which stains intensely purple) and the appearance of a new UV-active spot confirms successful conversion before proceeding to aqueous quench and column chromatography.

Protocol 2: In Vitro Antiproliferative Assay (HCT-116)

Objective: Evaluate the antiproliferative activity of the synthesized 3,5-DMPP derivatives against 1[1].

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the 3,5-DMPP derivative (0.1 µM to 100 µM) in 0.1% DMSO.

  • Incubation: Incubate for 72 hours.

    • Causality: A 72-hour window is required to capture multiple cell division cycles, ensuring that the antiproliferative effects—rather than acute chemical toxicity—are accurately measured.

  • Viability Readout: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well and incubate for 4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

    • Causality: Resazurin is reduced to the highly fluorescent resorufin only by metabolically active cells, providing a direct, linear correlation to cell viability without lysing the cells.

  • Self-Validating System: Every plate must include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive control (Loperamide HCl)[1]. If the Loperamide reference fails to produce an IC50 within the historically established 10–15 µM range, the assay plate is deemed invalid due to potential cell line drift or reagent degradation, and the data is discarded.

Sources

Comparative

Comparative Biological Activity of Dimethoxyphenyl Piperidine Analogs: From Neurodegeneration to Neuropsychiatry

As a Senior Application Scientist specializing in CNS drug development, I frequently evaluate the structural plasticity of privileged pharmacophores. The dimethoxyphenyl piperidine scaffold is a prime example of how subt...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in CNS drug development, I frequently evaluate the structural plasticity of privileged pharmacophores. The dimethoxyphenyl piperidine scaffold is a prime example of how subtle stereochemical and regiochemical modifications can radically redirect a molecule's biological target.

By altering the methoxy substitution patterns on the phenyl ring and modifying the piperidine core, researchers can shift this scaffold's activity from cholinergic and amyloidogenic targets (critical for Alzheimer's disease) to serotonergic G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders. This guide objectively compares two leading classes of dimethoxyphenyl piperidine analogs, dissecting their mechanistic divergence, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Structure-Activity Relationships (SAR)

To understand the biological activity of these analogs, we must first examine the causality behind their structural engineering:

  • Class A: Neurodegenerative Targets (Compound 122): Shifting the methoxy groups to the 3,4-position and introducing a 4-carboxamide linkage yields 1-Benzoyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide (Compound 122). This analog is engineered to span the narrow gorge of Acetylcholinesterase (AChE). The dimethoxyphenyl moiety anchors in the Peripheral Anionic Site (PAS), while the piperidine core interacts with the Catalytic Active Site (CAS). This dual-site binding yields low-nanomolar AChE inhibition and concurrently blocks β-secretase (BACE-1), making it a potent multi-target directed ligand (MTDL) 1.

  • Class B: Neuropsychiatric Targets (2C-B-3PIP): The 2,5-dimethoxyphenyl pattern is a hallmark of 5-HT2A/2C ligands. Cyclizing the flexible phenethylamine side chain of 2C-B into a piperidine ring forms 3-(4-bromo-2,5-dimethoxyphenyl)piperidine (2C-B-3PIP). While this conformational restriction causes a drop in raw potency compared to flexible analogs, it is a strategic choice: it drastically enhances receptor subtype selectivity. The (S)-enantiomer loses agonist efficacy at 5-HT2C entirely (becoming an antagonist) while retaining partial agonism at 5-HT2A, a highly desirable profile for novel antidepressants 23.

Quantitative Performance Comparison

The following table summarizes the comparative biological activity of these analogs against their respective clinical or structural alternatives.

CompoundPrimary TargetSecondary TargetPrimary Activity (IC₅₀ / EC₅₀)Efficacy & Mechanistic Notes
Compound 122 AChEBACE-14.11 ± 0.12 nM (AChE)Dual inhibitor; BACE-1 IC₅₀ = 18.3 nM. Exhibits metal chelation.
Donepezil (Control)AChENone12.7 nM (AChE)Standard of care; lacks significant BACE-1 inhibitory activity.
(S)-2C-B-3PIP 5-HT2A5-HT2C69 nM (5-HT2A)Partial agonist (Emax 37%); acts as a 5-HT2C antagonist (IC₅₀ 640 nM).
2C-B (Control)5-HT2A5-HT2C1.6 nM (5-HT2A)Potent agonist (Emax 68%); lacks 5-HT2A/2C selectivity.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the standardized protocols I utilize to evaluate these distinct biological pathways.

Dual AChE/BACE-1 Inhibition Workflow (Compound 122)

Compound 122 acts as a dual-pathway inhibitor. The mechanism is visualized below:

G C122 Compound 122 (3,4-dimethoxyphenyl piperidine) AChE AChE Inhibition (CAS & PAS Binding) C122->AChE IC50: 4.11 nM BACE BACE-1 Inhibition (Amyloid Pathway) C122->BACE IC50: 18.3 nM ACh Elevated Acetylcholine (Cognitive Rescue) AChE->ACh Amyloid Decreased Aβ Cleavage (Neuroprotection) BACE->Amyloid

Fig 1: Dual-target mechanism of Compound 122 in Alzheimer's disease pathology.

Protocol: Modified Ellman’s Assay for AChE Kinetics Causality Check: We utilize DTNB because it reacts rapidly with the thiocholine produced by AChE hydrolysis, forming a yellow 5-thio-2-nitrobenzoate anion that allows precise spectrophotometric tracking at 412 nm.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability.

  • Complex Formation: In a 96-well microplate, combine 140 µL buffer, 20 µL of recombinant human AChE (0.03 U/mL), and 20 µL of Compound 122 (serial dilutions from 0.1 nM to 1 µM). Incubate at 25°C for 15 minutes to allow the inhibitor-enzyme complex to reach equilibrium.

  • Reporter Addition: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 15 mM ATCI (acetylthiocholine iodide).

  • Kinetic Read & Self-Validation: Measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes.

    • Validation Step: You must include a non-enzymatic blank (buffer + DTNB + ATCI) to subtract spontaneous substrate hydrolysis, and a Donepezil positive control to normalize inter-assay variability.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve and determine the IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).

5-HT2A Intracellular Calcium Mobilization (2C-B-3PIP)

The serotonergic activity of 2C-B-3PIP relies on Gq-coupled GPCR signaling, visualized below:

G Ligand (S)-2C-B-3PIP (2,5-dimethoxyphenyl piperidine) Receptor 5-HT2A Receptor (Gq-Coupled) Ligand->Receptor Partial Agonism (EC50: 69 nM, Emax: 37%) PLC Phospholipase C (PLC) Activation Receptor->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release (Fluo-4 Fluorescence) IP3->Ca2

Fig 2: Gq-coupled intracellular calcium mobilization induced by (S)-2C-B-3PIP.

Protocol: High-Throughput Fluo-4 Calcium Assay Causality Check: Fluo-4 AM is chosen over Fura-2 because it provides a massive increase in fluorescence upon Ca²⁺ binding without requiring UV excitation, thereby minimizing cellular phototoxicity during rapid kinetic reads.

  • Cell Seeding: Seed HEK293 cells stably expressing human 5-HT2A receptors at 40,000 cells/well in a black, clear-bottom 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Dye Loading: Remove media and load cells with 2 µM Fluo-4 AM dye in HBSS buffer containing 2.5 mM probenecid.

    • Validation Step: Probenecid is strictly required to inhibit organic anion transporters, preventing premature dye efflux and ensuring a stable fluorescent baseline.

  • Equilibration: Incubate for 45 minutes at 37°C, then equilibrate to room temperature for 15 minutes to reduce temperature-induced baseline drift.

  • Baseline Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds prior to compound injection.

  • Compound Injection: Inject (S)-2C-B-3PIP (concentration-response curve from 0.1 nM to 10 µM) and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Data Normalization: Normalize the peak fluorescence data to the maximal response elicited by a saturating concentration (10 µM) of endogenous serotonin (5-HT), establishing the 100% Emax threshold.

Conclusion

The dimethoxyphenyl piperidine scaffold is a masterclass in rational drug design. By deploying a 3,4-dimethoxy pattern with a carboxamide linker, we achieve potent, dual-site AChE/BACE-1 inhibition suitable for neurodegeneration. Conversely, utilizing a 2,5-dimethoxy pattern and leveraging the piperidine ring for conformational rigidity yields highly selective 5-HT2A partial agonists, stripping away unwanted 5-HT2C activity. Understanding these SAR principles, backed by rigorously controlled in vitro assays, is paramount for advancing these leads through the preclinical pipeline.

References

  • 1 - Frontiers in Chemistry 2.2 - Wikipedia 3.3 - ACS Publications / PMC

Sources

Validation

A Comparative Guide to the Bioactivity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride: A Neuroprotective Candidate

This guide provides a comprehensive framework for the validation and comparative analysis of the bioactivity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride. Given the prevalence of the piperidine scaffold in cent...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the bioactivity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, this compound presents a promising candidate for neuroprotective applications.[1][2][3] This document outlines a hypothesized mechanism of action and details the requisite experimental protocols to rigorously evaluate its performance against established alternatives.

The piperidine moiety is a key structural feature in numerous compounds targeting the central nervous system, including analgesics and agents for neurological disorders.[2][4] The 4-phenylpiperidin-4-ol substructure, in particular, is a well-established pharmacophore. Based on this structural precedent, we hypothesize that 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride may exhibit neuroprotective properties via antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxic neuronal cell death.[5]

This guide will detail a multi-tiered validation approach, beginning with in vitro characterization of NMDA receptor interaction and culminating in in vivo assessment of neuroprotection in a model of ischemic stroke.

Comparative Framework: Benchmarking Against Established NMDA Receptor Antagonists

To ascertain the relative efficacy and unique properties of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride, its bioactivity will be compared against two well-characterized NMDA receptor antagonists with distinct subunit selectivities:

  • Ifenprodil: A non-competitive antagonist with selectivity for the NR2B subunit of the NMDA receptor.[6][7]

  • MK-801 (Dizocilpine): A potent, non-competitive open-channel blocker of the NMDA receptor.[8]

The selection of these comparators will allow for a nuanced understanding of the test compound's potential mechanism and subtype selectivity.

In Vitro Validation of Bioactivity

The initial phase of validation will focus on characterizing the direct interaction of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride with the NMDA receptor and its functional consequences at the cellular level.

Radioligand Binding Assays

This assay will determine the binding affinity of the test compound for the NMDA receptor.

Experimental Protocol:

  • Membrane Preparation: Rat cortical tissue will be homogenized and centrifuged to isolate synaptic membranes rich in NMDA receptors.

  • Binding Reaction: Membranes will be incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, in the presence of varying concentrations of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride, Ifenprodil, or MK-801.

  • Separation and Scintillation Counting: The reaction will be terminated by rapid vacuum filtration, and the amount of bound radioactivity will be quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined.

Electrophysiological Assessment

Whole-cell patch-clamp electrophysiology will be employed to directly measure the inhibitory effect of the compound on NMDA receptor-mediated currents.[7]

Experimental Protocol:

  • Cell Culture: A stable cell line expressing recombinant human NMDA receptors (e.g., NR1a/NR2B subunits) will be used.[7]

  • Patch-Clamp Recording: Whole-cell voltage-clamp recordings will be performed. NMDA receptor-mediated currents will be evoked by the application of glutamate and glycine.

  • Compound Application: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride and the comparator compounds will be perfused at various concentrations to determine their effect on the evoked currents.

  • Data Analysis: The concentration-response curve for the inhibition of NMDA receptor currents will be generated, and the IC₅₀ value will be calculated.

In Vitro Neuroprotection Assay

The ability of the compound to protect primary neuronal cultures from excitotoxic cell death will be assessed.

Experimental Protocol:

  • Primary Neuronal Culture: Cortical neurons will be harvested from embryonic rats and cultured.

  • Excitotoxicity Induction: After several days in culture, neurons will be exposed to a toxic concentration of NMDA to induce excitotoxicity.

  • Treatment: Cultures will be co-treated with varying concentrations of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride or the comparator compounds.

  • Cell Viability Assessment: Cell viability will be quantified using a standard MTT or LDH assay 24 hours after the insult.

  • Data Analysis: The effective concentration that provides 50% neuroprotection (EC₅₀) will be determined.

Hypothetical In Vitro Data Summary
CompoundRadioligand Binding (IC₅₀, nM)Electrophysiology (IC₅₀, nM)Neuroprotection (EC₅₀, µM)
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride 50751.2
Ifenprodil30450.8
MK-8015100.2

In Vivo Validation of Neuroprotective Efficacy

To evaluate the therapeutic potential of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride in a complex biological system, an in vivo model of focal cerebral ischemia will be utilized.[9]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely accepted preclinical model of ischemic stroke.

Experimental Workflow:

G cluster_0 Surgical Procedure cluster_1 Treatment and Monitoring cluster_2 Outcome Assessment a Anesthesia and Incision b Middle Cerebral Artery Occlusion a->b c Reperfusion b->c d Compound Administration (i.p. or i.v.) c->d e Neurological Deficit Scoring d->e f Physiological Monitoring d->f g Infarct Volume Measurement (TTC Staining) e->g f->g h Histological Analysis g->h i Behavioral Testing g->i

Caption: Workflow for in vivo validation using the MCAO model.

Experimental Protocol:

  • Surgical Procedure: Anesthetized rats will undergo transient occlusion of the middle cerebral artery for 90 minutes, followed by reperfusion.

  • Compound Administration: 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride, Ifenprodil, or MK-801 will be administered intravenously at the time of reperfusion. A vehicle control group will also be included.

  • Neurological Assessment: Neurological deficits will be scored at 24 and 48 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At 48 hours, brains will be harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be quantified using image analysis software.

  • Histological Analysis: Brain sections will be processed for histological analysis (e.g., H&E staining) to assess neuronal damage and inflammation.

Hypothetical In Vivo Data Summary
Treatment GroupNeurological Deficit Score (at 24h)Infarct Volume (% of hemisphere)
Vehicle Control3.5 ± 0.445 ± 5%
4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride (10 mg/kg) 2.1 ± 0.325 ± 4%
Ifenprodil (5 mg/kg)1.8 ± 0.220 ± 3%
MK-801 (1 mg/kg)1.5 ± 0.215 ± 2%

Proposed Signaling Pathway

The hypothesized neuroprotective mechanism of action for 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride is through the inhibition of excitotoxic signaling cascades initiated by over-activation of the NMDA receptor.

G cluster_0 Excitotoxic Cascade cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Pathological Events (e.g., ROS production, mitochondrial dysfunction) Ca_influx->Downstream CellDeath Neuronal Cell Death Downstream->CellDeath Compound 4-(3,5-Dimethoxyphenyl)piperidin-4-ol HCl Compound->NMDAR Antagonism

Caption: Hypothesized mechanism of neuroprotection.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the bioactivity of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride as a potential neuroprotective agent. The proposed experiments are designed to elucidate its mechanism of action, quantify its potency, and assess its therapeutic efficacy in a preclinical model of ischemic stroke. The comparative framework, utilizing well-characterized NMDA receptor antagonists, will provide critical context for its potential advantages and liabilities. The successful completion of this validation workflow will provide a solid foundation for further preclinical and clinical development.

References

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs.
  • Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. Journal of Medicinal Chemistry.
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology.
  • CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
  • A high-throughput assay method for identifying allosteric nmda receptor modulators. Google Patents.
  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. PubMed.
  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • 4-Phenylpiperidin-4-ol hydrochloride. PubChem.
  • 4-(3,5-Dimethoxyphenyl)piperidin-4-ol hydrochloride. ChemScene.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate.
  • Piperidin-4-ol. PubChem.
  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. PubMed.
  • 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. PubMed.
  • 3-(4-Methoxybenzyl)piperidine hydrochloride. Chem-Impex.

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-Aryl-4-hydroxypiperidines: A Comparative Guide for Drug Development

Executive Summary The 4-aryl-4-hydroxypiperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core pharmacophore of numerous biologically active compounds, including typical antipsychotic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-4-hydroxypiperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core pharmacophore of numerous biologically active compounds, including typical antipsychotics (e.g., haloperidol) and opioid receptor modulators (e.g., loperamide)[1][2]. This technical guide provides a comprehensive comparative analysis of the 4-aryl-4-hydroxypiperidine core against structural alternatives. By dissecting the causality behind structural modifications and providing field-proven, self-validating experimental protocols, this guide equips drug development professionals with the insights needed to optimize receptor selectivity and efficacy.

Mechanistic Overview & Pharmacophore Mapping

The fundamental structure of a 4-aryl-4-hydroxypiperidine consists of a piperidine ring substituted at the C4 position with both an aromatic ring and a hydroxyl group[1]. The pharmacological profile of these compounds is dictated by three critical vectoral growth points:

  • Piperidine Nitrogen (N1): This basic nitrogen is the primary determinant of target selectivity. The attachment of varying linker chains dictates whether the molecule will primarily target Dopamine D2 receptors (e.g., via a butyrophenone chain) or Mu-Opioid receptors (e.g., via a diphenylbutanamide chain)[2][3].

  • C4-Aryl Group: The aromatic ring enhances binding affinity through hydrophobic interactions and π−π stacking within the receptor pocket. A para-halogen substitution (such as the 4-chlorophenyl group) is optimal for enhancing the hydrophobic fit in D2 receptor antagonism[3][4].

  • C4-Hydroxyl Group: Acting as a critical hydrogen bond donor and acceptor, this group anchors the molecule within the binding site. While not always strictly essential for baseline binding, it significantly enhances affinity and dictates the axial/equatorial conformational preference of the piperidine ring[5][6].

SAR_Logic Core 4-Aryl-4-hydroxypiperidine Core Scaffold N_Subst N1-Substitution (Linker/Alkyl) Core->N_Subst Determines Target Aryl_Subst C4-Aryl Substitution (e.g., 4-Chloro) Core->Aryl_Subst Hydrophobic Fit OH_Group C4-Hydroxyl Group Core->OH_Group H-Bonding D2 Dopamine D2 Receptor (Antipsychotic Profile) N_Subst->D2 Butyrophenone chain Opioid Mu-Opioid Receptor (Analgesic Profile) N_Subst->Opioid Diphenylbutanamide Aryl_Subst->D2 Halogen enhances affinity OH_Group->D2 Anchors conformation

Pharmacophore mapping and SAR logic for 4-aryl-4-hydroxypiperidine derivatives.

Comparative SAR Analysis: The Core vs. Structural Alternatives

To objectively evaluate the performance of the 4-(4-chlorophenyl)-4-hydroxypiperidine core, we must compare it against alternative scaffolds designed to overcome specific clinical limitations.

A major challenge with classic 4-aryl-4-hydroxypiperidine antipsychotics (like haloperidol) is their high propensity to cause extrapyramidal side effects (EPS) due to extreme D2 receptor selectivity. To develop "atypical" antipsychotics, researchers sought to lower the D2 affinity while increasing Serotonin 5-HT2A affinity. Replacing the rigid piperidinol ring with a more flexible homopiperazine ring (e.g., SYA 013) drastically alters this receptor binding profile[4][5].

Quantitative Comparison: Dopamine vs. Serotonin Receptor Binding

The table below summarizes the binding affinities ( Ki​ ) of the classic haloperidol scaffold compared to its homopiperazine alternatives. Lower Ki​ values indicate higher binding affinity.

CompoundScaffold Type R1​ (N-Linker) R2​ (Aryl Group)D2 Ki​ (nM)5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)
Haloperidol Piperidinol (Core) 4-Fluorobenzoyl4-Chlorophenyl0.89 3600120
SYA 013 Homopiperazine4-Fluorobenzoyl4-Chlorophenyl2.5 18035
Compound 7 Homopiperazine4-Fluorobenzoyl4-Methoxyphenyl15.6120250
Compound 8 Homopiperazine4-Fluorobenzoyl4-Trifluoromethylphenyl8.9150180

Data compiled from BenchChem and related literature[4].

SAR Insights & Causality: The data demonstrates that the classic 4-aryl-4-hydroxypiperidine core is a highly potent, selective D2 antagonist. Expanding the ring to a 7-membered homopiperazine (SYA 013) slightly reduces D2 affinity (from 0.89 nM to 2.5 nM) but massively increases 5-HT2A affinity (from 120 nM to 35 nM). This structural modification successfully shifts the molecule from a typical to an atypical antipsychotic profile by altering the spatial geometry of the basic nitrogen relative to the aromatic ring[4].

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the 4-(4-Chlorophenyl)-4-hydroxypiperidine Core

The most strategically sound synthetic route involves the nucleophilic addition of an aryl Grignard reagent to an N-protected 4-piperidone[2][7].

Causality behind experimental choices: Grignard reagents are highly basic, and the carbonyl carbon of a 4-piperidone is sterically hindered. Using an N-benzyl protecting group minimizes steric clash compared to bulky Boc groups, significantly improving the yield of the tertiary alcohol[2][7].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert argon atmosphere, dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0°C. Dropwise, add 4-chlorophenylmagnesium bromide (1.2 eq) to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The progress should be monitored via TLC.

  • Quenching: Carefully quench the unreacted Grignard reagent by adding saturated aqueous NH4​Cl at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Debenzylation (Self-Validation Step): To obtain the secondary amine for further SAR derivatization, subject the purified intermediate to hydrogenation using a Palladium on Carbon (Pd/C) catalyst under H2​ gas (1 atm) in methanol[2]. Complete consumption of the starting material validates the successful removal of the benzyl group.

Protocol 2: Radioligand Binding Assay for Target Validation

Radioligand binding is chosen over functional assays for initial SAR screening because it directly measures physical target engagement without the confounding variables of signal transduction amplification[7].

Causality behind experimental choices: Both D2 and Mu-Opioid receptors are Gi/o-coupled GPCRs. The inclusion of Mg2+ in the assay buffer is essential because divalent cations stabilize the high-affinity agonist-receptor-G protein ternary complex[7].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human D2 (or Mu-Opioid) receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 5 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−11 to 10−5 M), 50 µL of radioligand (e.g., [3H] -spiperone for D2), and 100 µL of membrane suspension.

  • Self-Validating Control: In parallel wells, include a known selective antagonist (e.g., 10 µM (+)-butaclamol for D2) to define non-specific binding (NSB). Total binding minus NSB validates the specific binding window.

  • Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter[1]. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Gi_Pathway Ligand 4-Aryl-4-hydroxypiperidine Ligand Receptor GPCR (D2 / MOR) Ligand->Receptor Binds Gi Gi/o Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Gi/o-coupled GPCR signaling cascade modulated by 4-aryl-4-hydroxypiperidines.

References

  • Haloperidol: Towards further understanding of the structural contributions of its pharmacophoric elements at D2-like receptors ResearchGate[Link]

  • Cas 53179-11-6, Loperamide LookChem [Link]

  • Structure–Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D2 Receptor ACS Publications[Link]

Sources

Validation

Comparative Analysis of Piperidinol Derivatives in Cancer Research: A Technical Guide to Targeted Inhibitors and MDR Modulators

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary: The Evolution of the Piperidinol Scaffold

In preclinical oncology, the piperidinol scaffold—a versatile, nitrogen-containing heterocycle—has evolved from its historical role as a naturally occurring alkaloid (e.g., piperine) into a highly tunable pharmacophore for rational drug design. As an application scientist overseeing early-stage drug screening, I frequently evaluate how minor structural modifications to this ring dictate target specificity.

This guide objectively compares three leading classes of piperidinol derivatives currently utilized in cancer research:

  • N-Benzylpiperidinol Derivatives (e.g., L55) targeting the Ubiquitin-Specific Peptidase 7 (USP7).

  • Piperidin-4-ol Dimers (e.g., PF-543 analogs) targeting Sphingosine Kinases (SphK1/2).

  • Natural Piperidine Alkaloids (e.g., Piperine) utilized as Multidrug Resistance (MDR) modulators.

By analyzing their mechanistic pathways, quantitative performance, and the causality behind their experimental validation, this guide provides a framework for selecting the appropriate piperidinol derivative for your specific oncological target.

Mechanistic Comparison of Piperidinol Classes

Understanding the exact molecular intervention of each derivative is critical for designing robust downstream assays.

Class A: N-Benzylpiperidinol Derivatives (USP7 Inhibitors)

Recent crystallographic studies on [1] demonstrate that compounds like L55 bind directly to the Phe409 sub-site of USP7.

  • Causality: USP7 normally deubiquitinates and stabilizes MDM2, which in turn degrades the tumor suppressor p53. By inhibiting USP7, N-benzylpiperidinols force the degradation of MDM2, thereby restoring p53 levels. This strictly causal chain leads to G0/G1 cell cycle arrest and apoptosis in prostate (LNCaP) and leukemia (RS4;11) cell lines[1].

Class B: Piperidin-4-ol Dimers (SphK1/2 Inhibitors)

Sphingosine kinases (SphK1 and SphK2) produce Sphingosine-1-Phosphate (S1P), a potent pro-survival lipid mediator. Synthetically engineered [2] utilize a piperidin-4-ol head group to achieve superior kinase inhibition compared to pyrrolidine analogs.

  • Causality: The direct inhibition of SphK prevents the synthesis of S1P. The sudden depletion of intracellular S1P removes anti-apoptotic signaling, directly triggering PARP cleavage and Caspase-3 activation in Non-Small Cell Lung Cancer (NSCLC) models[2].

Class C: Natural Piperidines (MDR Modulators)

Unlike targeted synthetic inhibitors, natural piperine acts as a chemosensitizer. Research on [3] reveals its ability to reverse paclitaxel and topotecan resistance.

  • Causality: Piperine downregulates the expression of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps. Consequently, the intracellular retention of primary chemotherapeutics increases, shifting the IC50 of the primary drug to a highly sensitive range[3].

Visualizing the Mechanistic Pathways

The following diagram illustrates the divergent apoptotic pathways triggered by USP7-targeted and SphK-targeted piperidinol derivatives.

G cluster_USP7 Target: USP7 (N-Benzylpiperidinols) cluster_SphK Target: SphK (Piperidin-4-ol Dimers) L55 L55 Inhibitor USP7 USP7 Enzyme L55->USP7 Inhibits MDM2 MDM2 (Degraded) USP7->MDM2 Fails to Deubiquitinate p53 p53 (Stabilized) MDM2->p53 Fails to Degrade Apoptosis Cancer Cell Apoptosis p53->Apoptosis Accumulates & Triggers PF543 PF-543 Dimer SphK SphK1/2 Kinase PF543->SphK Inhibits S1P S1P (Depleted) SphK->S1P Halts Production PARP Cleaved PARP S1P->PARP Loss Causes Cleavage PARP->Apoptosis Executes Death

Mechanistic pathways of USP7 and SphK targeted piperidinol derivatives driving cancer apoptosis.

Quantitative Performance Benchmarking

To objectively compare these derivatives, the following table synthesizes their performance metrics, primary targets, and essential biomarkers required for assay validation.

Compound ClassRepresentative AgentTarget Enzyme / ReceptorPrimary Cancer ModelEfficacy / IC50Key Downstream Biomarker
N-Benzylpiperidinols Compound L55USP7 DeubiquitinaseProstate (LNCaP), Leukemia (RS4;11)29.6 nM – 41.6 nM↑ p53, ↓ MDM2
Piperidin-4-ol Dimers Compound 4 (PF-543 analog)SphK1 & SphK2NSCLC (A549)Low Micromolar↓ S1P, ↑ Cleaved PARP
Natural Piperidines PiperineP-gp, BCRP, PTPRKOvarian (W1PR1, W1TR)Sensitizer (Lowers Paclitaxel IC50)↓ P-gp, ↓ ALDH1A1

Experimental Workflows: Self-Validating Protocols

A rigorous experimental design must be a self-validating system. You cannot rely solely on terminal apoptosis assays (like Annexin V) to prove a drug's efficacy; you must demonstrate target engagement. Below are the field-proven protocols for validating these piperidinol derivatives.

Protocol 1: Validating USP7 Target Engagement (N-Benzylpiperidinols)

Rationale & Causality: To prove that L55-induced cell death is strictly USP7-mediated, we must measure the immediate downstream substrates (MDM2/p53) before assessing terminal apoptosis. If p53 accumulates without MDM2 degradation, an off-target mechanism is at play[1].

  • Biochemical Cleavage Assay: Incubate recombinant USP7 with the fluorogenic substrate Ub-AMC and varying concentrations of the piperidinol derivative (0.1 nM to 1 µM). Measure fluorescence (Ex 345 nm / Em 445 nm) to calculate the biochemical IC50.

  • Cellular Target Engagement: Treat LNCaP cells with the IC50 dose for 24 hours. Lyse cells and perform Western Blotting. Validation Check: Probe for MDM2 (should decrease) and p53 (should increase).

  • Phenotypic Validation: Fix treated cells in 70% ethanol, stain with Propidium Iodide (PI)/RNase, and analyze via Flow Cytometry to confirm G0/G1 cell cycle arrest.

Protocol 2: Assessing Lipid Kinase Inhibition (Piperidin-4-ol Dimers)

Rationale & Causality: PF-543 derivatives block S1P synthesis. Measuring S1P via mass spectrometry confirms the lipid kinase target is engaged before relying on generic apoptosis markers[2].

  • Intracellular S1P Quantification: Treat A549 cells with the dimer derivative for 12 hours. Extract intracellular lipids using a methanol/chloroform protocol. Quantify S1P levels using LC-MS/MS against a C17-S1P internal standard.

  • Apoptosis Execution Assay: In parallel, lyse a subset of the treated cells and perform Immunoblotting for Cleaved PARP (89 kDa) and Cleaved Caspase-3 (17/19 kDa). Validation Check: Apoptotic cleavage must inversely correlate with S1P concentrations.

Protocol 3: MDR Reversal Assay (Piperine)

Rationale & Causality: Piperine acts as a chemosensitizer by downregulating P-gp efflux pumps. We must measure both the physical retention of a substrate and the resulting shift in chemotherapeutic toxicity[3].

  • Efflux Pump Activity: Load paclitaxel-resistant ovarian cancer cells (e.g., W1PR1) with Rhodamine 123 (a fluorescent P-gp substrate). Co-treat with 50 µM piperine. Measure intracellular fluorescence retention via Flow Cytometry.

  • Combinatorial Viability Assay: Seed cells in a 96-well plate. Treat with a serial dilution of Paclitaxel alone, and Paclitaxel + Piperine (fixed sub-toxic dose). Perform an MTT assay at 72 hours. Validation Check: Calculate the Reversal Index (IC50 of Paclitaxel alone / IC50 of Paclitaxel + Piperine).

Conclusion & Future Outlook

The piperidinol scaffold offers remarkable plasticity in oncology drug development. While natural derivatives like piperine excel as combinatorial MDR modulators, the future lies in highly specific, rationally designed synthetic inhibitors. N-benzylpiperidinols demonstrate exquisite nanomolar potency against deubiquitinases (USP7), and piperidin-4-ol dimers successfully overcome the metabolic instability of earlier lipid kinase inhibitors. Selecting the right derivative relies entirely on aligning the compound's structural mechanism with the specific genetic vulnerabilities of the target tumor model.

References

  • Chen, Z., et al. "N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies." European Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Kim, S. B., et al. "Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer." Pharmaceutics, 2022. URL: [Link]

  • Wojtowicz, K., et al. "Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs." International Journal of Molecular Sciences, 2021. URL: [Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 4-hydroxypiperidines

Comparative Efficacy of Synthetic Routes to 4-Hydroxypiperidines: A Technical Guide Executive Summary 4-Hydroxypiperidines are privileged pharmacophores critical to the development of centrally acting analgesics, smoothe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Synthetic Routes to 4-Hydroxypiperidines: A Technical Guide

Executive Summary 4-Hydroxypiperidines are privileged pharmacophores critical to the development of centrally acting analgesics, smoothened (SMO) receptor inhibitors, and non-imidazole histamine H3 receptor antagonists[1]. The central challenge in their synthesis is not merely the formation of the alcohol, but achieving absolute control over regioselectivity, stereochemistry, and process scalability. This guide objectively compares three distinct methodologies—classical hydride reduction, biocatalytic ketone reduction, and direct C-H biohydroxylation—providing mechanistic insights and self-validating protocols for drug development professionals.

Mechanistic Workflow & Pathway Visualization

G P1 N-Protected 4-Piperidone R1 Chemical Reduction (NaBH4 / L-Selectride) P1->R1 Hydride Transfer R2 Biocatalytic Reduction (KRED / GDH Recycling) P1->R2 Enzymatic (NADPH) P2 N-Protected Piperidine R3 Direct Biohydroxylation (Sphingomonas sp. HXN-200) P2->R3 C-H Activation Prod1 Racemic / Diastereomeric 4-Hydroxypiperidines R1->Prod1 Moderate Selectivity Prod2 Enantiopure Substituted 4-Hydroxypiperidines R2->Prod2 High ee/de (>99%) R3->Prod1 Regioselective

Fig 1. Divergent synthetic pathways for 4-hydroxypiperidine generation.

Classical Chemical Reduction (Hydride Transfer)

Overview & Causality The reduction of N-protected 4-piperidones using metal hydrides remains the most ubiquitous route for generating unsubstituted or simple racemic 4-hydroxypiperidines[2]. Sodium borohydride (NaBH₄) is highly favored for its atom economy, low cost, and scalability. However, for substituted piperidones requiring strict diastereocontrol, bulky hydrides like L-Selectride are deployed. L-Selectride enforces cis-selectivity via equatorial hydride attack due to severe 1,3-diaxial steric hindrance, though it requires strictly anhydrous conditions and suffers from poor atom economy[3].

Self-Validating Protocol: NaBH₄ Reduction of N-Boc-4-piperidone

  • Solvation : Dissolve N-Boc-4-piperidone (1.0 eq) in methanol (0.5 M) and cool to 0°C. Causality: Methanol acts as a protic solvent that stabilizes the alkoxyborohydride transition state, accelerating the hydride transfer while the low temperature suppresses competitive solvent reduction[2].

  • Hydride Addition : Add NaBH₄ (1.2 eq) portion-wise over 30 minutes. Causality: The reaction is highly exothermic; controlled addition prevents thermal runaway and minimizes the formation of side products.

  • Reaction Monitoring : Stir for 2 hours at room temperature. Validation: Perform TLC (n-hexane/EtOAc 1:1) and stain with KMnO₄. The complete disappearance of the UV-active ketone spot validates full conversion.

  • Workup : Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with EtOAc, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product (>95% yield)[2].

Biocatalytic Ketone Reduction (KREDs)

Overview & Causality For complex, chiral substituted 4-hydroxypiperidines, classical chemistry often fails to deliver high enantiomeric excess (ee) without tedious downstream chiral resolution. Ketoreductases (KREDs) solve this by providing a highly constrained chiral binding pocket that dictates strict facial selectivity during hydride transfer[4]. Because KREDs require NADPH as a cofactor, the system is coupled with Glucose Dehydrogenase (GDH). This creates a self-sustaining thermodynamic sink: the oxidation of glucose to gluconolactone continuously regenerates NADPH, making the process economically viable at commercial scale[5].

Self-Validating Protocol: KRED-Mediated Asymmetric Reduction

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: The specific pH and divalent magnesium ions are critical for maintaining the tertiary structure and catalytic activity of the KRED/GDH enzymes[4].

  • Cofactor & Substrate Charging : Add D-glucose (1.5 eq) and NADP⁺ (0.01 eq). Introduce the substituted N-Boc-4-piperidone (100 g/L) dissolved in 10% v/v isopropanol. Causality: Isopropanol acts as a biocompatible cosolvent to solubilize the highly lipophilic substrate without denaturing the proteins[4].

  • Biocatalysis : Charge the reactor with KRED (5% w/w relative to substrate) and GDH (1% w/w). Incubate at 30°C with gentle agitation (150 rpm) for 24 hours.

  • Validation & Isolation : Monitor via chiral HPLC. The reaction is self-validating when the conversion exceeds 99% with >99.5% ee. Centrifuge to remove denatured proteins, extract the aqueous phase with methyl tert-butyl ether (MTBE), and crystallize.

Direct Regioselective Biohydroxylation

Overview & Causality The most advanced route circumvents the 4-piperidone intermediate entirely, utilizing direct C-H activation of unactivated piperidines. Whole-cell biocatalysis using Sphingomonas sp. HXN-200 achieves strictly regioselective hydroxylation at the C4 position[6]. Utilizing rehydrated lyophilized cells is a process breakthrough; lyophilization permeabilizes the cell membrane for substrate entry while perfectly preserving the intracellular NADH-dependent oxygenase machinery, eliminating the need for complex fermentation setups during the synthetic step[6].

Self-Validating Protocol: Whole-Cell Hydroxylation

  • Catalyst Rehydration : Suspend lyophilized Sphingomonas sp. HXN-200 cell powder (4.0 g cdw/L) in 50 mM phosphate buffer (pH 7.5). Causality: Rehydration restores the intracellular enzymatic cascade required for NADH regeneration[6].

  • Substrate Addition : Add N-benzylpiperidine (15 mM). Causality: The N-benzyl protecting group anchors the molecule within the enzyme's active site, directing oxidation exclusively to the C4 position[6].

  • Aerobic Incubation : Incubate at 30°C with vigorous shaking (250 rpm) for 5 hours. Causality: High aeration is mandatory because molecular oxygen is the stoichiometric oxidant in this enzymatic pathway.

  • Validation & Extraction : Centrifuge to pellet the biomass. Extract the supernatant with dichloromethane. GC-MS analysis validates the process by confirming a single +16 Da mass shift (hydroxylation) with absolutely no over-oxidation to the ketone[6].

Quantitative Comparison of Synthetic Routes

Performance MetricChemical Reduction (NaBH₄)Biocatalytic Reduction (KRED)Direct Biohydroxylation
Typical Yield >95%[2]90 - 96%[4]80 - 85%[6]
Stereoselectivity Poor (Racemic)Excellent (>99% ee)[4]Regioselective (C4 only)[6]
Scalability Very High (Multi-ton)High (Pilot/Commercial)Moderate (Gram to Kg scale)
Environmental Impact High (VOC solvents, metal waste)Low (Aqueous, biodegradable)Very Low (Aqueous, renewable)
Primary Use Case Unsubstituted / Racemic building blocksChiral, heavily substituted drug intermediatesLate-stage functionalization / Green chemistry

Conclusion & Strategic Recommendations

The selection of a synthetic route to 4-hydroxypiperidines must be dictated by the structural complexity of the target active pharmaceutical ingredient (API). For simple, unsubstituted derivatives, classical NaBH₄ reduction remains unmatched in cost-efficiency and throughput. However, for modern drug development requiring stringent stereocontrol, KRED-mediated biocatalysis is the definitive gold standard, offering near-perfect enantioselectivity and a vastly superior environmental profile. Direct biohydroxylation via Sphingomonas sp. represents the bleeding edge of C-H activation, ideal for specialized, late-stage functionalization of complex piperidine scaffolds.

References

  • Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200 | Organic Letters - ACS Publications | 6

  • Stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate | Russian Journal of Organic Chemistry | 3

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine | ResearchGate | 4

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications | 5

  • N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem | 2

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist | PMC | 1

Sources

Validation

Publish Comparison Guides: In Vivo vs In Vitro Efficacy of Piperidinol Compounds

As drug development professionals, we frequently encounter the "translational gap"—the frustrating paradigm where a compound exhibits nanomolar potency in a biochemical assay but fails entirely in an animal model. Piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the "translational gap"—the frustrating paradigm where a compound exhibits nanomolar potency in a biochemical assay but fails entirely in an animal model. Piperidinol compounds are a classic example of this phenomenon. The piperidinol scaffold is highly versatile; its basic nitrogen and hydroxyl group enable excellent target engagement via hydrogen bonding and electrostatic interactions. However, these same structural features often lead to severe in vivo liabilities, including rapid metabolic clearance, poor oral bioavailability, and hERG channel toxicity[1].

This guide objectively compares the in vitro and in vivo performance of distinct piperidinol classes, dissects the causality behind their translational successes or failures, and provides self-validating experimental protocols to rigorously evaluate these compounds.

Mechanistic Grounding: The Translational Gap

To understand why piperidinols behave differently in vitro versus in vivo, we must look at their physicochemical properties. In vitro assays (e.g., enzyme inhibition or bacterial minimum inhibitory concentration [MIC]) occur in isolated, idealized environments. They measure target affinity but ignore systemic physiology.

In vivo, a piperidinol must survive first-pass metabolism in the liver. The basicity of the piperidine nitrogen (typically exhibiting a pKa > 9) makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance[1]. Furthermore, highly basic amines are notorious for off-target binding to the hERG potassium channel, posing severe cardiovascular risks[1].

Successful translation requires structural optimization to modulate this basicity. For example, introducing a β-fluoro substituent (e.g., 3-fluoropiperidines) can reduce the pKa of the nitrogen by more than two units, drastically reducing hERG binding and improving in vivo clearance without sacrificing in vitro target engagement[1]. Similarly, N-benzylation can provide steric shielding that protects the scaffold from rapid enzymatic degradation[2].

Comparative Case Studies: Efficacy Data

The following table synthesizes quantitative data across three distinct therapeutic applications of piperidinol derivatives, highlighting how structural nuances dictate the leap from in vitro hits to in vivo leads.

Compound ClassPrimary TargetIn Vitro EfficacyIn Vivo EfficacyPharmacokinetic & Toxicity Profile
PIPD1 (GSK1985270A) MmpL3 (Mycobacteria)MIC ~1.5 µg/mL against M. tuberculosis and M. abscessus[3][4].Reduces bacterial burden and increases survival in infected zebrafish models[4].Challenge: Narrow therapeutic index. Murine models revealed severe adverse effects and lethality at doses >50 mg/kg[3].
Compound X36 (N-Benzylpiperidinol) USP7 (Cancer Immunotherapy)IC50 = 8.2 nM; highly selective over other deubiquitinases[2].Significant tumor regression in MC38 colon cancer syngeneic mouse models[2].Success: Overcame the poor metabolic stability of earlier N-acylpiperidinols. Achieved good oral bioavailability (Rat F = 40.8%, T1/2 = 3.5 h)[2].
Compound 32 (Trans-3-fluoropiperidine) AMPK (Metabolic Disease)High AMPK activation; no hERG inhibition (IC50 > 10 µM)[1].Dose-dependent improvement in glucose handling in db/db diabetic mice[1].Success: Fluorination reduced pKa (7.4 to 4.9), dropping rat clearance to 17 mL/min/kg and achieving 55% oral bioavailability[1].

Standardized Experimental Workflows

To accurately assess the translational potential of a piperidinol compound, your testing cascade must be built on self-validating protocols. Do not blindly trust raw data; build internal controls that prove the assay functioned correctly.

Protocol 1: In Vitro ADME Profiling (Microsomal Stability)

Causality: Liver microsomes contain the CYP450 enzymes responsible for Phase I metabolism. By measuring the intrinsic clearance ( CLint​ ) in vitro, we can predict first-pass metabolism in vivo. Self-Validation: Always run a parallel minus-NADPH control. If a compound degrades without NADPH, the instability is chemical (e.g., hydrolysis), not enzymatic. This prevents false-positive clearance rates.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the piperidinol test compound (final concentration 1 µM) in the buffer.

  • Control Setup: Split the mixture into two aliquots: "+NADPH" and "-NADPH" (negative control). Include a known high-clearance reference (e.g., Verapamil) in a separate well as a positive control.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the "+NADPH" and positive control wells.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( T1/2​ ) and CLint​ .

Protocol 2: In Vivo Cassette Pharmacokinetics (PK)

Causality: Cassette dosing (administering 3–5 compounds simultaneously to a single animal) minimizes animal usage while rapidly filtering out piperidinols with high in vivo clearance[1]. Self-Validation: Cassette dosing introduces the risk of drug-drug interactions (DDIs) at the CYP450 level. To validate the assay, include a well-characterized reference compound in the cassette; if its clearance deviates from historical single-dose data, the cassette is invalid due to DDIs.

Step-by-Step Methodology:

  • Formulation: Dissolve 3–4 piperidinol analogs and 1 reference compound in a suitable vehicle (e.g., 5% DMSO / 95% PEG400) to achieve a clear solution at 1 mg/kg per compound.

  • Administration: Administer the cassette intravenously (IV) to one cohort of Sprague-Dawley rats, and orally (PO) via gavage to a second cohort.

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood in EDTA tubes at 3000g for 10 minutes at 4°C to separate plasma.

  • Quantification: Extract plasma with acetonitrile (protein precipitation) and analyze via multiplexed LC-MS/MS.

  • Calculation: Use non-compartmental analysis to determine Clearance (CL), Volume of Distribution (Vd), and absolute oral bioavailability (%F).

Visualizing the Optimization Pathway

The journey from an in vitro hit to an in vivo lead requires a cyclical optimization workflow. The diagram below illustrates the logical progression of piperidinol development, emphasizing the critical ADME and PK checkpoints.

PiperidinolOptimization Hit In Vitro Hit (High Potency, Poor PK) Mod Structural Optimization (Fluorination, N-Alkylation) Hit->Mod InVitroADME In Vitro ADME Profiling (Microsomal Stability, hERG) Mod->InVitroADME FailADME High Clearance / Toxicity InVitroADME->FailADME Fail InVivoPK In Vivo PK Profiling (Cassette Dosing) InVitroADME->InVivoPK Pass FailADME->Mod FailPK Poor Bioavailability InVivoPK->FailPK Fail InVivoEff In Vivo Efficacy Model (Zebrafish / Murine) InVivoPK->InVivoEff Pass FailPK->Mod

Workflow of Piperidinol Optimization: Bridging the gap between in vitro potency and in vivo efficacy.

References

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry - ACS Publications.1

  • A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3. PMC - NIH.5

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - NIH.3

  • Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer. Journal of Medicinal Chemistry - ACS Publications.2

  • A new piperidinol derivative targeting mycolic acid transport in Mycobacterium abscessus. PubMed - NIH.4

Sources

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